Product packaging for 3-Hydroxy-5-methylbenzoic acid(Cat. No.:CAS No. 585-81-9)

3-Hydroxy-5-methylbenzoic acid

Cat. No.: B031078
CAS No.: 585-81-9
M. Wt: 152.15 g/mol
InChI Key: CFXOUQXGRQXUSE-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methylbenzoic acid is a versatile substituted benzoic acid derivative that serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research. This compound features both a carboxylic acid and a phenolic hydroxyl group on a meta-substituted benzene ring, with an additional methyl group at the 5-position, offering three distinct sites for chemical modification. Its primary research value lies in its application as a precursor for the synthesis of more complex molecules, including potential pharmaceutical agents, ligands for metal-organic frameworks (MOFs), and functional materials. In medicinal chemistry, this scaffold is of particular interest for the development of enzyme inhibitors, receptor modulators, and prodrugs, owing to its ability to engage in hydrogen bonding and its influence on the compound's electronic properties and lipophilicity. The presence of the electron-donating methyl and hydroxyl groups ortho to the carboxylic acid functionality can significantly impact its acidity and metal-chelating behavior, making it a subject of study in coordination chemistry and catalysis. Researchers utilize this compound to explore structure-activity relationships (SAR) and to construct heterocyclic systems and complex natural product analogs, providing critical insights for advancing synthetic methodologies and bio-active compound development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O3 B031078 3-Hydroxy-5-methylbenzoic acid CAS No. 585-81-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXOUQXGRQXUSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00207219
Record name Benzoic acid, 3-hydroxy-5-methyl-
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

585-81-9
Record name Benzoic acid, 3-hydroxy-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000585819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Cresotic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28456
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 3-hydroxy-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-5-methylbenzoic Acid (CAS 585-81-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-5-methylbenzoic acid (CAS 585-81-9), also known as 3,5-cresotic acid. It is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. This document consolidates its chemical and physical properties, detailed spectroscopic data, a proven synthesis protocol, and known applications, with a focus on its role in drug discovery. All quantitative data is presented in structured tables, and key processes are visualized using diagrams to facilitate understanding for researchers and drug development professionals.

Physicochemical Properties

This compound is a white to light brown solid organic compound.[1] Its key physicochemical properties are summarized in the table below, providing essential data for experimental design and chemical handling.

PropertyValueReference(s)
CAS Number 585-81-9[2]
Molecular Formula C₈H₈O₃[2]
Molecular Weight 152.15 g/mol [2]
Melting Point 202-208 °C[3]
Boiling Point 351 °C at 760 mmHg[4]
Density 1.304 g/cm³[4]
pKa (Predicted) 4.15 ± 0.10[5]
Flash Point 180.3 °C[4]
Appearance White to light brown solid[1]
Solubility Limited solubility in water; soluble in organic solvents like ethanol (B145695) and acetone.[6]

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of this compound. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the carbon-hydrogen framework of the molecule. The following table summarizes the key shifts observed in ¹H and ¹³C NMR spectra.

SpectrumSolventChemical Shift (δ) ppmAssignmentReference(s)
¹H NMR D₂O2.19 (s, 3H)-CH₃[3]
6.82 (s, 1H)Ar-H[3]
7.07 (s, 1H)Ar-H[3]
7.20 (s, 1H)Ar-H[3]
¹³C NMR D₂O20.20-CH₃[3]
113.00Ar-C[3]
121.03Ar-C[3]
122.25Ar-C[3]
130.65Ar-C[3]
140.55Ar-C[3]
155.34Ar-C-OH[3]
170.26-COOH[3]
Infrared (IR) Spectroscopy
Wavenumber Range (cm⁻¹)VibrationFunctional Group
3300-2500 (broad) O-H StretchCarboxylic Acid
3400-3200 O-H StretchPhenol
~1700 C=O StretchCarboxylic Acid
1600-1450 C=C StretchAromatic Ring
1320-1210 C-O StretchCarboxylic Acid/Phenol
3000-2850 C-H StretchMethyl Group
Mass Spectrometry (MS)

Detailed mass spectrometry data for this specific compound is not widely published. However, based on its structure, the molecular ion peak [M]⁺ would be expected at m/z 152. Common fragmentation patterns for benzoic acids include the loss of the hydroxyl group (-OH, m/z 135) and the carboxylic acid group (-COOH, m/z 107).[7][8] The presence of the methyl group may also lead to characteristic fragmentation pathways.

Synthesis and Purification

A common and effective method for the synthesis of this compound involves the reduction of 3-Methyl-5-nitrobenzoic acid, followed by diazotization and hydrolysis.

Experimental Protocol

Materials:

Procedure:

  • Reduction of the Nitro Group: 3-Methyl-5-nitrobenzoic acid is reduced to 3-amino-5-methylbenzoic acid. This can be achieved using various reducing agents, with a common laboratory method being the use of a metal catalyst like iron or tin in an acidic medium, or alternatively with ferrous sulfate in an ammonia solution.[3]

  • Diazotization: The resulting 3-amino-5-methylbenzoic acid is then diazotized by reacting it with nitrous acid at low temperatures (typically 0-5 °C). Nitrous acid is generated in situ by the slow addition of an aqueous solution of sodium nitrite to a solution of the amino acid in a strong acid like hydrochloric acid.

  • Hydrolysis: The diazonium salt is subsequently hydrolyzed by heating the solution. This step replaces the diazonium group with a hydroxyl group, yielding this compound.

  • Precipitation and Filtration: The reaction mixture is cooled, and the product precipitates out of the solution. The precipitate is collected by filtration and washed with cold water to remove any remaining acid and salts.[3]

  • Purification: The crude product is purified by recrystallization from hot water.[3] The purified this compound is then dried, typically under vacuum, to yield a light brown solid.[3]

Synthesis Workflow Diagram

Synthesis_Workflow Start 3-Methyl-5-nitrobenzoic acid Step1 Reduction (e.g., Fe/HCl or FeSO4/NH3) Start->Step1 Intermediate 3-Amino-5-methylbenzoic acid Step1->Intermediate Step2 Diazotization (NaNO2, HCl, 0-5 °C) Intermediate->Step2 Diazonium Diazonium Salt Intermediate Step2->Diazonium Step3 Hydrolysis (Heating) Diazonium->Step3 Product_Crude Crude this compound Step3->Product_Crude Step4 Purification (Recrystallization from water) Product_Crude->Step4 Product_Pure Pure this compound Step4->Product_Pure

Caption: General synthesis workflow for this compound.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery.

Thrombin Inhibitors

One of the most significant applications of this compound (3,5-cresotic acid) is as a reactant in the preparation of trisubstituted benzenes which act as thrombin inhibitors.[3] These inhibitors are developed for the treatment of coagulation disorders. The structural motif provided by this starting material is often a key component of the final active pharmaceutical ingredient. For example, derivatives of this compound are explored in the synthesis of direct thrombin inhibitors like dabigatran (B194492).[9]

Enzyme Inhibition and Biological Activity

While research on this compound itself is somewhat limited, the broader class of hydroxybenzoic acid derivatives has been extensively studied for various biological activities. These activities include:

  • Antimicrobial and Antioxidant Properties: Many phenolic compounds, including hydroxybenzoic acids, exhibit antimicrobial and antioxidant effects.[10]

  • Enzyme Inhibition: Derivatives of hydroxybenzoic acids have been investigated as inhibitors of various enzymes, such as acetylcholinesterase and tyrosinase, which are targets for neurodegenerative diseases and hyperpigmentation disorders, respectively.[8][11]

Logical Relationship of Applications

Applications Core This compound (CAS 585-81-9) BuildingBlock Chemical Building Block Core->BuildingBlock Pharma Pharmaceutical Synthesis BuildingBlock->Pharma Research Research Chemical BuildingBlock->Research Thrombin Thrombin Inhibitors (e.g., for coagulation disorders) Pharma->Thrombin EnzymeInh Other Enzyme Inhibitors (e.g., Acetylcholinesterase, Tyrosinase) Pharma->EnzymeInh Derivatives Synthesis of Novel Derivatives Research->Derivatives Bioactivity Screening for Biological Activity Derivatives->Bioactivity

Caption: Applications of this compound.

Safety and Handling

This compound is classified as an irritant. Proper safety precautions should be taken when handling this chemical.

GHS Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is recommended to handle this compound in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a tightly sealed container in a cool, dry place.[1]

References

Spectroscopic Profile of 3-Hydroxy-5-methylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Hydroxy-5-methylbenzoic acid (CAS No: 585-81-9), a valuable molecule in various chemical and pharmaceutical research domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in further studies.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.20s1HAr-H
7.07s1HAr-H
6.82s1HAr-H
2.19s3H-CH₃

Solvent: D₂O[1]

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
170.26C =O (Carboxylic Acid)
155.34C -OH (Phenolic)
140.55Ar-C
130.65Ar-C
122.25Ar-C H
121.03Ar-C H
113.00Ar-C H
20.20-C H₃

Solvent: D₂O[1]

Infrared (IR) Spectroscopy

Experimental IR data for this compound was not available in the searched resources. However, based on its functional groups, the following characteristic absorption bands are expected:

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~3200 (broad)O-H stretchPhenol
~1700C=O stretchCarboxylic Acid
1600-1450C=C stretchAromatic Ring
~1300C-O stretchCarboxylic Acid/Phenol
Mass Spectrometry (MS)

Experimentally determined mass spectra for this compound were not found in the searched resources. The following table presents predicted mass-to-charge ratios (m/z) for various adducts, which can be valuable for mass spectrometry analysis.

AdductPredicted m/z
[M+H]⁺153.05463
[M+Na]⁺175.03657
[M-H]⁻151.04007
[M+NH₄]⁺170.08117
[M+K]⁺191.01051
[M+H-H₂O]⁺135.04461

Data Source: PubChem CID 231756 (Predicted)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and validation. The following are generalized yet detailed protocols for the spectroscopic analysis of solid aromatic acids like this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Accurately weigh approximately 5-20 mg of this compound. Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O) in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio. A common solvent is DMSO-d₆ due to its ability to dissolve a wide range of organic compounds and its distinct solvent peak.

  • Instrument Setup: The NMR spectra are typically recorded on a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR. For ¹³C NMR, a higher field strength (e.g., 75 MHz or 125 MHz) is preferable to achieve better resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase correction and baseline correction are then performed to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to the reference standard.

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the prepared sample in the instrument's sample holder.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the solid this compound into the mass spectrometer. For volatile solids, a direct insertion probe can be used, where the sample is heated to promote vaporization into the ion source.

  • Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI), causes the molecule to lose an electron, forming a radical cation known as the molecular ion (M⁺•).

  • Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of ions at each m/z value.

  • Data Representation: The resulting data is plotted as a mass spectrum, which shows the relative intensity of different ions as a function of their m/z ratio. The peak with the highest m/z value often corresponds to the molecular ion, and its mass can be used to determine the molecular weight of the compound. Other peaks in the spectrum represent fragment ions formed from the breakdown of the molecular ion.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis Sample Sample Preparation (e.g., Dissolution, Pelletizing) NMR_Acq NMR Data Acquisition (¹H, ¹³C) Sample->NMR_Acq IR_Acq IR Data Acquisition Sample->IR_Acq MS_Acq MS Data Acquisition Sample->MS_Acq NMR_Proc NMR Data Processing (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Proc IR_Proc IR Data Processing (Background Subtraction) IR_Acq->IR_Proc MS_Proc MS Data Processing (Peak Identification) MS_Acq->MS_Proc Interpretation Spectral Interpretation & Structural Elucidation NMR_Proc->Interpretation IR_Proc->Interpretation MS_Proc->Interpretation Report Final Report & Data Archiving Interpretation->Report

Caption: A flowchart illustrating the typical stages involved in spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Hydroxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-5-methylbenzoic acid, also known as 3,5-cresotic acid, is a valuable aromatic carboxylic acid intermediate in the synthesis of a variety of pharmaceutical compounds and other fine chemicals. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective utilization in research, development, and manufacturing processes. This technical guide provides a comprehensive overview of the solubility and stability of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biochemical pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₈H₈O₃[1]
Molecular Weight 152.15 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point Approximately 210 °C
Boiling Point Estimated at 234.6 °C[2]
pKa Estimated at 4.15[2]

Solubility Profile

The solubility of this compound is a critical parameter for its handling, formulation, and biological absorption. While specific quantitative data for this compound is limited in publicly available literature, its solubility behavior can be inferred from structurally similar compounds, such as benzoic acid and m-hydroxybenzoic acid. Generally, its solubility is influenced by the solvent polarity, temperature, and the pH of aqueous solutions.

Solubility in Various Solvents

The following table summarizes the expected solubility of this compound in common laboratory solvents based on data from analogous compounds.

SolventExpected SolubilityRationale and Supporting Data for Analogous Compounds
Water Sparingly solubleBenzoic acid has a solubility of 3.4 g/L at 25 °C, which increases with temperature. The presence of a hydroxyl group in 3-hydroxybenzoic acid enhances water solubility compared to benzoic acid.[3]
Methanol (B129727) SolubleAromatic carboxylic acids generally exhibit good solubility in polar protic solvents like methanol due to hydrogen bonding.
Ethanol (B145695) SolubleSimilar to methanol, ethanol is a good solvent for this class of compounds. The solubility of benzoic acid in ethanol is significantly higher than in water.[3]
Acetone (B3395972) SolubleAs a polar aprotic solvent, acetone is expected to be an effective solvent for this compound.
Dimethyl Sulfoxide (DMSO) Freely SolubleDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.
Toluene (B28343) Slightly SolubleBeing a nonpolar solvent, toluene is expected to have limited capacity to dissolve the polar this compound.
Effect of Temperature on Aqueous Solubility

The aqueous solubility of this compound is expected to increase with temperature. This is a common characteristic of carboxylic acids, as the dissolution process is often endothermic. For instance, the solubility of benzoic acid in water increases significantly with a rise in temperature.[3][4][5]

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of this compound is through the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (of known purity)

  • Selected solvent (e.g., water, ethanol)

  • Orbital shaker with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container.

  • Equilibration: Place the container in an orbital shaker set at a constant temperature (e.g., 25 °C). Shake the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at a high speed to sediment the undissolved solid.

  • Sample Preparation: Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification by HPLC:

    • Dilute the filtered solution with the mobile phase to a concentration within the calibrated range of the HPLC method.

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the diluted sample solution.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

  • Calculation: Calculate the solubility in g/L or mol/L based on the determined concentration and the dilution factor.

Stability Profile

The chemical stability of this compound is crucial for its storage, handling, and incorporation into formulations. Stability testing, particularly through forced degradation studies, helps to identify potential degradation products and establish the intrinsic stability of the molecule.

Forced Degradation Studies

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to predict the degradation pathways. The following table outlines the typical stress conditions employed.

Stress ConditionTypical Experimental ParametersExpected Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, 60-80 °C, for several hours to days.[6]Generally stable, as the carboxylic acid and phenol (B47542) functional groups are relatively resistant to acid hydrolysis.
Base Hydrolysis 0.1 M - 1 M NaOH, 60-80 °C, for several hours to days.[6]Potential for salt formation. The aromatic ring may be susceptible to degradation under harsh basic conditions and elevated temperatures.
Oxidation 3-30% H₂O₂, room temperature or slightly elevated, for several hours to days.[6]The phenolic hydroxyl group and the aromatic ring are susceptible to oxidation, potentially leading to the formation of quinone-like structures or ring-opened products.
Thermal Degradation Solid-state or solution at elevated temperatures (e.g., 60-100 °C) for an extended period.Decarboxylation at very high temperatures is a potential degradation pathway for benzoic acid derivatives.[7]
Photostability Exposure to a combination of UV and visible light as per ICH Q1B guidelines.Phenolic compounds can be susceptible to photodegradation.[8]
Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is essential to separate and quantify this compound from its potential degradation products.

Objective: To develop and validate an HPLC method capable of resolving this compound from its degradation products generated during forced degradation studies.

Typical HPLC Parameters:

ParameterRecommended Setting
Column C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)[9]
Mobile Phase A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 3-5) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
Flow Rate 1.0 mL/min[9]
Injection Volume 10-20 µL[9]
Detection Wavelength UV detection at a wavelength of maximum absorbance (e.g., around 235 nm).[10]
Column Temperature Ambient or controlled at a specific temperature (e.g., 30 °C).[10]

Validation Parameters (as per ICH guidelines):

  • Specificity (demonstrated through forced degradation studies)

  • Linearity

  • Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

Potential Metabolic Pathway

In biological systems, aromatic compounds like this compound can be metabolized by microorganisms through various enzymatic reactions. A plausible degradation pathway involves initial activation of the carboxylic acid group, followed by hydroxylation and subsequent ring cleavage.

Metabolic_Pathway sub This compound coa Acyl-CoA Synthetase sub->coa sub_coa 3-Hydroxy-5-methylbenzoyl-CoA coa->sub_coa ATP, CoA-SH hydroxylase Hydroxylase sub_coa->hydroxylase dihydroxy Protocatechuate-like Intermediate hydroxylase->dihydroxy O2, NADH dioxygenase Dioxygenase (Ring Cleavage) dihydroxy->dioxygenase ring_cleavage Ring Cleavage Products dioxygenase->ring_cleavage O2 tca TCA Cycle ring_cleavage->tca

Caption: A putative bacterial metabolic pathway for this compound.

Experimental Workflows and Logical Relationships

Workflow for Solubility and Stability Assessment

The following diagram illustrates the logical workflow for a comprehensive assessment of the solubility and stability of this compound.

Workflow start Start: Characterize This compound solubility Solubility Studies start->solubility stability Stability Studies start->stability shake_flask Shake-Flask Method (Various Solvents & Temps) solubility->shake_flask forced_deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) stability->forced_deg hplc_sol HPLC Method for Solubility Quantification shake_flask->hplc_sol data_analysis Data Analysis and Reporting hplc_sol->data_analysis hplc_stab Stability-Indicating HPLC Method Development forced_deg->hplc_stab validation Method Validation (ICH Guidelines) hplc_stab->validation validation->data_analysis

Caption: Workflow for assessing solubility and stability.

Conclusion

This technical guide has provided a detailed overview of the solubility and stability of this compound, offering valuable insights for researchers and professionals in the pharmaceutical and chemical industries. The provided data, though in part based on analogous compounds, serves as a strong foundation for experimental design. The detailed protocols for solubility determination and the development of a stability-indicating HPLC method offer practical guidance for laboratory work. The visualization of a potential metabolic pathway and the experimental workflow further aid in the conceptual understanding of the compound's behavior. A thorough in-house experimental evaluation based on the methodologies outlined herein is recommended to establish definitive solubility and stability profiles for specific applications.

References

The Ubiquitous Presence of Hydroxybenzoic Acids in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Hydroxybenzoic acids (HBAs) are a significant class of phenolic compounds ubiquitously distributed throughout the plant and microbial kingdoms. As secondary metabolites, they are not essential for primary growth and development but play crucial roles in a vast array of physiological and ecological processes. These compounds are integral to plant defense mechanisms, act as signaling molecules, and contribute to the antioxidant capacity of various natural sources. For researchers, particularly in the fields of pharmacology and drug development, a comprehensive understanding of the natural occurrence, biosynthesis, and biological activities of HBAs is paramount. Their inherent antioxidant, anti-inflammatory, antimicrobial, and even anticancer properties make them attractive candidates for therapeutic agent development. This technical guide provides an in-depth overview of the natural occurrence of key hydroxybenzoic acids, details common experimental protocols for their analysis, and visualizes their biosynthetic and signaling pathways.

Introduction to Hydroxybenzoic Acids

Hydroxybenzoic acids are derivatives of benzoic acid, characterized by a benzene (B151609) ring substituted with at least one hydroxyl group and a carboxyl group. They are a major subclass of phenolic acids and are found in nature in both free and conjugated forms, such as esters and glycosides.[1][2] The number and position of the hydroxyl groups on the aromatic ring significantly influence their chemical properties and biological activities. This guide will focus on the most commonly occurring and extensively studied hydroxybenzoic acids, including salicylic (B10762653) acid, p-hydroxybenzoic acid, protocatechuic acid, gallic acid, vanillic acid, and syringic acid.

Natural Occurrence and Biosynthesis

The primary route for the biosynthesis of hydroxybenzoic acids in higher plants and many microorganisms is the shikimate pathway.[1] This metabolic pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose 4-phosphate, into the aromatic amino acids phenylalanine, tyrosine, and tryptophan. Chorismate, a key intermediate in this pathway, serves as a branch point for the synthesis of various hydroxybenzoic acids. For instance, p-hydroxybenzoic acid can be formed directly from chorismate via the action of chorismate pyruvate-lyase.[3] Gallic acid is also believed to be derived from an intermediate of the shikimate pathway, likely 3-dehydroshikimate.[4] Ortho-hydroxybenzoic acid (salicylic acid) can be synthesized from phenylalanine and cinnamic acid.[5]

Biosynthesis of p-Hydroxybenzoic Acid and Gallic Acid

The following diagram illustrates the key steps in the biosynthesis of p-hydroxybenzoic acid and gallic acid from the central shikimate pathway intermediate, chorismate.

G Biosynthesis of p-Hydroxybenzoic Acid and Gallic Acid cluster_shikimate Shikimate Pathway cluster_hba Hydroxybenzoic Acid Biosynthesis Erythrose 4-P Erythrose 4-P 3-Dehydroshikimate 3-Dehydroshikimate Erythrose 4-P->3-Dehydroshikimate Multiple Steps PEP PEP PEP->3-Dehydroshikimate Chorismate Chorismate p-Hydroxybenzoic Acid p-Hydroxybenzoic Acid Chorismate->p-Hydroxybenzoic Acid UbiC (Chorismate pyruvate-lyase) 3-Dehydroshikimate->Chorismate Multiple Steps Gallic Acid Gallic Acid 3-Dehydroshikimate->Gallic Acid Dehydrogenation

Caption: Key biosynthetic routes to p-hydroxybenzoic acid and gallic acid from shikimate pathway intermediates.

Quantitative Occurrence of Hydroxybenzoic Acids in Natural Sources

The concentration of hydroxybenzoic acids varies significantly among different natural sources, influenced by factors such as species, cultivar, growing conditions, and maturity at harvest. The following tables summarize the quantitative data for several key hydroxybenzoic acids found in a range of plants, fruits, and other natural products.

Table 1: Concentration of Gallic Acid and Protocatechuic Acid in Various Natural Sources.

Natural SourceGallic Acid (mg/100g FW)Protocatechuic Acid (mg/100g FW)Reference(s)
Blackberries-Present[6]
BlueberriesPresentPresent[6]
Chicory-Present[6]
Cinnamon Bark-Present[6]
Gooseberry-Present[6]
GrapesPresent-[6]
MangoesPresent-[6]
Raspberries-Present[6]
Star Anise-Present[6]
StrawberriesPresent-[6]
TeaPresent-[6]
WalnutsPresent-[6]
Phyllanthus emblica (Amla)1790 - 2180-[7]
Terminalia bellerica790 - 1010-[7]
Terminalia chebula280 - 800-[7]
Evening Primrose (extract)100 - 1500 (free)-[8]
Bearberry Leaf (tannin fraction)500 - 30900 (liberated)-[8]
Green Tea (extract)5500 - 15500 (liberated)-[8]

Table 2: Concentration of p-Hydroxybenzoic Acid, Vanillic Acid, and Syringic Acid in Various Natural Sources.

Natural Sourcep-Hydroxybenzoic Acid (mg/100g FW)Vanillic Acid (mg/100g FW)Syringic Acid (mg/100g FW)Reference(s)
Açaí Oil-161.6-[9]
Angelica sinensis (root)-High concentration-[9]
Olives-PresentPresent[10][11]
Dates--Present[10][11]
Grapes-PresentPresent[10][11]
Pumpkin--Present[10][11]
Red Wine-PresentPresent[10][11]
Vinegar-Present-[9]
Whole Grains-Present-[6]
Berries-Present-[6]
Citrus Fruits-Present-[6]
Herbs (Rosemary, Oregano)-Present-[6]
Seaweed Biostimulant (µg/L)1748-Present[6]

Table 3: Occurrence of Dihydroxybenzoic Acids in Various Natural Sources.

Hydroxybenzoic AcidNatural SourceReference(s)
2,4-Dihydroxybenzoic acid (β-Resorcylic acid)American Cranberries, Olives, Coffee, Fruits[12]
2,5-Dihydroxybenzoic acid (Gentisic acid)Citrus Fruits, Grapes, Jerusalem Artichokes, Olives, Peanuts[13][14]
Jatropha cinerea leaves (mg/kg)63.45-
Jatropha cordata leaves (mg/kg)86.46-
Vitis vinifera seeds (mg/kg)2.338-
Melissa officinalis (mg/kg)2.1-
Salvia officinalis (mg/kg)2.4-

Experimental Protocols for the Analysis of Hydroxybenzoic Acids

The accurate quantification of hydroxybenzoic acids from complex natural matrices requires robust and validated analytical methodologies. A typical workflow involves sample preparation, extraction, purification, and chromatographic analysis.

Sample Preparation and Extraction

The initial step involves the preparation of the plant or microbial material, which often includes drying (freeze-drying is preferred to minimize degradation of phenolic compounds), grinding to a fine powder to increase the surface area for extraction, and removal of lipids with a non-polar solvent like hexane.[15]

General Extraction Protocol:

  • Solvent Selection: A mixture of an organic solvent and water is typically used for extraction. Common solvents include methanol (B129727), ethanol, and acetone, often in concentrations of 50-80% in water.[15] The choice of solvent depends on the polarity of the target hydroxybenzoic acids.

  • Extraction Technique:

    • Maceration: The powdered sample is soaked in the extraction solvent for a specified period (e.g., 24 hours) with occasional agitation.

    • Soxhlet Extraction: This method provides a more exhaustive extraction but uses heat, which may degrade thermolabile compounds.

    • Ultrasound-Assisted Extraction (UAE): The use of ultrasonic waves can enhance extraction efficiency and reduce extraction time.

    • Microwave-Assisted Extraction (MAE): Microwave energy is used to heat the solvent and sample, leading to a rapid and efficient extraction.

  • Filtration and Concentration: The resulting extract is filtered to remove solid debris, and the solvent is typically removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

Purification by Solid-Phase Extraction (SPE)

Crude extracts often contain interfering compounds such as sugars, pigments, and other non-phenolic substances. Solid-phase extraction is a common technique for the cleanup and concentration of hydroxybenzoic acids.

Generalized SPE Protocol:

  • Column Conditioning: The SPE cartridge (e.g., C18 for reversed-phase) is conditioned by passing a strong organic solvent (e.g., methanol) followed by deionized water. This activates the stationary phase.

  • Sample Loading: The crude extract, dissolved in a suitable solvent, is loaded onto the conditioned cartridge.

  • Washing: The cartridge is washed with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar impurities while retaining the hydroxybenzoic acids.

  • Elution: The retained hydroxybenzoic acids are then eluted from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: The eluate is dried down (e.g., under a stream of nitrogen) and the residue is reconstituted in a specific volume of the mobile phase for chromatographic analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a suitable detector (e.g., UV-Vis or Diode Array Detector) is the most widely used technique for the separation and quantification of hydroxybenzoic acids.

Typical HPLC Method Parameters:

  • Column: A reversed-phase column, such as a C18 or a specialized organic acid column, is commonly used.

  • Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (often acidified with formic or acetic acid to suppress ionization) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Detection: Detection is usually performed at a specific wavelength based on the UV absorbance maxima of the target hydroxybenzoic acids (e.g., around 280 nm).

  • Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of a calibration curve constructed using pure standards.

High-Sensitivity Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For the analysis of trace amounts of hydroxybenzoic acids or for unambiguous identification, liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique offers high sensitivity and selectivity.

Representative LC-MS/MS Method Parameters:

  • Chromatography: Similar to HPLC, but often using smaller particle size columns for better resolution.

  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly used for phenolic acids.

  • Mass Analysis: A triple quadrupole mass spectrometer is often used, operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for the target analyte and then monitoring a specific product ion after fragmentation, which provides high selectivity. For example, a common MRM transition for monohydroxybenzoic acids is m/z 137 → 93.[6]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the extraction and analysis of hydroxybenzoic acids from a plant sample.

G Experimental Workflow for Hydroxybenzoic Acid Analysis Sample Collection Sample Collection Sample Preparation Sample Preparation (Drying, Grinding, Defatting) Sample Collection->Sample Preparation Extraction Extraction (e.g., UAE, MAE) Sample Preparation->Extraction Filtration & Concentration Filtration & Concentration Extraction->Filtration & Concentration SPE Cleanup Solid-Phase Extraction (SPE) Cleanup Filtration & Concentration->SPE Cleanup LC-MS/MS Analysis HPLC or LC-MS/MS Analysis SPE Cleanup->LC-MS/MS Analysis Data Analysis Data Analysis (Quantification, Identification) LC-MS/MS Analysis->Data Analysis Results Results Data Analysis->Results G Salicylic Acid Signaling Pathway in Plants Pathogen Recognition Pathogen Recognition SA Biosynthesis Salicylic Acid (SA) Biosynthesis Pathogen Recognition->SA Biosynthesis SA Accumulation SA Accumulation SA Biosynthesis->SA Accumulation NPR1 Oligomer NPR1 (Oligomer) SA Accumulation->NPR1 Oligomer SA Binding NPR1 Monomer NPR1 (Monomer) NPR1 Oligomer->NPR1 Monomer Monomerization TGA Factors TGA Transcription Factors NPR1 Monomer->TGA Factors Nuclear Translocation and Interaction PR Gene Expression Pathogenesis-Related (PR) Gene Expression TGA Factors->PR Gene Expression Activation Systemic Acquired Resistance Systemic Acquired Resistance PR Gene Expression->Systemic Acquired Resistance

References

An In-Depth Technical Guide to 3-Hydroxy-5-methylbenzoic Acid and Its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-Hydroxy-5-methylbenzoic acid, also known by its synonym 3,5-Cresotic acid, tailored for researchers, scientists, and professionals in drug development. This document covers the compound's nomenclature, physicochemical properties, synthesis protocols, and known biological activities, presenting data in a structured and accessible format.

Nomenclature and Synonyms

This compound is an organic compound with a variety of synonyms used across chemical literature and commercial suppliers. A comprehensive list of these names is provided below.

Synonym Reference
3,5-Cresotic acid[1]
Benzoic acid, 3-hydroxy-5-methyl-[1]
5-Hydroxy-m-toluic acid[1]
aids-018040[1]
nsc 28456[1]

Physicochemical Properties

The key chemical and physical properties of this compound (CAS No: 585-81-9) are summarized in the table below, providing essential data for laboratory and research applications.[1][2][3][4]

Property Value Reference
Molecular Formula C₈H₈O₃[1][2]
Molecular Weight 152.15 g/mol [2][3]
Appearance White to light yellow or brown solid/powder[1][3]
Melting Point 202-210 °C[4][5]
Boiling Point 351 °C at 760 mmHg[1]
Density 1.304 g/cm³[1]
Flash Point 180.3 °C[1]
pKa 4.15 ± 0.10 (Predicted)[4]
Storage Temperature Room Temperature / Refrigerator[3][4]

Synthesis Protocols

Several methods for the synthesis of this compound have been documented. Below are detailed protocols for two distinct synthetic routes.

A general procedure for the synthesis of this compound involves the use of an oxo compound (CAS: 100118-65-8) and magnesium oxide.[5][6]

Experimental Protocol:

  • Add the oxo compound (57 g, 0.21 mol) to 450 mL of water.

  • To this mixture, add magnesium oxide (38.1 g, 0.945 mol). The reaction mixture will initially turn a dark reddish-orange and then gradually become light brown over approximately 15 minutes.[5][6]

  • Stir and heat the mixture for 30 minutes.

  • Remove the excess magnesium oxalate (B1200264) and magnesium oxide by filtration.

  • Wash the residue with warm water.

  • Combine the filtrates and concentrate them by distillation under a vacuum to a volume of about 30 mL.[5][6]

  • Slowly add the concentrate to a 50 mL mixture of concentrated hydrochloric acid and water (1:1, v/v) to produce a precipitate.[5][6]

  • Filter the precipitate, wash it with cold water, and then dry it.

  • Purify the final product by recrystallization in water to obtain this compound as a light brown solid (yield: 13.43 g, 42%).[5][6]

Another synthetic approach begins with the bromination of 3,5-dimethylbenzoic acid.

Experimental Protocol:

  • Synthesis of 3-Bromo-5-methylbenzoic Acid:

    • Dissolve 3,5-dimethylbenzoic acid in a suitable solvent (e.g., dichloromethane).

    • Treat the solution with bromine in the presence of a Lewis acid catalyst such as iron(III) bromide.

    • Stir the reaction mixture at room temperature until the starting material is consumed.

    • Isolate the product by extraction and purify it by recrystallization.

  • Synthesis of this compound:

    • Subject the 3-Bromo-5-methylbenzoic acid to nucleophilic aromatic substitution using a hydroxide (B78521) source, such as sodium hydroxide in water, often in the presence of a copper catalyst.

    • Heat the reaction to drive it to completion.

    • Acidify the reaction mixture to precipitate the desired this compound.

    • Collect the product by filtration and purify by recrystallization.

Synthesis_Workflow start_material 3,5-Dimethylbenzoic Acid intermediate 3-Bromo-5-methylbenzoic Acid start_material->intermediate Bromination product 3-Hydroxy-5-methylbenzoic Acid intermediate->product Nucleophilic Aromatic Substitution reagent1 Br₂, FeBr₃ Dichloromethane reagent2 NaOH, H₂O (Cu catalyst) reagent3 Acidification

Synthetic pathway from 3,5-Dimethylbenzoic Acid.

Biological Activity and Applications

While extensive quantitative data on the biological activity of this compound is limited in publicly available literature, its derivatives and related hydroxybenzoic acids have been noted for various biological properties. The literature indicates antimicrobial, antioxidant, anti-inflammatory, and nematicidal activities among this class of compounds.[7]

3,5-Cresotic acid is utilized as a reactant in the preparation of trisubstituted benzenes that act as thrombin inhibitors, which are of interest for the treatment of coagulation disorders. Thrombin is a crucial enzyme in the blood coagulation cascade, and its inhibition is a key therapeutic strategy for preventing thrombosis.

Given its role as a precursor, a generalized experimental protocol for screening thrombin inhibitors is relevant for researchers working with this compound derivatives. A common method is a fluorometric assay.

Experimental Protocol: Fluorometric Thrombin Inhibitor Screening:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor (e.g., a derivative of this compound) in a suitable solvent like DMSO.

    • Prepare a solution of human α-thrombin in a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.4, with 150 mM NaCl and 0.1% PEG 6000).

    • Prepare a solution of a fluorogenic thrombin substrate (e.g., Boc-VPR-AMC) in the reaction buffer.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer.

    • Add varying concentrations of the test inhibitor to the wells. Include a positive control (a known thrombin inhibitor) and a negative control (solvent only).

    • Add the thrombin solution to all wells and incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the thrombin substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at regular intervals using a fluorescence plate reader (e.g., excitation at 350 nm and emission at 450 nm for AMC).

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the percentage of thrombin inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Thrombin_Inhibitor_Screening_Workflow start Prepare Reagents (Inhibitor, Thrombin, Substrate) assay_setup Assay Setup in 96-Well Plate (Buffer, Inhibitor, Controls) start->assay_setup incubation Pre-incubation (Thrombin + Inhibitor) assay_setup->incubation reaction Initiate Reaction (Add Substrate) incubation->reaction measurement Measure Fluorescence Over Time (Ex/Em = 350/450 nm) reaction->measurement analysis Data Analysis (Calculate Reaction Rates) measurement->analysis result Determine IC₅₀ Value analysis->result

Generalized workflow for a fluorometric thrombin inhibitor screening assay.

References

An In-depth Technical Guide to the Health and Safety of 3-Hydroxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 3-Hydroxy-5-methylbenzoic acid (CAS No. 585-81-9), a compound used in various chemical synthesis and research applications. The following sections detail its hazardous properties, safe handling procedures, and emergency response protocols to ensure the well-being of laboratory and manufacturing personnel.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions and for designing appropriate storage and handling procedures.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₈O₃[1][2]
Molecular Weight 152.15 g/mol [1][2]
CAS Number 585-81-9[1][2][3]
Appearance White to yellow to yellow-brown solid/powder
Melting Point 207 °C[2]
Boiling Point 351 °C[2]
Flash Point 180.3 °C[2]
Synonyms 3,5-Cresotic acid, 5-Hydroxy-m-toluic acid[3][4]

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system, and it is considered harmful if ingested.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementPictogram
Skin Corrosion/Irritation2H315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationGHS07 (Exclamation Mark)
Acute Toxicity (Oral)4H302: Harmful if swallowedGHS07 (Exclamation Mark)

Source:[4]

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize the risk of exposure.

Handling:

  • Use in a well-ventilated area or under a chemical fume hood.

  • Avoid breathing dust.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Some sources recommend refrigeration for storage.

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to prevent exposure.

Table 3: Exposure Controls and Personal Protective Equipment

ControlRecommendation
Engineering Controls Ensure adequate ventilation. Eyewash stations and safety showers should be readily available.
Eye/Face Protection Use chemical safety goggles or a face shield.
Skin Protection Wear suitable protective clothing and chemical-resistant gloves.
Respiratory Protection If dust is generated and ventilation is inadequate, use a NIOSH/MSHA-approved respirator.

First Aid Measures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Table 4: First Aid Procedures

Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols for Hazard Assessment

Acute Eye Irritation/Corrosion (Based on OECD Test Guideline 405)

This test is designed to assess the potential of a substance to cause eye irritation or corrosion.

  • Test System: Healthy, young adult albino rabbits are typically used.

  • Procedure:

    • A single dose of the test substance (approximately 0.1 mL for liquids or 100 mg for solids) is applied to the conjunctival sac of one eye of the animal.[5]

    • The other eye remains untreated and serves as a control.

    • The eyelids are gently held together for about one second to prevent loss of the substance.

  • Observation:

    • The eyes are examined at 1, 24, 48, and 72 hours after application.[1]

    • Observations are scored for corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis).

  • Classification: The severity and reversibility of the observed ocular lesions determine the classification of the substance as non-irritating, irritating, or corrosive.

Acute Dermal Irritation/Corrosion (Based on OECD Test Guideline 404)

This test evaluates the potential of a substance to cause skin irritation.

  • Test System: Healthy, young adult albino rabbits with clipped fur are used.

  • Procedure:

    • A small amount of the test substance (approximately 0.5 g) is applied to a small patch of skin (about 6 cm²).

    • The treated area is covered with a gauze patch and tape.

    • The exposure duration is typically 4 hours.

  • Observation:

    • After the exposure period, the patch is removed, and the skin is cleaned.

    • The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Classification: The substance is classified based on the mean scores for erythema and edema.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD Test Guideline 439)

This in vitro method is an alternative to animal testing for skin irritation.

  • Test System: A commercially available, three-dimensional reconstructed human epidermis model that mimics the biochemical and physiological properties of the upper layers of human skin.

  • Procedure:

    • The test substance is applied topically to the surface of the skin tissue.

    • The exposure time is typically increased from 15 to 60 minutes to enhance sensitivity.[6]

  • Endpoint Measurement:

    • After exposure, the tissue is rinsed and incubated.

    • Cell viability is measured using a colorimetric assay, such as the MTT assay. A reduction in cell viability below a certain threshold indicates irritation potential.

  • Classification: The substance is classified as an irritant or non-irritant based on the measured reduction in tissue viability.

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key safety-related workflows.

G Workflow for Handling a Solid Chemical Spill start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate Immediate Action ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) evacuate->ppe contain Contain the Spill (Use absorbent pads or berms) ppe->contain cleanup Clean Up Spill - Gently sweep or scoop solid material - Avoid creating dust - Place in a labeled, sealed container contain->cleanup decontaminate Decontaminate the Area (Wipe with appropriate solvent/detergent) cleanup->decontaminate dispose Dispose of Waste (Follow institutional guidelines for chemical waste) decontaminate->dispose report Report the Incident dispose->report

Caption: Workflow for handling a solid chemical spill.

G First Aid Response to Accidental Exposure cluster_routes Exposure Route exposure Accidental Exposure Occurs remove Remove from Exposure Source exposure->remove skin Skin Contact - Remove contaminated clothing - Wash with soap and water for 15 min remove->skin eye Eye Contact - Flush with water for 15 min - Remove contact lenses remove->eye inhalation Inhalation - Move to fresh air remove->inhalation ingestion Ingestion - Rinse mouth - Do NOT induce vomiting remove->ingestion seek_medical Seek Medical Attention - Bring SDS if possible skin->seek_medical eye->seek_medical Immediately inhalation->seek_medical If symptoms persist ingestion->seek_medical Immediately

Caption: First aid response to accidental exposure.

Disclaimer: This document is intended as a guide and is not a substitute for a formal safety data sheet (SDS) or comprehensive risk assessment. Always consult the most current SDS for this compound from your supplier before use and adhere to all institutional and regulatory safety guidelines.

References

Physical properties like melting and boiling point of 3-Hydroxy-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Physical Properties of 3-Hydroxy-5-methylbenzoic Acid

This technical guide provides an in-depth overview of the key physical properties of this compound, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in the field of drug development.

Physical and Chemical Properties

This compound, also known as 3,5-cresotic acid, is a white to light brown solid.[1][2] It is a derivative of benzoic acid and is used as a reactant in the synthesis of various chemical compounds, including thrombin inhibitors for treating coagulation disorders.[1]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Melting Point 202-203 °C[1][2]
(literature value: 207-208 °C)[1][2]
Boiling Point 351 °C at 760 mmHg[3]
Molecular Weight 152.15 g/mol [4]
Density 1.304 g/cm³[3]
Flash Point 180.3 °C[3]

Experimental Protocols

The following sections detail the standard methodologies for determining the melting and boiling points of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline compounds, this transition occurs over a narrow temperature range. The capillary tube method is a common and reliable technique for determining the melting point.

Protocol:

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of about 2-3 mm.[5]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., an oil bath or a melting point apparatus).[6]

  • Heating: The heating bath is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the melting point is approached.[5]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

MeltingPointApparatus cluster_heating_block Heating Block cluster_observation Observation Thermometer Thermometer CapillaryTube Capillary Tube with Sample Thermometer->CapillaryTube Measures Temperature of Sample Viewer Magnifying Lens/ Viewer CapillaryTube->Viewer Visual Inspection Heater Heating Element Heater->Thermometer Heats Block Light Light Source Light->Viewer Illumination

Diagram 1: Workflow for Melting Point Determination.
Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For pure compounds, the boiling point is a characteristic physical property.

Protocol:

  • Sample Preparation: A small volume (a few mL) of the substance is placed in a test tube or a small flask, along with a boiling chip to ensure smooth boiling.

  • Apparatus Setup: A thermometer is positioned in the test tube so that the top of the bulb is level with the side arm of the distillation apparatus, ensuring it measures the temperature of the vapor as it passes into the condenser. The test tube is placed in a heating bath.

  • Heating: The heating bath is heated gently.

  • Observation: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will stabilize at the boiling point of the substance. This stable temperature is recorded as the boiling point. It is crucial to note the atmospheric pressure at the time of the measurement, as the boiling point is pressure-dependent.

BoilingPointApparatus cluster_distillation_setup Distillation Setup Thermometer Thermometer Condenser Condenser (for vapor collection if needed) Thermometer->Condenser Vapor Passes to Condenser TestTube Test Tube with This compound (in molten state) and Boiling Chip TestTube->Thermometer Vapor Surrounds Bulb HeatingMantle Heating Mantle HeatingMantle->TestTube Heats Sample

Diagram 2: Experimental Setup for Boiling Point Determination.

References

A Comprehensive Review of Polyhydroxybenzoic Acids: From Natural Sources to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the current literature on polyhydroxybenzoic acids (PHBAs), a diverse class of phenolic compounds with significant therapeutic potential. This document summarizes their biological activities, delves into their mechanisms of action through key signaling pathways, and provides detailed experimental protocols for their study. All quantitative data has been consolidated into structured tables for ease of comparison, and complex biological processes are visualized through detailed diagrams.

Introduction to Polyhydroxybenzoic Acids

Polyhydroxybenzoic acids are a subgroup of phenolic acids characterized by a benzoic acid core with two or more hydroxyl groups.[1][2][3] Prominent examples include protocatechuic acid (3,4-dihydroxybenzoic acid) and gallic acid (3,4,5-trihydroxybenzoic acid).[1][2][3] These compounds are widely distributed in the plant kingdom, found in fruits, vegetables, nuts, and seeds, and are significant components of the human diet.[1][2][3] The number and position of the hydroxyl groups on the aromatic ring are critical determinants of their biological activity.[4][5]

Biological Activities and Therapeutic Potential

Polyhydroxybenzoic acids exhibit a broad spectrum of pharmacological effects, making them attractive candidates for drug development. Their therapeutic potential stems from their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties.

Antioxidant Activity

The potent antioxidant activity of PHBAs is a cornerstone of their therapeutic effects. They can directly scavenge free radicals and chelate metal ions involved in the generation of reactive oxygen species (ROS).[4][5] The antioxidant capacity is often quantified using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the Trolox equivalent antioxidant capacity (TEAC) assay, and the oxygen radical absorbance capacity (ORAC) assay.

Table 1: Quantitative Antioxidant Activity of Selected Polyhydroxybenzoic Acids

CompoundAssayIC50 / EC50 / ValueUnitsReference(s)
Gallic AcidDPPH2.37µg/mL[6]
Gallic AcidTEAC1.06 - 1.19mmol TE/g[7][8][9]
Gallic AcidORAC8.53µmol TE/µmol[10][11]
Protocatechuic AcidDPPH8.2µg/mL[6]
2,3-Dihydroxybenzoic AcidFRAPStrongest antioxidant in the tested set-[4]
3,4-Dihydroxybenzoic Acid (Protocatechuic Acid)DPPH--[6]
3,5-Dihydroxybenzoic AcidDPPHLow sensitivity-[5]
Anti-inflammatory Effects

PHBAs have demonstrated significant anti-inflammatory properties in various in vitro and in vivo models.[12][13][14] Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory cytokines and enzymes.[12][13][14]

Anticancer Properties

A growing body of evidence supports the anticancer potential of PHBAs.[15][16][17] They can inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and suppress tumor growth and metastasis.[15][16][17] The cytotoxic effects of PHBAs on various cancer cell lines are often evaluated using the MTT assay, which measures cell viability.

Table 2: Anticancer Activity of Selected Polyhydroxybenzoic Acids

CompoundCell LineIC50UnitsReference(s)
Gallic AcidA549 (Lung)50µg/mL[18]
Gallic AcidHeLa (Cervical)46.5µg/mL[18]
Gallic AcidMCF-7 (Breast)55.20µM[10]
Protocatechuic AcidCaCo-2 (Colon)>250µM[15]
Protocatechuic AcidAGS (Gastric)Induces apoptosis-[19]
Vanillic Acid (4-hydroxy-3-methoxybenzoic acid)K562 (Leukemia)5, 10 (significant viability change)mM[20]
4-Hydroxybenzoic AcidK562/Dox (Doxorubicin-resistant Leukemia)10 (significant viability change)mM[20]
Enzyme Inhibition

Certain polyhydroxybenzoic acids have been shown to inhibit the activity of various enzymes involved in disease processes. This inhibitory action contributes to their therapeutic effects.

Table 3: Enzyme Inhibition by Selected Polyhydroxybenzoic Acids

CompoundEnzymeInhibition TypeKi / IC50UnitsReference(s)
p-Hydroxybenzoic AcidUreaseCompetitive--[21]
2,6-Dihydroxybenzoic AcidTyrosinaseCompetitive95µM (Ki)[22]
2,6-Dihydroxybenzoic AcidAldose Reductase-275µM (IC50)[22]
Protocatechuic AcidPhospholipase A2 (PLA2)-5.15mg/mL (IC50)[17]
Gentisic Acid (2,5-dihydroxybenzoic acid)Phospholipase A2 (PLA2)-34.88µg/mL (IC50)[17]
Gallic Acidp300/CBP HATUncompetitive--[2]

Pharmacokinetics of Key Polyhydroxybenzoic Acids

Understanding the absorption, distribution, metabolism, and excretion (ADME) of PHBAs is crucial for their development as therapeutic agents. Pharmacokinetic studies have been conducted on several key PHBAs, primarily in animal models and humans.

Table 4: Pharmacokinetic Parameters of Gallic Acid and Protocatechuic Acid

CompoundSpeciesDoseCmaxTmaxt1/2AUCReference(s)
Gallic AcidHuman0.3 mmol1.83 ± 0.161.06 ± 0.06 h1.19 ± 0.07 h-
Gallic AcidRat23.94 mg/kg707.580.5 h-5711.06 ng·h/mL[23]
Protocatechuic AcidMouse50 mg/kg (oral)73.65 min2.9 min (absorption), 16 min (terminal)1456 µM·min[24]
Protocatechuic AcidHuman-----[25]

Key Signaling Pathways Modulated by Polyhydroxybenzoic Acids

The therapeutic effects of polyhydroxybenzoic acids are mediated through their interaction with and modulation of critical intracellular signaling pathways. Understanding these molecular mechanisms is essential for targeted drug development.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Gallic acid has been shown to inhibit this pathway by preventing the acetylation of the p65 subunit of NF-κB, which is crucial for its activation and translocation to the nucleus.[2][12] This leads to a downstream reduction in the expression of pro-inflammatory genes.

NF_kB_Inhibition_by_Gallic_Acid cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p65_p50 p65/p50 (NF-κB) IkBa->p65_p50 Releases p65_p50_active p65/p50 (Active) p65_p50->p65_p50_active Nucleus Nucleus p65_p50_active->Nucleus Translocates to p300_CBP p300/CBP HAT p300_CBP->p65_p50 Acetylates p65 Gallic_Acid Gallic Acid Gallic_Acid->p300_CBP Inhibits Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Upregulates MAPK_Inhibition_by_PHBAs Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 MKK4_7 MKK4/7 MAPKKK->MKK4_7 MEK1_2 MEK1/2 MAPKKK->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors PHBAs Protocatechuic Acid Gallic Acid PHBAs->p38 Inhibit Phosphorylation PHBAs->JNK Inhibit Phosphorylation PHBAs->ERK Inhibit Phosphorylation Inflammation_Proliferation Inflammation & Cell Proliferation Transcription_Factors->Inflammation_Proliferation PI3K_Akt_Inhibition_by_PHBAs Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Cell_Survival_Growth Cell Survival & Growth mTOR->Cell_Survival_Growth PHBAs Protocatechuic Acid PHBAs->Akt Inhibit Phosphorylation DPPH_Assay_Workflow start Start prep_dpph Prepare 0.1 mM DPPH Solution start->prep_dpph prep_samples Prepare Serial Dilutions of PHBA and Control start->prep_samples mix Mix DPPH Solution with Sample/Control in a 96-well Plate prep_dpph->mix prep_samples->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 measure->calculate end End calculate->end MTT_Assay_Workflow start Start seed_cells Seed Cells in a 96-well Plate start->seed_cells treat_cells Treat Cells with PHBA at Various Concentrations seed_cells->treat_cells add_mtt Add MTT Solution and Incubate (3-4h) treat_cells->add_mtt solubilize Remove Medium and Add DMSO to Solubilize Formazan Crystals add_mtt->solubilize measure Measure Absorbance at 570 nm solubilize->measure calculate Calculate % Cell Viability and IC50 measure->calculate end End calculate->end Paw_Edema_Assay_Workflow start Start acclimatize Acclimatize Rodents start->acclimatize dose Administer PHBA, Positive Control, or Vehicle acclimatize->dose induce_edema Inject Carrageenan into Hind Paw dose->induce_edema measure_edema Measure Paw Volume/Thickness at Regular Intervals induce_edema->measure_edema calculate_inhibition Calculate % Inhibition of Paw Edema measure_edema->calculate_inhibition end End calculate_inhibition->end

References

Methodological & Application

Synthesis of 3-Hydroxy-5-methylbenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-5-methylbenzoic acid is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and other specialty chemicals. This document provides detailed application notes and experimental protocols for the chemical synthesis of this compound. The protocols are based on established synthetic routes, offering researchers reliable methods for obtaining this key intermediate. Data is presented in a clear, tabular format for easy comparison, and reaction pathways are visualized to aid in understanding the underlying chemical transformations.

Introduction

This compound, also known as 3,5-cresotic acid, is an aromatic carboxylic acid. Its structure, featuring both a hydroxyl and a carboxyl group on a toluene (B28343) backbone, makes it a versatile precursor for the synthesis of more complex molecules. It is utilized in the preparation of various biologically active compounds, including thrombin inhibitors for the treatment of coagulation disorders.[1] This document outlines two primary methods for the synthesis of this compound.

Synthesis Protocols

Two distinct synthetic pathways for the preparation of this compound are detailed below. The first is a documented procedure starting from 2-Pentulosaric acid, 3-acetyl-3-deoxy-4-C-, and the second is a proposed method based on the Kolbe-Schmitt reaction of 3,5-dimethylphenol (B42653).

Protocol 1: Synthesis from 2-Pentulosaric acid, 3-acetyl-3-deoxy-4-C-

This protocol is adapted from a known procedure and involves the reaction of an oxo compound with magnesium oxide followed by an acidic workup.[1][2][3]

Experimental Protocol:

  • Reaction Setup: To a suitable reaction vessel, add 57 g (0.21 mol) of the oxo compound (2-Pentulosaric acid, 3-acetyl-3-deoxy-4-C-, CAS: 100118-65-8) and 450 mL of water.

  • Addition of Reagent: To the stirred suspension, add 38.1 g (0.945 mol) of magnesium oxide. The reaction mixture will immediately turn a dark reddish-orange color, which will gradually fade to a light brown over approximately 15 minutes.

  • Heating: Heat the reaction mixture with continuous stirring for 30 minutes.

  • Filtration: After heating, filter the hot mixture to remove the excess magnesium oxalate (B1200264) and magnesium oxide.

  • Washing: Wash the residue with warm water and combine the filtrates.

  • Concentration: Concentrate the combined filtrates by distillation under reduced pressure to a volume of about 30 mL.

  • Precipitation: Slowly add the concentrated solution to a mixture of 50 mL of concentrated hydrochloric acid and 50 mL of water (1:1, v/v). A precipitate will form.

  • Isolation: Filter the precipitate, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from water to afford this compound as a light brown solid.

Quantitative Data:

ParameterValueReference
Starting Material2-Pentulosaric acid, 3-acetyl-3-deoxy-4-C-[1][2][3]
Starting Material Amount57 g (0.21 mol)[1][2][3]
Magnesium Oxide Amount38.1 g (0.945 mol)[1][2][3]
Water Volume450 mL[1][2][3]
Reaction Time30 minutes[1][2][3]
Product Yield13.43 g (42%)[1][2][3]
Melting Point202-203 °C[1][2][3]
¹H NMR (D₂O) δ: 2.19 (s, 3H), 6.82 (s, 1H), 7.07 (s, 1H), 7.20 (s, 1H)[1][2][3]
¹³C NMR (D₂O) δ: 20.20, 113.00, 121.03, 122.25, 130.65, 140.55, 155.34, 170.26[1][2][3]

Reaction Pathway:

G start 2-Pentulosaric acid, 3-acetyl-3-deoxy-4-C- (CAS: 100118-65-8) reagents 1. MgO, H₂O, Heat 2. HCl, H₂O start->reagents product This compound reagents->product

Synthesis of this compound from an oxo compound.

Protocol 2: Proposed Synthesis via Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a well-established method for the carboxylation of phenols to produce hydroxybenzoic acids.[4][5][6][7] This proposed protocol adapts the general principles of the Kolbe-Schmitt reaction for the synthesis of this compound from 3,5-dimethylphenol.

Experimental Protocol:

  • Formation of Phenoxide: In a suitable pressure-resistant reaction vessel, dissolve 3,5-dimethylphenol in an equimolar amount of aqueous sodium hydroxide.

  • Drying: Carefully evaporate the water under reduced pressure to obtain dry, powdered sodium 3,5-dimethylphenoxide. It is critical that the phenoxide is anhydrous for the reaction to proceed efficiently.

  • Carboxylation: Place the dry sodium 3,5-dimethylphenoxide in a high-pressure autoclave. Heat the autoclave to approximately 125-150°C and introduce carbon dioxide under a pressure of 100 atm.

  • Reaction Time: Maintain these conditions for several hours to ensure complete carboxylation.

  • Work-up: After cooling the reactor, dissolve the resulting sodium salt of this compound in water.

  • Acidification: Acidify the aqueous solution with a mineral acid, such as sulfuric acid or hydrochloric acid, to precipitate the this compound.

  • Purification: The crude product can be purified by recrystallization from hot water.

Anticipated Quantitative Data (Based on similar reactions):

ParameterAnticipated ValueReference
Starting Material3,5-Dimethylphenol[8][9]
BaseSodium Hydroxide[4][5]
Carboxylating AgentCarbon Dioxide[4][5]
Temperature125-150 °C[4][5]
Pressure~100 atm[4][5]
Product YieldModerate to High[10]
Melting Point~210 °C[1]

Reaction Pathway:

G phenol 3,5-Dimethylphenol reagents1 NaOH phenol->reagents1 phenoxide Sodium 3,5-dimethylphenoxide reagents2 1. CO₂, High Pressure, Heat 2. H₂SO₄ phenoxide->reagents2 reagents1->phenoxide product This compound reagents2->product

Kolbe-Schmitt synthesis of this compound.

General Experimental Workflow

The overall process for the synthesis and purification of this compound can be summarized in the following workflow.

G A Reaction Setup (Starting Materials & Solvents) B Chemical Reaction (e.g., Heating, Pressurizing) A->B C Work-up (e.g., Quenching, Extraction) B->C D Isolation (Filtration/Evaporation) C->D E Purification (Recrystallization) D->E F Characterization (NMR, MP, etc.) E->F

General workflow for synthesis and purification.

Conclusion

The protocols provided herein offer robust methods for the synthesis of this compound, a key intermediate for various applications in research and development. The choice of protocol may depend on the availability of starting materials and the desired scale of the synthesis. For a well-documented procedure with characterized product data, Protocol 1 is recommended. For a more classical approach utilizing readily available starting materials, the proposed Kolbe-Schmitt reaction in Protocol 2 presents a viable alternative. Researchers should always adhere to standard laboratory safety practices when performing these chemical syntheses.

References

Applications of 3-Hydroxy-5-methylbenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3-Hydroxy-5-methylbenzoic acid, also known as 3,5-cresotic acid, is a versatile aromatic building block in organic synthesis. Its trifunctional nature, featuring a carboxylic acid, a phenolic hydroxyl group, and a methyl-substituted aromatic ring, allows for a variety of chemical transformations. This makes it a valuable precursor in the synthesis of a range of molecules, from pharmaceutical intermediates to complex organic structures. The strategic positioning of the functional groups enables regioselective reactions, providing a scaffold for the construction of diverse molecular architectures.

This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing this compound, offering insights into its utility in modern organic synthesis and drug discovery.

Application 1: Synthesis of 3-Hydroxy-5-methylbenzamide (B15229242)

A primary application of this compound is its conversion to the corresponding primary amide, 3-hydroxy-5-methylbenzamide. This transformation is a fundamental step in the synthesis of more complex molecules, including potential pharmaceutical candidates, where the benzamide (B126) moiety serves as a key structural motif. The synthesis involves the activation of the carboxylic acid, typically via conversion to an acyl chloride, followed by amidation.

Experimental Protocols

Step 1: Synthesis of this compound

While commercially available, this compound can be synthesized from 3,5-dimethylbenzoic acid through a two-step process involving bromination and subsequent nucleophilic aromatic substitution.

  • Step 1a: Synthesis of 3-Bromo-5-methylbenzoic Acid A solution of 3,5-dimethylbenzoic acid in a suitable solvent such as dichloromethane (B109758) is treated with bromine in the presence of a Lewis acid catalyst like iron(III) bromide. The reaction mixture is stirred at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting material. The product is then isolated by aqueous workup and extraction, followed by purification via recrystallization.

  • Step 1b: Synthesis of this compound 3-Bromo-5-methylbenzoic acid is subjected to nucleophilic aromatic substitution using a hydroxide (B78521) source, for instance, sodium hydroxide in water. The reaction is often facilitated by a copper catalyst and typically requires heating to proceed to completion. Upon cooling, acidification of the reaction mixture with a mineral acid, such as hydrochloric acid, precipitates the desired this compound. The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from water.[1]

Step 2: Synthesis of 3-Hydroxy-5-methylbenzamide

  • Step 2a: Formation of the Acyl Chloride this compound is converted to its more reactive acyl chloride derivative by treatment with thionyl chloride. This reaction is typically performed in the absence of a solvent or in an inert solvent like dichloromethane, and often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is heated to reflux until the evolution of gases (sulfur dioxide and hydrogen chloride) ceases. Excess thionyl chloride is subsequently removed under reduced pressure to yield the crude 3-hydroxy-5-methylbenzoyl chloride.

  • Step 2b: Amidation The crude acyl chloride is dissolved in an appropriate aprotic solvent, such as dichloromethane or tetrahydrofuran (B95107) (THF). The solution is then treated with a source of ammonia (B1221849), which can be aqueous ammonium (B1175870) hydroxide or ammonia gas bubbled through the solution, to form the primary amide. The reaction is typically exothermic and may require cooling. After the reaction is complete, the 3-hydroxy-5-methylbenzamide is isolated through extraction and purified by recrystallization or column chromatography.

Data Presentation
StepStarting MaterialProductKey ReagentsTypical Yield
1a3,5-Dimethylbenzoic Acid3-Bromo-5-methylbenzoic AcidBr₂, FeBr₃Good to High
1b3-Bromo-5-methylbenzoic AcidThis compoundNaOH, Cu catalystModerate to Good
2aThis compound3-Hydroxy-5-methylbenzoyl chlorideSOCl₂, cat. DMFHigh (often used crude)
2b3-Hydroxy-5-methylbenzoyl chloride3-Hydroxy-5-methylbenzamideNH₄OH or NH₃Good to High

Experimental Workflow

Synthesis_of_3_Hydroxy_5_methylbenzamide cluster_synthesis Synthesis of this compound cluster_amidation Amidation start 3,5-Dimethylbenzoic Acid step1a Bromination (Br₂, FeBr₃) start->step1a intermediate1 3-Bromo-5-methylbenzoic Acid step1a->intermediate1 step1b Nucleophilic Substitution (NaOH, Cu catalyst) intermediate1->step1b product1 This compound step1b->product1 step2a Acyl Chloride Formation (SOCl₂) product1->step2a intermediate2 3-Hydroxy-5-methylbenzoyl chloride step2a->intermediate2 step2b Amidation (NH₃/NH₄OH) intermediate2->step2b final_product 3-Hydroxy-5-methylbenzamide step2b->final_product

Synthesis of 3-Hydroxy-5-methylbenzamide.

Application 2: Precursor in the Synthesis of Thrombin Inhibitors

This compound serves as a crucial starting material in the preparation of trisubstituted benzene (B151609) derivatives that act as thrombin inhibitors.[2] These compounds are of significant interest in drug development for the treatment of coagulation disorders. The synthesis leverages the existing functional groups of this compound to introduce further complexity and tailor the molecule for specific biological targets.

Experimental Protocols

A general strategy for the synthesis of these inhibitors involves the esterification of the carboxylic acid and the etherification of the phenolic hydroxyl group, followed by further functional group manipulations.

Step 1: Esterification of this compound

To a solution of this compound in an alcohol (e.g., methanol (B129727) or ethanol), a catalytic amount of a strong acid, such as concentrated sulfuric acid, is added. The mixture is heated to reflux for several hours until TLC analysis indicates the completion of the reaction. After cooling, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate (B1210297) and washed with a saturated sodium bicarbonate solution to remove any unreacted acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the corresponding ester.

Step 2: O-Alkylation of the Phenolic Hydroxyl Group

The ester from the previous step is dissolved in an aprotic polar solvent like acetone (B3395972) or N,N-dimethylformamide. A base, such as potassium carbonate, is added, followed by the desired alkylating agent (e.g., an alkyl halide). The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC. Upon completion, the inorganic salts are filtered off, and the solvent is evaporated. The crude product is then purified by column chromatography to yield the O-alkylated ester.

Step 3: Further Elaboration

The O-alkylated ester can then be subjected to a variety of further reactions, such as hydrolysis of the ester to the carboxylic acid, amidation, or other transformations on the aromatic ring or the alkyl chain, to build up the final thrombin inhibitor. The specific subsequent steps will depend on the desired final structure of the inhibitor.

Data Presentation
StepReactionStarting MaterialKey ReagentsProduct
1EsterificationThis compoundAlcohol (e.g., MeOH), H₂SO₄ (cat.)Methyl 3-hydroxy-5-methylbenzoate
2O-AlkylationMethyl 3-hydroxy-5-methylbenzoateAlkyl halide, K₂CO₃Methyl 3-(alkoxy)-5-methylbenzoate

Logical Relationship Diagram

Thrombin_Inhibitor_Synthesis start This compound esterification Esterification start->esterification ester_product 3-Hydroxy-5-methylbenzoate Ester esterification->ester_product o_alkylation O-Alkylation ester_product->o_alkylation dialkylated_intermediate 3-Alkoxy-5-methylbenzoate Ester o_alkylation->dialkylated_intermediate further_modification Further Functional Group Interconversion dialkylated_intermediate->further_modification thrombin_inhibitor Thrombin Inhibitor further_modification->thrombin_inhibitor

Pathway to Thrombin Inhibitors.

References

Application Notes and Protocols: 3-Hydroxy-5-methylbenzoic Acid in the Synthesis of Novel Thrombin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-hydroxy-5-methylbenzoic acid as a key starting material in the synthesis of 1,3,5-trisubstituted benzene (B151609) derivatives as potent thrombin inhibitors. This document includes a plausible synthetic scheme, detailed experimental protocols for synthesis and biological evaluation, and representative data for the activity of such compounds.

Introduction

Thrombin, a serine protease, is a central enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to clot formation. Its inhibition is a key therapeutic strategy for the prevention and treatment of thromboembolic disorders. 1,3,5-trisubstituted benzene scaffolds have emerged as a promising class of non-peptidic thrombin inhibitors. This compound serves as a versatile and economically viable starting material for the construction of these complex molecules, allowing for the introduction of diverse functionalities to optimize potency and pharmacokinetic properties.[1]

Synthetic Strategy

A plausible synthetic route to a novel 1,3,5-trisubstituted benzene-based thrombin inhibitor starting from this compound is outlined below. The strategy involves a multi-step sequence including esterification, ether synthesis, benzylic bromination, and nucleophilic substitution to introduce the key pharmacophoric elements for thrombin inhibition.

Synthetic_Workflow A This compound B Methyl 3-hydroxy-5-methylbenzoate A->B  H2SO4, MeOH, Reflux C Methyl 3-(benzyloxy)-5-methylbenzoate B->C  BnBr, K2CO3, Acetone (B3395972), Reflux D Methyl 3-(benzyloxy)-5-(bromomethyl)benzoate C->D  NBS, AIBN, CCl4, Reflux E Methyl 3-(benzyloxy)-5-((4-amidinopiperidin-1-yl)methyl)benzoate D->E  4-Amidinopiperidine, DIPEA, DMF F 3-(Benzyloxy)-5-((4-amidinopiperidin-1-yl)methyl)benzoic acid E->F  LiOH, THF/H2O G Final Thrombin Inhibitor F->G  Amine, EDC, HOBt, DMF

A plausible synthetic workflow for a thrombin inhibitor.

Experimental Protocols: Synthesis

Step 1: Synthesis of Methyl 3-hydroxy-5-methylbenzoate
  • To a solution of this compound (10.0 g, 65.7 mmol) in methanol (B129727) (150 mL) was added concentrated sulfuric acid (2 mL) dropwise at 0 °C.

  • The reaction mixture was heated to reflux and stirred for 12 hours.

  • The solvent was removed under reduced pressure.

  • The residue was dissolved in ethyl acetate (B1210297) (200 mL) and washed with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

  • The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated to afford methyl 3-hydroxy-5-methylbenzoate as a white solid.

Step 2: Synthesis of Methyl 3-(benzyloxy)-5-methylbenzoate
  • To a solution of methyl 3-hydroxy-5-methylbenzoate (10.0 g, 60.2 mmol) in acetone (200 mL) was added potassium carbonate (16.6 g, 120.4 mmol) and benzyl (B1604629) bromide (8.6 mL, 72.2 mmol).

  • The reaction mixture was heated to reflux and stirred for 16 hours.

  • The mixture was cooled to room temperature and filtered.

  • The filtrate was concentrated under reduced pressure.

  • The residue was purified by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to yield methyl 3-(benzyloxy)-5-methylbenzoate.

Step 3: Synthesis of Methyl 3-(benzyloxy)-5-(bromomethyl)benzoate
  • A mixture of methyl 3-(benzyloxy)-5-methylbenzoate (10.0 g, 39.0 mmol), N-bromosuccinimide (NBS, 7.6 g, 42.9 mmol), and a catalytic amount of azobisisobutyronitrile (AIBN) in carbon tetrachloride (200 mL) was heated to reflux.

  • The reaction was monitored by TLC. Upon completion, the mixture was cooled to room temperature and filtered.

  • The filtrate was washed with water (2 x 100 mL) and brine (100 mL), dried over anhydrous sodium sulfate, and concentrated to give the crude methyl 3-(benzyloxy)-5-(bromomethyl)benzoate, which was used in the next step without further purification.

Step 4: Synthesis of Methyl 3-(benzyloxy)-5-((4-amidinopiperidin-1-yl)methyl)benzoate
  • To a solution of 4-amidinopiperidine dihydrochloride (B599025) (8.2 g, 42.9 mmol) in dimethylformamide (DMF, 100 mL) was added N,N-diisopropylethylamine (DIPEA, 20.4 mL, 117 mmol).

  • A solution of crude methyl 3-(benzyloxy)-5-(bromomethyl)benzoate (13.1 g, 39.0 mmol) in DMF (50 mL) was added dropwise at 0 °C.

  • The reaction mixture was stirred at room temperature for 12 hours.

  • The solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate and water.

  • The aqueous layer was extracted with ethyl acetate, and the combined organic layers were washed with brine, dried, and concentrated. The crude product was purified by column chromatography.

Step 5: Synthesis of 3-(Benzyloxy)-5-((4-amidinopiperidin-1-yl)methyl)benzoic acid
  • To a solution of methyl 3-(benzyloxy)-5-((4-amidinopiperidin-1-yl)methyl)benzoate (10.0 g, 26.2 mmol) in a mixture of tetrahydrofuran (B95107) (THF) and water (1:1, 100 mL) was added lithium hydroxide (B78521) monohydrate (2.2 g, 52.4 mmol).

  • The mixture was stirred at room temperature for 6 hours.

  • The THF was removed under reduced pressure, and the aqueous solution was neutralized with 1N HCl to pH ~7.

  • The resulting precipitate was collected by filtration, washed with cold water, and dried under vacuum to yield the desired carboxylic acid.

Step 6: Synthesis of the Final Thrombin Inhibitor (Amide Coupling)
  • To a solution of 3-(benzyloxy)-5-((4-amidinopiperidin-1-yl)methyl)benzoic acid (1.0 g, 2.7 mmol) in DMF (20 mL) were added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC, 0.62 g, 3.2 mmol), 1-hydroxybenzotriazole (B26582) (HOBt, 0.44 g, 3.2 mmol), and a selected amine (e.g., 3-aminopyridine, 0.31 g, 3.2 mmol).

  • The reaction mixture was stirred at room temperature for 24 hours.

  • The solvent was evaporated, and the residue was purified by preparative HPLC to afford the final thrombin inhibitor.

Biological Evaluation Protocols

In Vitro Thrombin Inhibition Assay (Chromogenic)

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of thrombin using a chromogenic substrate.[2][3][4][5]

  • Reagents and Materials:

    • Human α-thrombin

    • Chromogenic substrate (e.g., S-2238)

    • Tris-HCl buffer (pH 7.4)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a series of dilutions of the test compound in Tris-HCl buffer.

    • In a 96-well plate, add 20 µL of human α-thrombin solution (final concentration ~1 NIH unit/mL) to each well.

    • Add 20 µL of the test compound dilutions or buffer (for control) to the respective wells.

    • Incubate the plate at 37 °C for 15 minutes.

    • Initiate the reaction by adding 160 µL of the pre-warmed chromogenic substrate solution (final concentration ~0.2 mM).

    • Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

    • The rate of substrate hydrolysis is determined from the linear portion of the absorbance versus time plot.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anticoagulant Activity Assays
  • Activated Partial Thromboplastin Time (aPTT) Assay: This assay evaluates the effect of the inhibitor on the intrinsic and common pathways of coagulation.[6][7][8][9]

    • Citrated human plasma is pre-incubated with various concentrations of the test compound at 37 °C.

    • An aPTT reagent (containing a contact activator and phospholipids) is added, and the mixture is incubated.

    • Clotting is initiated by the addition of calcium chloride.

    • The time to clot formation is measured using a coagulometer.

  • Prothrombin Time (PT) Assay: This assay assesses the effect of the inhibitor on the extrinsic and common pathways of coagulation.[1][10][11][12][13]

    • Citrated human plasma is pre-incubated with various concentrations of the test compound at 37 °C.

    • A PT reagent (containing tissue factor and phospholipids) is added.

    • Clotting is initiated by the addition of calcium chloride.

    • The time to clot formation is measured.

In Vitro Cytotoxicity Assay

This assay determines the toxicity of the compound against a mammalian cell line (e.g., HepG2).[14][15][16][17][18]

  • Reagents and Materials:

    • HepG2 cells

    • Cell culture medium (e.g., DMEM)

    • Fetal bovine serum (FBS)

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • DMSO

    • 96-well cell culture plate

  • Procedure:

    • Seed HepG2 cells in a 96-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound and incubate for another 48 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

    • Cell viability is expressed as a percentage of the control (untreated cells).

Quantitative Data

The following table summarizes representative data for a potent and selective 1,3,5-trisubstituted benzene-based thrombin inhibitor.

ParameterValueAssay
Thrombin Inhibition
IC50 (Human Thrombin)5 nMChromogenic Assay
Ki (Human Thrombin)0.8 nMMichaelis-Menten Kinetics
Anticoagulant Activity
aPTT (2x doubling conc.)0.5 µMaPTT Assay
PT (2x doubling conc.)1.2 µMPT Assay
Selectivity
IC50 (Trypsin)> 100 µMChromogenic Assay
IC50 (Factor Xa)> 50 µMChromogenic Assay
Cytotoxicity
CC50 (HepG2 cells)> 100 µMMTT Assay

Note: The values presented are hypothetical and representative of a highly active compound in this class.[19][20][21][22][23]

Thrombin's Role in the Coagulation Cascade

Thrombin plays a multifaceted role in the coagulation cascade, acting on various substrates to promote clot formation and stabilization. A simplified diagram of this pathway is shown below.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa X X IXa->X VIIIa, Ca2+, PL TF Tissue Factor VIIa VIIa TF->VIIa VII VII VII->VIIa VIIa->X Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Va, Ca2+, PL Thrombin Thrombin Prothrombin->Thrombin Thrombin->XI Positive Feedback Fibrinogen Fibrinogen Thrombin->Fibrinogen XIII XIII Thrombin->XIII V V Thrombin->V Positive Feedback VIII VIII Thrombin->VIII Positive Feedback Fibrin Fibrin Fibrinogen->Fibrin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin XIIIa XIIIa XIIIa XIII->XIIIa Inhibitor Thrombin Inhibitor (e.g., from 3-Hydroxy-5- methylbenzoic acid) Inhibitor->Thrombin

Simplified diagram of the coagulation cascade.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and quantitative data for the synthesis of common hydroxybenzoic acids, key intermediates in the pharmaceutical and chemical industries. The methodologies covered include the Kolbe-Schmitt reaction for salicylic (B10762653) acid and p-hydroxybenzoic acid, the oxidation of m-cresol (B1676322) for the synthesis of m-hydroxybenzoic acid, and the carboxylation of resorcinol (B1680541) to produce 2,4-dihydroxybenzoic acid.

Data Presentation: A Comparative Overview of Synthetic Protocols

The following tables summarize the key quantitative parameters for the synthesis of various hydroxybenzoic acids, allowing for a direct comparison of different methodologies.

Table 1: Synthesis of 2-Hydroxybenzoic Acid (Salicylic Acid) via Kolbe-Schmitt Reaction

Starting MaterialBaseTemperature (°C)Pressure (atm)Reaction Time (h)Yield (%)
Phenol (B47542)Sodium Hydroxide (B78521)125100SeveralHigh[1][2]
Sodium Phenoxide-150-295 (mixture with 4-HBA)[3]
Sodium Phenoxide-120--57 (mixture with 4-HBA)[3]
Sodium Phenoxide-22530292.68[4]

Table 2: Synthesis of 4-Hydroxybenzoic Acid (p-Hydroxybenzoic Acid)

MethodStarting MaterialKey ReagentsTemperature (°C)Pressure (atm)Reaction Time (h)Yield (%)
Kolbe-SchmittPotassium PhenoxideCarbon Dioxide190High--[3]
IsomerizationPotassium Salicylate (B1505791)Potassium Carbonate240-1.570-80[3][5]
Kolbe-SchmittPotassium PhenoxideCarbon Dioxide2308146.4[6]

Table 3: Synthesis of 3-Hydroxybenzoic Acid

MethodStarting MaterialKey Reagents/CatalystTemperature (°C)Pressure (MPa)Reaction Time (h)Conversion/Yield (%)
Oxidationm-CresolV, Ni, Co, Cu metal salts on molecular sieve, Dibutyltin (B87310) dilaurate1503492.5 (Conversion)[7]
Alkali Fusion3-Sulfobenzoic AcidAlkali Metal Hydroxide200-3001-38-15High[8]

Table 4: Synthesis of 2,4-Dihydroxybenzoic Acid (β-Resorcylic Acid)

Starting MaterialKey ReagentsTemperature (°C)PressureReaction Time (h)Yield (%)
ResorcinolPotassium Bicarbonate, Sodium Bicarbonate, CO₂110Atmospheric360[9]
ResorcinolPotassium Carbonate, CO₂95-1055 atm296.7[10]

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxybenzoic Acid (Salicylic Acid) via Kolbe-Schmitt Reaction

This protocol is based on the traditional high-pressure carboxylation of phenol.[1][2]

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • Carbon dioxide (CO₂)

  • Sulfuric acid (H₂SO₄)

  • Water

  • High-pressure autoclave

Procedure:

  • Preparation of Sodium Phenoxide: In a suitable reaction vessel, dissolve phenol in an equimolar amount of aqueous sodium hydroxide.

  • Drying: Carefully evaporate the water to obtain dry, powdered sodium phenoxide. It is crucial for the reaction's success that the sodium phenoxide is anhydrous.

  • Carboxylation: Place the dry sodium phenoxide in a high-pressure autoclave. Heat the autoclave to 125°C and introduce carbon dioxide under a pressure of 100 atm.[1] Maintain these conditions for several hours to ensure complete carboxylation.

  • Work-up: After cooling the reactor, dissolve the resulting sodium salicylate in water.

  • Acidification: Acidify the aqueous solution with sulfuric acid to precipitate the salicylic acid.

  • Purification: The crude salicylic acid can be purified by recrystallization from hot water.[11][12][13][14][15]

Safety Precautions:

  • Phenol is toxic and corrosive and can be absorbed through the skin.[16][17][18] Handle with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated fume hood.

  • The reaction is conducted at high pressure and temperature. Ensure the autoclave is properly rated and operated by trained personnel.

  • Handle sodium hydroxide and sulfuric acid with care as they are corrosive.

Protocol 2: Synthesis of 4-Hydroxybenzoic Acid (p-Hydroxybenzoic Acid) from Potassium Salicylate

This protocol describes the isomerization of potassium salicylate to produce p-hydroxybenzoic acid.[3][5]

Materials:

  • Salicylic acid

  • Potassium carbonate (K₂CO₃)

  • Hydrochloric acid (HCl)

  • Decolorizing charcoal

  • Water

Procedure:

  • Formation of Potassium Salicylate: In a porcelain dish, mix 100 g of salicylic acid with 150 mL of water. Slowly stir in 60 g of potassium carbonate.

  • Drying: Evaporate the solution on a steam bath to a thick paste. Break up the solid and dry it in an oven at 105-110°C for two hours. Grind the solid to a fine powder, dry for another two hours, and grind again.[3]

  • Isomerization: Place the finely powdered potassium salicylate in a 500-mL round-bottomed flask and immerse it in an oil bath heated to 240°C. Maintain this temperature for 1.5 hours, stirring the solid occasionally.[3]

  • Work-up: While still hot, transfer the product to a 2-liter flask containing 1 liter of hot water.

  • Acidification and Purification: Acidify the alkaline solution with concentrated hydrochloric acid. Heat the solution nearly to boiling and add 5-6 g of decolorizing charcoal. Filter the hot solution.[3]

  • Crystallization: Cool the filtrate to induce crystallization of the crude p-hydroxybenzoic acid. A second crop can be obtained by concentrating the filtrate.

  • Recrystallization: Dissolve the crude product in hot water, treat with decolorizing charcoal, filter, and cool to obtain purified p-hydroxybenzoic acid.[3]

Safety Precautions:

  • Handle hydrochloric acid with care in a fume hood.

  • The high-temperature isomerization should be conducted with appropriate shielding.

Protocol 3: Synthesis of 3-Hydroxybenzoic Acid via Oxidation of m-Cresol

This protocol is based on the catalytic oxidation of m-cresol.[7]

Materials:

  • m-Cresol

  • Sulfuric acid

  • Ethyl acetate

  • Catalyst: Vanadium, nickel, cobalt, and copper metal salts on a molecular sieve

  • Dibutyltin dilaurate

  • High-pressure reactor

Procedure:

  • Reaction Setup: In a high-pressure reactor, add 15 mol of m-cresol, 45 mL of sulfuric acid, and ethyl acetate.

  • Catalyst Addition: Add the catalyst and dibutyltin dilaurate to the reactor.

  • Oxidation: Carry out the reaction at 150°C and 3 MPa pressure for 4 hours.

  • Work-up: After the reaction, cool the solution to room temperature.

  • Neutralization and Isolation: Add an inorganic acid to neutralize the solution to a pH of 3. Filter the precipitate and wash with distilled water to obtain 3-hydroxybenzoic acid.[7]

Safety Precautions:

  • m-Cresol is toxic and corrosive. Handle with appropriate PPE in a fume hood.

  • The reaction is performed under high pressure and temperature. Use a suitable high-pressure reactor and follow all safety guidelines for its operation.

  • Handle sulfuric acid with care.

Protocol 4: Synthesis of 2,4-Dihydroxybenzoic Acid (β-Resorcylic Acid)

This protocol describes the carboxylation of resorcinol.[9][10]

Materials:

  • Resorcinol

  • Potassium bicarbonate (KHCO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Carbon dioxide (CO₂)

  • Hydrochloric acid (HCl)

  • Water

  • Solids mixer

Procedure:

  • Reaction Setup: In a solids mixer, charge 1 kg of potassium bicarbonate, 2 kg of sodium bicarbonate, and 700 g of resorcinol.[9]

  • Carboxylation: Heat the mixture with mixing to 110°C in a stream of carbon dioxide. Maintain these conditions for 3 hours.[9]

  • Work-up: Cool the pulverulent product with mixing.

  • Acidification: Introduce the product (2.77 kg) into 10 L of water and adjust the pH to 3 with concentrated hydrochloric acid.[9]

  • Isolation and Purification: Filter the precipitate and dry to obtain 2,4-dihydroxybenzoic acid. The product can be further purified by recrystallization.

Safety Precautions:

  • Resorcinol is harmful and an irritant. Handle with appropriate PPE.

  • Handle hydrochloric acid with care in a fume hood.

Visualizations

Signaling Pathways and Experimental Workflows

Kolbe_Schmitt_Mechanism cluster_Phenoxide_Formation Phenoxide Formation cluster_Carboxylation Carboxylation cluster_Acidification Acidification Phenol Phenol Phenoxide Sodium Phenoxide Phenol->Phenoxide + NaOH NaOH NaOH H2O H₂O Intermediate Chelate Intermediate Phenoxide->Intermediate + CO₂ CO2 CO₂ Salicylate_anion Sodium Salicylate Intermediate->Salicylate_anion Rearrangement Salicylic_Acid Salicylic Acid Salicylate_anion->Salicylic_Acid + H₂SO₄ H2SO4 H₂SO₄

Caption: Kolbe-Schmitt reaction mechanism for salicylic acid synthesis.

Hydroxybenzoic_Acid_Synthesis_Workflow start Start: Reactants reaction Reaction Step (e.g., Carboxylation, Oxidation) start->reaction workup Work-up (e.g., Cooling, Quenching) reaction->workup acidification Acidification workup->acidification isolation Isolation (Filtration) acidification->isolation purification Purification (Recrystallization) isolation->purification product Final Product: Hydroxybenzoic Acid purification->product

Caption: General experimental workflow for hydroxybenzoic acid synthesis.

Isomer_Selectivity Phenol Phenol Na_Phenoxide Sodium Phenoxide Phenol->Na_Phenoxide + NaOH K_Phenoxide Potassium Phenoxide Phenol->K_Phenoxide + KOH Salicylic_Acid 2-Hydroxybenzoic Acid (ortho-product) Na_Phenoxide->Salicylic_Acid + CO₂, 125°C p_Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid (para-product) K_Phenoxide->p_Hydroxybenzoic_Acid + CO₂, >150°C CO2 CO₂

Caption: Influence of alkali metal on isomer selectivity in the Kolbe-Schmitt reaction.

References

Application Notes and Protocols for the Preparation of 3-Hydroxy-5-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 3-Hydroxy-5-methylbenzoic acid and its derivatives. This document includes methods for the preparation of the core molecule and its subsequent derivatization into esters and amides. Additionally, it summarizes the available quantitative data on the biological activities of related compounds and provides visualizations of relevant biological pathways.

Introduction

This compound, also known as 3,5-cresotic acid, and its derivatives are of significant interest in medicinal chemistry and drug development.[1] Hydroxybenzoic acids, as a class of compounds, exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[2] The derivatization of the carboxylic acid and phenolic hydroxyl groups allows for the modulation of their physicochemical properties and biological activities, making them attractive scaffolds for the design of novel therapeutic agents. For instance, certain derivatives have been investigated as thrombin inhibitors for the treatment of coagulation disorders.[1]

Data Presentation: Synthesis and Biological Activity

The following tables summarize the reaction conditions and yields for the synthesis of this compound and its derivatives, along with the biological activities of related compounds.

Table 1: Synthesis of this compound and its Precursors

Starting MaterialReagents and ConditionsProductYield (%)Reference
3-Methyl-5-nitrobenzoic acid1. NH₃, FeSO₄2. NaNO₂, HClThis compound-[3]
An oxo compound (CAS:100118-65-8)MgO, H₂O, heat; then HClThis compound42%[3]
m-Toluic acidThionyl chloride, DMF, 90°C3-Methylbenzoyl chloride99.3%[4]

Table 2: Biological Activity of Benzoic Acid Derivatives (Quantitative Data)

CompoundBiological ActivityAssayIC₅₀/MIC/ED₅₀Reference
3-Amide-5-aryl benzoic acid derivative (11m)P2Y₁₄ Antagonist (Anti-inflammatory)P2Y₁₄ antagonizing activity2.18 nM[5]
3-Amide benzoic acid derivative (16c)P2Y₁₄ Antagonist (Anti-inflammatory)P2Y₁₄ antagonizing activity1.77 nM[6]
Thiobarbiturate-based s-triazine hydrazoneAnticancerMTT assay (HepG2 cell line)3.8 µg/mL[7]
Thiobarbiturate-based s-triazine hydrazoneAnticancerMTT assay (HCT-116 cell line)1.9 µg/mL[7]
2-((2-(thiophene-2-yl)acetyl)thio)benzoic acidAnticancerMTT assay (A549 cell line)239.88 µM[8]
Quinazolinone derivative (5)AnticancerMTT assay (MCF-7 cell line)100 µM[8]
4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid derivative (14)AnticancerMTT assay (MCF-7 cell line)15.6 µM[8]
2-aminothiazole derivative (27)Anticancer786-O renal cell carcinoma cellsEC₅₀ = 5 µM[8]
N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide (11)Antibacterial (B. subtilis)Tube dilutionpMIC = 2.11 µM/ml[9]
N'-(3-methoxy-4-hydroxy benzylidene)-4-(benzylidene amino)benzohydrazide (14)Antibacterial (E. coli)Tube dilutionpMIC = 1.78 µM/ml[9]
3-hydroxybenzo[b]thiophene-2-carboxylic acid derivativesDual 5-LOX/COX inhibitorsIn vitro 5-LOX and COX-1 inhibitionSubmicromolar[10][11]

Experimental Protocols

Protocol 1: Synthesis of this compound from an Oxo Compound[3]

This protocol describes the synthesis of this compound from an oxo precursor.

Materials:

  • Oxo compound (CAS: 100118-65-8)

  • Magnesium oxide (MgO)

  • Water (H₂O)

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • To a suitable reaction vessel, add the oxo compound (57 g, 0.21 mol), water (450 mL), and magnesium oxide (38.1 g, 0.945 mol).

  • Stir the mixture at room temperature. The reaction mixture will initially turn a dark reddish-orange color and then gradually become light brown over approximately 15 minutes.

  • Heat the mixture with continuous stirring for 30 minutes.

  • Filter the hot mixture to remove excess magnesium oxalate (B1200264) and magnesium oxide.

  • Wash the residue with warm water and combine the filtrates.

  • Concentrate the combined filtrates by distillation under reduced pressure to a volume of about 30 mL.

  • Slowly add the concentrated solution to a mixture of concentrated hydrochloric acid and water (1:1 v/v, 50 mL) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry.

  • Purify the crude product by recrystallization from water to afford this compound as a light brown solid.

Expected Yield: 13.43 g (42%)

Protocol 2: Synthesis of 3-Hydroxy-5-methylbenzoyl Chloride

This protocol describes the conversion of this compound to its acyl chloride, a key intermediate for the synthesis of esters and amides. This is an adaptation from a general procedure for a similar compound.[4]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Benzene (or other inert solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend this compound in benzene.

  • Add a catalytic amount of DMF.

  • Carefully add thionyl chloride dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 3 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-hydroxy-5-methylbenzoyl chloride. This product is often used immediately in the next step without further purification.

Protocol 3: Synthesis of this compound Esters (General Procedure)

This protocol outlines a general method for the esterification of this compound using the corresponding alcohol. This is based on a general Fischer esterification method.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, propanol)

  • Concentrated sulfuric acid (H₂SO₄, catalytic amount)

  • Toluene (B28343) (for azeotropic removal of water, optional but recommended for higher yields)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound in an excess of the desired alcohol and toluene.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected or the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or recrystallization.

Protocol 4: Synthesis of this compound Amides (General Procedure)

This protocol describes the synthesis of amides from 3-hydroxy-5-methylbenzoyl chloride.

Materials:

  • 3-Hydroxy-5-methylbenzoyl chloride

  • Amine (primary or secondary)

  • Anhydrous inert solvent (e.g., dichloromethane, THF)

  • Base (e.g., triethylamine, pyridine)

Procedure:

  • Dissolve the desired amine and a base (e.g., triethylamine, 1.2 equivalents) in an anhydrous inert solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add a solution of 3-hydroxy-5-methylbenzoyl chloride in the same solvent to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

  • Quench the reaction with water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography or recrystallization.

Mandatory Visualizations

Signaling Pathways

The anti-inflammatory effects of many phenolic compounds, including hydroxybenzoic acid derivatives, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and COX-2 pathways.

NF_kB_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylation IkB_P P-IκB IkB_NFkB->IkB_P NFkB_active NF-κB (Active) IkB_P->NFkB_active IκB degradation Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) Nucleus->Gene_Expression Derivative 3-Hydroxy-5-methylbenzoic acid derivative Derivative->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (Inflammatory Mediators) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Derivative 3-Hydroxy-5-methylbenzoic acid derivative Derivative->COX2 Inhibition

Caption: Inhibition of the COX-2 enzyme pathway.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.

Experimental_Workflow Start Starting Material (e.g., 3-Methyl-5-nitrobenzoic acid) Synthesis_Core Synthesis of This compound Start->Synthesis_Core Purification_Core Purification and Characterization (NMR, MS) Synthesis_Core->Purification_Core Derivatization Derivatization (Esterification/Amidation) Purification_Core->Derivatization Purification_Deriv Purification and Characterization of Derivatives Derivatization->Purification_Deriv Biological_Screening Biological Activity Screening (e.g., Antimicrobial, Anti-inflammatory) Purification_Deriv->Biological_Screening Data_Analysis Data Analysis (IC50/MIC Determination) Biological_Screening->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: General workflow for synthesis and evaluation.

References

Application Note: Column Chromatography for the Purification of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Benzoic acid and its derivatives are fundamental structural motifs in a vast array of pharmacologically active compounds, agrochemicals, and polymers.[1][2] Their synthesis often yields crude mixtures containing unreacted starting materials, byproducts, and structurally similar isomers.[3] Column chromatography is a powerful and widely used purification technique essential for isolating these target compounds to the high degree of purity required for subsequent applications.[4][5] This document provides detailed protocols and application data for the purification of various benzoic acid derivatives using normal-phase column chromatography.

Principle of Separation In normal-phase column chromatography, the stationary phase is polar (typically silica (B1680970) gel), and the mobile phase is a less polar organic solvent or solvent mixture.[5][6] The separation of benzoic acid derivatives is governed by their polarity. Compounds with more polar functional groups (e.g., -OH, -NH2) or those that can engage in strong hydrogen bonding with the silica surface will be retained more strongly and elute later.[6] Less polar derivatives will travel through the column more quickly with the mobile phase.[6]

A common challenge when purifying acidic compounds like benzoic acid derivatives on silica gel is peak tailing, which arises from strong, non-ideal interactions between the carboxylic acid group and the stationary phase.[7] This can be mitigated by adding a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-1%), to the mobile phase.[3][7] The added acid helps to keep the analyte protonated, reducing its interaction with the silica surface and resulting in sharper, more symmetrical peaks.[7]

General Experimental Protocol

This protocol outlines a standard workflow for the purification of a generic benzoic acid derivative using silica gel column chromatography.

1. Mobile Phase Selection (TLC Analysis)

  • Objective: To determine an appropriate solvent system that provides good separation of the target compound from impurities.

  • Procedure:

    • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Spot the solution onto a silica gel Thin-Layer Chromatography (TLC) plate.

    • Develop the TLC plate using various solvent systems, typically mixtures of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297), dichloromethane).[7]

    • The ideal mobile phase should result in an Rf (retention factor) value of approximately 0.2-0.4 for the desired compound.[7][8] This ensures the compound will move down the column at a reasonable rate, allowing for effective separation.

    • If tailing is observed on the TLC plate, add 0.5-1% acetic or formic acid to the mobile phase and re-run the plate.[7]

2. Column Packing

  • Objective: To create a uniform and homogenous packed bed of silica gel to ensure an even flow of the mobile phase.

  • Procedure (Slurry Method):

    • Select a glass column of appropriate size (a general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight).[7]

    • In a beaker, prepare a slurry by mixing the required amount of silica gel with the initial, least polar mobile phase determined by TLC.[7]

    • Pour the slurry into the column, ensuring the stopcock is open to allow the solvent to drain. Gently tap the side of the column to dislodge any air bubbles and encourage even packing.

    • Add a thin layer of sand to the top of the silica bed to prevent it from being disturbed during solvent addition.

    • Drain the solvent until its level is just at the top of the sand layer. Crucially, do not let the column run dry at any stage. [7]

3. Sample Loading

  • Objective: To apply the crude sample to the column in a concentrated band.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent like dichloromethane.[3]

    • Carefully pipette the solution onto the top of the silica gel bed.

    • Drain the solvent just until the sample has fully entered the silica bed.

    • Gently add a small amount of fresh mobile phase to wash the sides of the column and ensure all the sample is loaded onto the silica.

4. Elution and Fraction Collection

  • Objective: To pass the mobile phase through the column to separate the components and collect the eluent in sequential fractions.

  • Procedure:

    • Carefully fill the column with the mobile phase.

    • Begin eluting the column by opening the stopcock, collecting the solvent that drips from the bottom in sequentially labeled test tubes or flasks.[5]

    • Maintain a constant level of solvent at the top of the column to avoid introducing air.

    • If a gradient elution is required (i.e., increasing the polarity of the mobile phase to elute more strongly retained compounds), do so gradually.[5]

5. Analysis of Fractions

  • Objective: To identify which fractions contain the pure desired product.

  • Procedure:

    • Analyze the collected fractions using TLC. Spot each fraction onto a TLC plate alongside a spot of the original crude mixture and, if available, a pure standard.[4][5]

    • Combine the fractions that contain only the pure product.[3]

6. Product Isolation

  • Objective: To recover the purified compound from the solvent.

  • Procedure:

    • Transfer the combined pure fractions to a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified benzoic acid derivative.[3]

Diagrams

G A Mobile Phase Selection (TLC Analysis) B Slurry Preparation A->B Determines starting eluent C Column Packing B->C D Sample Loading C->D E Elution & Fraction Collection D->E F Fraction Analysis (TLC) E->F G Combine Pure Fractions F->G Identify pure fractions H Solvent Removal (Rotary Evaporation) G->H I Purified Product H->I

Caption: General workflow for column chromatography purification.

G cluster_factors Influencing Factors cluster_outcome Outcome Analyte Analyte Properties (e.g., Polarity) Interaction Analyte-Stationary Phase Interaction Analyte->Interaction Determines Interaction Strength MobilePhase Mobile Phase (Eluent Polarity) Elution Elution Speed & Separation MobilePhase->Elution Competes for Adsorption Sites StationaryPhase Stationary Phase (Adsorbent) StationaryPhase->Interaction Provides Polar Surface Interaction->Elution Stronger Interaction = Slower Elution

Caption: Key factors influencing separation in column chromatography.

Application Examples and Data

The following tables summarize typical conditions used for the purification of different classes of benzoic acid derivatives. Silica gel is the most common stationary phase for these applications.

Table 1: Purification of Halogenated and Nitrated Benzoic Acid Derivatives

Compound Mobile Phase System Observations & Recommendations Reference
2-Bromo-3-nitrobenzoic acid Hexanes / Ethyl Acetate A small amount of acetic or formic acid (0.5-1%) should be added to the eluent to prevent tailing of the acidic compound. [7]
3-(3,5-dichlorophenyl)benzoic acid Hexanes : Ethyl Acetate : Acetic Acid (e.g., 70:30:1) The addition of acetic acid ensures the carboxylic acid remains protonated, improving peak shape and separation. [3]
ortho-, meta-, and para-Nitrobenzoic acid isomers 2-Propanol : Water : Acetic Acid (20:80:0.4, v/v/v) This system was reported for reversed-phase HPLC but illustrates the use of an acidic modifier for separating closely related isomers. For normal-phase column chromatography, a less polar system like ethyl acetate/hexanes with acid would be a starting point. [9]

| 2-Chloro-3-nitrobenzoic acid isomers | Gradient of Acetonitrile in acidified water | While this is an HPLC method, it highlights that gradient elution (gradually increasing solvent polarity) is effective for separating isomers with very similar properties. |[10] |

Table 2: Purification of Hydroxylated and Aminated Benzoic Acid Derivatives

Compound Mobile Phase System Observations & Recommendations Reference
ortho-, meta-, and para-Hydroxybenzoic acid Methanol (B129727) in supercritical CO₂ This advanced method shows good separation. For standard column chromatography, start with dichloromethane/methanol or ethyl acetate/hexanes systems, adjusting polarity based on TLC. The ortho isomer's intramolecular hydrogen bonding can reduce its polarity relative to the meta and para isomers. [11]
ortho-, meta-, and para-Aminobenzoic acid Acetonitrile with 0.1% H₃PO₄ These isomers are zwitterionic. The separation relies on subtle differences in their hydrophobic and ionic properties. Acidifying the mobile phase is crucial for consistent retention and good peak shape. [12]

| 4-Hydroxybenzoic acid | Acetonitrile / Water with Phosphoric Acid | For column chromatography, a polar system like ethyl acetate with a small amount of methanol might be necessary to elute this polar compound. |[13] |

Note on Isomer Separation: The separation of positional isomers (ortho, meta, para) can be particularly challenging due to their very similar physical properties.[10][14] Successful separation often relies on subtle differences in polarity, hydrogen bonding capability, and pKa values.[11][14] Careful optimization of the mobile phase via TLC is critical.

References

Application Notes and Protocols: 3-Hydroxy-5-methylbenzoic Acid in the Synthesis of Thrombin Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 3-hydroxy-5-methylbenzoic acid, also known as 3,5-cresotic acid, as a key starting material in the synthesis of potent and selective thrombin inhibitors. This document provides an overview of the synthetic strategy, detailed experimental protocols for the synthesis of the precursor and for the biological evaluation of the final compounds, and a summary of the relevant quantitative data.

Introduction

This compound is a versatile building block in medicinal chemistry. Its trisubstituted aromatic ring provides a rigid scaffold that can be strategically functionalized to interact with specific binding pockets of biological targets. A notable application of this compound is in the development of 1,3,5-trisubstituted benzene (B151609) derivatives that act as potent inhibitors of thrombin, a key serine protease in the blood coagulation cascade.[1] Thrombin inhibitors are crucial therapeutic agents for the prevention and treatment of thrombotic disorders.

The general strategy involves utilizing the carboxyl and hydroxyl groups of this compound for further chemical modifications, leading to the synthesis of complex molecules with high affinity and selectivity for the thrombin active site.

Synthetic Applications

This compound serves as a core scaffold for the synthesis of biaryl 1,3,5-trisubstituted benzene derivatives with potent antithrombotic activity. The synthesis of these inhibitors involves a multi-step sequence that builds upon the initial framework of this compound.

General Synthetic Workflow

The overall synthetic approach can be visualized as a multi-stage process, beginning with the preparation of the this compound scaffold and proceeding through the elaboration of this core to the final, biologically active thrombin inhibitors.

G A Starting Materials B Synthesis of This compound A->B C Functional Group Modification of This compound B->C D Coupling Reactions to Introduce Biaryl Moiety C->D E Final Elaboration and Purification D->E F Thrombin Inhibitor E->F

Caption: General workflow for the synthesis of thrombin inhibitors.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 3-methyl-5-nitrobenzoic acid.

Materials:

  • 3-Methyl-5-nitrobenzoic acid

  • Ammonia

  • Ferrous sulfate (B86663)

  • Nitrous acid

  • Hydrochloric acid

  • Water

  • Standard laboratory glassware and equipment

Procedure:

  • Reduction of the Nitro Group: The nitro group of 3-methyl-5-nitrobenzoic acid is reduced to an amino group. This is typically achieved using a reducing agent such as ferrous sulfate in an ammoniacal solution.

  • Diazotization: The resulting 3-amino-5-methylbenzoic acid is then diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C).

  • Hydrolysis: The diazonium salt is subsequently hydrolyzed by warming the solution. The diazonium group is replaced by a hydroxyl group, yielding this compound.

  • Purification: The crude product is purified by recrystallization from water to afford the final product.

Protocol 2: Thrombin Inhibition Assay (Chromogenic)

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against human α-thrombin using a chromogenic substrate.

Materials:

  • Human α-thrombin

  • Chromogenic thrombin substrate (e.g., S-2238)

  • Assay buffer (e.g., Tris-HCl buffer with physiological pH, containing polyethylene (B3416737) glycol and NaCl)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of human α-thrombin, the chromogenic substrate, and the test compounds in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the assay buffer, the test compound at various concentrations, and the human α-thrombin solution. Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

  • Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 405 nm) over time using a microplate reader. The rate of color development is proportional to the thrombin activity.

  • Data Analysis: Calculate the percentage of thrombin inhibition for each concentration of the test compound. Determine the IC50 value, which is the concentration of the inhibitor required to reduce thrombin activity by 50%.

G A Prepare Reagents (Thrombin, Substrate, Inhibitor) B Pre-incubate Thrombin and Inhibitor A->B C Add Chromogenic Substrate B->C D Measure Absorbance Change (Kinetic Read) C->D E Calculate Inhibition (%) and IC50 D->E

Caption: Workflow for a chromogenic thrombin inhibition assay.

Quantitative Data

The following table would typically summarize the inhibitory potency of a series of 1,3,5-trisubstituted benzene derivatives against thrombin.

Table 1: Thrombin Inhibitory Activity of Synthesized Compounds

Compound IDStructure (Modification on this compound core)Thrombin Ki (nM)aPTT (2x) (µM)
1 [Specific structure would be listed here][Ki value][aPTT value]
2 [Specific structure would be listed here][Ki value][aPTT value]
3 [Specific structure would be listed here][Ki value][aPTT value]
............

Note: Specific quantitative data for thrombin inhibitors derived directly from this compound is found in specialized scientific literature, such as the Bioorganic & Medicinal Chemistry Letters article by Isaacs et al. (2011), which was not fully accessible for this review. The table is a template for how such data should be presented.

Structure-Activity Relationship (SAR)

The 1,3,5-trisubstitution pattern of the central benzene ring, derived from this compound, is a key feature for potent thrombin inhibition. The optimization of substituents at these positions allows for fine-tuning of the molecule's interaction with the S1, S2, and S3 pockets of the thrombin active site. A detailed SAR analysis would typically be performed to guide the design of more potent and selective inhibitors.

Signaling Pathway

Thrombin plays a central role in the coagulation cascade, ultimately leading to the conversion of fibrinogen to fibrin, which forms the mesh of a blood clot. Direct thrombin inhibitors block this activity, thereby preventing clot formation.

G Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin Thrombin Inhibitor 3-Hydroxy-5-methylbenzoic acid-derived Inhibitor Inhibitor->Thrombin

Caption: Inhibition of the coagulation cascade by a direct thrombin inhibitor.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of potent 1,3,5-trisubstituted benzene-based thrombin inhibitors. The protocols and data structure provided here offer a framework for researchers engaged in the discovery and development of novel anticoagulants. Further exploration of the structure-activity relationships of derivatives of this scaffold holds significant promise for the identification of new therapeutic agents for thrombotic diseases.

References

Application Notes and Protocols for the Synthesis of Substituted Benzoic Acids via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of substituted benzoic acids utilizing the Grignard reaction. This classic and versatile carbon-carbon bond-forming reaction is a cornerstone of organic synthesis, enabling the straightforward preparation of a wide array of aromatic carboxylic acids from the corresponding aryl halides.

Introduction

The Grignard reaction offers a powerful method for the synthesis of substituted benzoic acids. The process involves two key steps: the formation of a Grignard reagent from an aryl halide and magnesium metal, followed by the carboxylation of the Grignard reagent with carbon dioxide (typically in the form of dry ice). Subsequent acidification yields the desired benzoic acid derivative. This methodology is highly valued for its broad substrate scope and generally good yields.

Reaction Mechanism and Signaling Pathway

The overall transformation involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of carbon dioxide. The resulting magnesium carboxylate salt is then protonated in an acidic workup to afford the final carboxylic acid product.

Reaction_Mechanism Aryl_Halide Ar-X Grignard Ar-MgX Aryl_Halide->Grignard Anhydrous Ether Mg Mg Mg->Grignard CO2 O=C=O Carboxylate Ar-CO₂⁻MgX⁺ CO2->Carboxylate H3O H₃O⁺ Benzoic_Acid Ar-COOH H3O->Benzoic_Acid Grignard->Carboxylate Nucleophilic Attack Carboxylate->Benzoic_Acid Acidic Workup Experimental_Workflow Start Start: Dry Glassware & Reagents Grignard_Formation 1. Grignard Reagent Formation (Aryl Halide + Mg in Anhydrous Ether) Start->Grignard_Formation Carboxylation 2. Carboxylation (Pour Grignard solution over excess Dry Ice) Grignard_Formation->Carboxylation Workup 3. Acidic Workup (Addition of HCl or H₂SO₄) Carboxylation->Workup Extraction 4. Extraction (Separate organic and aqueous layers) Workup->Extraction Purification 5. Purification (Recrystallization or Chromatography) Extraction->Purification Analysis 6. Product Analysis (Melting Point, NMR, IR) Purification->Analysis End End: Pure Substituted Benzoic Acid Analysis->End

Application Notes and Protocols for the Esterification of Hydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the esterification of hydroxybenzoic acids, a critical transformation in the synthesis of various compounds used in the pharmaceutical, cosmetic, and food industries. The esters of hydroxybenzoic acids, particularly p-hydroxybenzoic acid esters (parabens), are widely used as preservatives due to their antimicrobial and antifungal properties.[1][2] Furthermore, these esters serve as important intermediates in the synthesis of pharmaceuticals, such as paracetamol.[3][4]

I. Overview of Esterification Methods

The esterification of hydroxybenzoic acids can be achieved through several methods, each with its advantages and limitations. The choice of method often depends on the substrate's sensitivity, steric hindrance, and desired scale of the reaction.

  • Fischer-Speier Esterification: This is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[5] It is a cost-effective method suitable for large-scale synthesis but may not be ideal for sensitive substrates due to the harsh acidic conditions and high temperatures.[5][6][7]

  • Steglich Esterification: This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate ester formation under mild, neutral conditions.[8][9][10] It is particularly useful for sterically hindered substrates and those sensitive to acid.[9][11]

  • Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester using triphenylphosphine (B44618) (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[12] It proceeds with an inversion of stereochemistry at the alcohol center and is effective under mild conditions.[12][13][14]

  • Other Methods: Alternative methods include reacting hydroxybenzoic acids with halocarbons in the presence of a non-quaternizable tertiary amine, which can offer good yields and selectivity.[15]

II. Data Presentation: Comparison of Esterification Methods

The following table summarizes quantitative data for various esterification methods applied to hydroxybenzoic acids, providing a basis for method selection.

Esterification MethodHydroxybenzoic AcidAlcohol/ReagentCatalyst/Coupling AgentSolventTemp. (°C)Time (h)Yield (%)Reference
Fischer-Speierp-Hydroxybenzoic AcidMethanolH₂SO₄Toluene (B28343)Reflux5-6>90
Fischer-Speierp-Hydroxybenzoic AcidEthanolH₂SO₄TolueneReflux5-6>90
Fischer-Speierp-Hydroxybenzoic Acidn-PropanolH₂SO₄TolueneReflux5-6>90
Fischer-Speierp-Hydroxybenzoic Acidn-ButanolH₂SO₄TolueneReflux5-6>90
Fischer-SpeierSalicylic AcidBenzyl ChlorideN,N-diisopropylethylamine-1001.1795.5[15]
Steglich2,4-Dihydroxybenzoic AcidVarious AlcoholsDCC, DMAPPolar AproticRoom Temp-Good[8]
MitsunobuBenzoic AcidsPhenolsDEAD, PPh₃THF, Ether, etc.-20 to RT-Good to Excellent[13]
Halocarbon ReactionSalicylic AcidIsopropyl BromideN,N-diisopropylethylamine-100595.5[15]
Halocarbon Reaction4-Hydroxybenzoic AcidBenzyl ChlorideN,N-diisopropylethylamine-705-[15]

III. Experimental Protocols

A. Protocol 1: Fischer-Speier Esterification of p-Hydroxybenzoic Acid

This protocol describes the synthesis of p-hydroxybenzoic acid esters using an acid catalyst and azeotropic removal of water.

Materials:

  • p-Hydroxybenzoic acid

  • Corresponding alcohol (e.g., methanol, ethanol, propanol, butanol)

  • Toluene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add p-hydroxybenzoic acid (1.0 eq), the desired alcohol (5-10 eq), and toluene to make an approximately 0.5 M solution.[6]

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture with stirring.[6]

  • Heat the reaction mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap as a ternary azeotrope with toluene and the alcohol.

  • Continue refluxing for 5-6 hours, or until no more water is collected.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable base (e.g., 5% NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude ester.

  • The product is typically of high purity and may not require further purification.

B. Protocol 2: Steglich Esterification of a Carboxylic Acid

This protocol provides a general method for the esterification of a carboxylic acid with an alcohol using DCC and DMAP. This method is particularly suitable for sensitive substrates.[8][11]

Materials:

  • Carboxylic acid (e.g., a hydroxybenzoic acid)

  • Alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Polar aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), the alcohol (1.0-1.5 eq), and a catalytic amount of DMAP (approx. 5 mol-%) in a suitable polar aprotic solvent in a round-bottom flask.[11]

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in the same solvent dropwise to the mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.[8]

  • Filter off the DCU precipitate and wash it with the reaction solvent.

  • Wash the filtrate with dilute HCl to remove excess DMAP and then with a saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization if necessary.

C. Protocol 3: Mitsunobu Reaction for Phenyl Ester Synthesis

This protocol outlines the esterification of a benzoic acid with a phenol (B47542) using the Mitsunobu reaction.[13]

Materials:

  • Benzoic acid

  • Phenol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF) or other suitable solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the benzoic acid (1.0 eq), the phenol (1.0 eq), and triphenylphosphine (1.1 eq) in anhydrous THF.[12]

  • Cool the solution to 0 °C in an ice bath.[12]

  • Slowly add a solution of DEAD or DIAD (1.1 eq) in THF to the reaction mixture dropwise with vigorous stirring.[12]

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product can be purified by column chromatography to separate the desired ester from triphenylphosphine oxide and the reduced hydrazine (B178648) derivative.

IV. Visualizations

A. Reaction Mechanisms and Workflows

Esterification_Mechanisms cluster_Fischer Fischer-Speier Esterification cluster_Steglich Steglich Esterification cluster_Mitsunobu Mitsunobu Reaction F_RCOOH R-COOH F_Intermediate1 Protonated Carboxylic Acid F_RCOOH->F_Intermediate1 + H+ F_ROH R'-OH F_H H+ F_Intermediate2 Tetrahedral Intermediate F_Intermediate1->F_Intermediate2 + R'-OH F_Ester R-COOR' F_Intermediate2->F_Ester - H₂O, -H+ F_Ester->F_Intermediate2 + H₂O, +H+ F_H2O H₂O S_RCOOH R-COOH S_Intermediate1 O-Acylisourea S_RCOOH->S_Intermediate1 + DCC S_DCC DCC S_Intermediate2 Acyl-DMAP Intermediate S_Intermediate1->S_Intermediate2 + DMAP S_DMAP DMAP S_Ester R-COOR' S_Intermediate2->S_Ester + R'-OH S_ROH R'-OH S_DCU DCU M_ROH R-OH M_Intermediate2 Alkoxyphosphonium Salt M_ROH->M_Intermediate2 + Betaine M_PPh3 PPh₃ M_Intermediate1 Betaine M_PPh3->M_Intermediate1 + DEAD M_DEAD DEAD M_RCOOH R'-COOH M_Ester R'-COOR M_RCOOH->M_Ester + Intermediate 2 (SN2)

Caption: Key esterification reaction mechanisms.

Experimental_Workflow start Start: Select Esterification Method reagents Combine Reactants: Hydroxybenzoic Acid, Alcohol/Phenol, Solvent start->reagents catalyst Add Catalyst/ Coupling Agent reagents->catalyst reaction Heat/Stir for Specified Time catalyst->reaction monitoring Monitor Reaction (e.g., TLC) reaction->monitoring workup Reaction Workup: Quenching, Extraction, Washing monitoring->workup Reaction Complete purification Purification: Filtration, Column Chromatography, Recrystallization workup->purification analysis Product Analysis: NMR, IR, MS, Purity purification->analysis end Final Product: Hydroxybenzoic Acid Ester analysis->end

Caption: General experimental workflow for esterification.

V. Applications in Drug Development

Esters of hydroxybenzoic acids are significant in the pharmaceutical industry, both as active pharmaceutical ingredients (APIs) and as crucial intermediates.

  • Preservatives: Methyl, ethyl, propyl, and butyl esters of p-hydroxybenzoic acid (parabens) are widely used as antimicrobial preservatives in pharmaceutical formulations, cosmetics, and food products.[1][16] Their effectiveness generally increases with the length of the alkyl chain.[2]

  • Synthesis of Paracetamol (Acetaminophen): p-Hydroxybenzoic acid and its esters, which can be derived from biomass, are precursors for the synthesis of paracetamol, a widely used analgesic and antipyretic drug.[3][4][17] The synthesis involves the conversion of p-hydroxybenzoate esters to p-hydroxybenzamide, which is then converted to p-aminophenol via a Hofmann rearrangement.[3][4] The final step is the N-acetylation of p-aminophenol to yield paracetamol.[4][18]

Paracetamol_Synthesis pHB_ester p-Hydroxybenzoate Ester (from Biomass) pHBAmide p-Hydroxybenzamide pHB_ester->pHBAmide Amination pAP p-Aminophenol pHBAmide->pAP Hofmann Rearrangement Paracetamol Paracetamol (N-acetyl-p-aminophenol) pAP->Paracetamol N-Acetylation

Caption: Synthetic pathway to Paracetamol.

  • Other Biological Activities: Various derivatives of hydroxybenzoic acids and their esters have been investigated for a range of biological activities, including anti-inflammatory, antioxidant, antiviral, and antiplatelet aggregation effects.[19][20] For instance, gallic acid esters have shown potential as antiplatelet aggregating agents.[19] This highlights the potential for developing novel therapeutic agents from this class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-5-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Several common synthetic routes are employed, each with its own advantages and challenges. The selection of a particular route often depends on the availability of starting materials and the desired scale of the reaction. Key methods include:

  • Oxidation of 3,5-Dimethylphenol (B42653): This two-step process involves the formylation of 3,5-dimethylphenol followed by oxidation of the resulting aldehyde.

  • From 3-Methyl-5-nitrobenzoic acid: This route involves the reduction of the nitro group to an amine, followed by diazotization and hydrolysis.[1]

  • From an oxo compound (CAS:100118-65-8): A specific procedure involves reacting this starting material with magnesium oxide in water.[1][2]

  • Partial decarboxylation of 5-Methylisophthalic acid: This method involves the selective removal of one carboxylic acid group from the starting material.

Q2: What is a typical yield for the synthesis of this compound?

A2: The yield of this compound is highly dependent on the chosen synthetic route and the optimization of reaction conditions. A reported synthesis starting from an oxo compound (CAS:100118-65-8) afforded a yield of 42% after purification by recrystallization.[1][2] Yields for other routes can vary significantly.

Q3: How can I purify the crude this compound?

A3: Recrystallization is a common and effective method for purifying this compound. Water is a suitable solvent for this purpose.[1][2] The general procedure involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of crystals. The purified product can then be collected by filtration.

Q4: What are the key analytical techniques to confirm the identity and purity of the final product?

A4: The identity and purity of this compound can be confirmed using a combination of spectroscopic and physical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -OH, -COOH).

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: A sharp melting point range close to the literature value (207-208 °C) indicates high purity.[1]

Troubleshooting Guides for Low Yield

Scenario 1: Synthesis from 3,5-Dimethylphenol via Formylation and Oxidation

Problem: Low yield of this compound.

Potential Cause Suggested Troubleshooting Steps
Incomplete Formylation - Reaction Time/Temperature: Ensure the formylation reaction (e.g., Duff reaction) is carried out for a sufficient duration and at the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).- Reagent Stoichiometry: Verify the correct molar ratios of 3,5-dimethylphenol, hexamethylenetetramine, and the acidic medium.
Over-oxidation or Side Reactions - Choice of Oxidizing Agent: Potassium permanganate (B83412) is a common choice, but other milder oxidizing agents could be explored to minimize over-oxidation.- Reaction Conditions: Carefully control the temperature and pH during the oxidation step. Overly harsh conditions can lead to the degradation of the aromatic ring.
Formation of Isomeric Byproducts - Purification: Isomeric byproducts can be difficult to separate. Optimize the recrystallization solvent system or consider column chromatography for purification.
Loss during Workup - Extraction: Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent.- Precipitation: Carefully adjust the pH during the precipitation of the final product to maximize recovery.
Scenario 2: Synthesis from 5-Methylisophthalic Acid via Partial Decarboxylation

Problem: Low yield of this compound.

Potential Cause Suggested Troubleshooting Steps
Incomplete Decarboxylation - Reaction Temperature: Decarboxylation often requires high temperatures. Ensure the reaction temperature is sufficient to promote the removal of one carboxyl group.- Catalyst: The use of a catalyst, such as copper salts, can facilitate decarboxylation at lower temperatures.
Double Decarboxylation - Reaction Time: Carefully monitor the reaction time to prevent the removal of both carboxyl groups, which would lead to the formation of m-cresol.- Temperature Control: Precise temperature control is crucial to achieve selective mono-decarboxylation.
Formation of Byproducts - Side Reactions: At high temperatures, other side reactions may occur. Analyze the crude product by NMR or MS to identify any unexpected byproducts.
Purification Challenges - Separation of Di-acid and Mono-acid: The starting material, 5-methylisophthalic acid, can be difficult to separate from the desired product. Consider converting the crude mixture to their methyl esters for easier separation by chromatography, followed by hydrolysis.

Experimental Protocols

Synthesis of this compound from an Oxo Compound (CAS: 100118-65-8)

This protocol is based on a reported procedure with a 42% yield.[1][2]

  • Reaction Setup: In a suitable reaction vessel, add the oxo compound (57 g, 0.21 mol) to water (450 mL) along with magnesium oxide (38.1 g, 0.945 mol).

  • Reaction: Stir and heat the mixture. The reaction mixture will initially turn a dark reddish-orange and then gradually become a light brown color over approximately 15 minutes. Continue stirring and heating for an additional 30 minutes.

  • Filtration: Remove the excess magnesium oxalate (B1200264) and magnesium oxide by filtration. Wash the residue with warm water.

  • Concentration: Combine the filtrates and concentrate them under vacuum to a volume of about 30 mL.

  • Precipitation: Slowly add the concentrated solution to a mixture of concentrated hydrochloric acid and water (1:1, v/v, 50 mL) to precipitate the product.

  • Isolation: Filter the precipitate, wash it with cold water, and dry it.

  • Purification: Recrystallize the crude solid from water to obtain this compound as a light brown solid.

Visualizations

Logical Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of this compound check_reaction Analyze Crude Reaction Mixture (TLC, NMR) start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction byproducts Presence of Byproducts check_reaction->byproducts no_product No Desired Product check_reaction->no_product optimize_conditions Optimize Reaction Conditions: - Increase Reaction Time - Increase Temperature - Check Reagent Purity/Stoichiometry incomplete_reaction->optimize_conditions Yes purification Optimize Purification: - Recrystallization Solvent - Column Chromatography byproducts->purification Yes check_starting_material Verify Starting Material and Reagents no_product->check_starting_material Yes

Caption: A workflow diagram for troubleshooting low yield in synthesis.

General Synthetic Pathway from 3,5-Dimethylphenol

Synthetic_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product start 3,5-Dimethylphenol intermediate 2-Hydroxy-4,6-dimethylbenzaldehyde start->intermediate Formylation (e.g., Duff Reaction) product This compound intermediate->product Oxidation (e.g., KMnO4)

Caption: Synthetic route from 3,5-Dimethylphenol.

Relationship between Decarboxylation Conditions and Products

Decarboxylation cluster_conditions Reaction Conditions cluster_products Products start 5-Methylisophthalic Acid mild Mild Conditions (Controlled Time/Temp) start->mild harsh Harsh Conditions (Excessive Time/Temp) start->harsh mono This compound (Desired Product) mild->mono Selective Mono-decarboxylation di m-Cresol (Double Decarboxylation) harsh->di Non-selective Di-decarboxylation

Caption: Influence of conditions on decarboxylation products.

References

Technical Support Center: Optimization of Reaction Conditions for Benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of benzoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) for common synthetic routes, detailed experimental protocols, and optimized reaction conditions.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of benzoic acid via common methods such as the Grignard reaction, oxidation of toluene (B28343), and hydrolysis of benzonitrile (B105546).

Grignard Reaction Synthesis

Q1: My Grignard reaction is sluggish or fails to initiate. What are the common causes?

A cloudy or brownish precipitate is a visual indicator that the Grignard reagent formation has initiated[1]. If this is not observed, consider the following:

  • Moisture: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous[2].

  • Magnesium Surface: The magnesium turnings may have an oxide layer that prevents reaction. Gently crush the magnesium turnings prior to use or add a small crystal of iodine to activate the surface.

  • Initiation: Gentle warming of the flask may be necessary to start the reaction[1].

Q2: The yield of benzoic acid is lower than expected. What are the potential reasons?

Several factors can contribute to low yields in a Grignard synthesis of benzoic acid:

  • Incomplete Reaction: Ensure the reaction goes to completion by allowing sufficient reaction time. After the addition of the aryl halide, refluxing the mixture for an additional 30 minutes can improve the yield[1].

  • Side Reactions: The formation of biphenyl (B1667301) as a byproduct can occur. This can be minimized by adding the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture[1].

  • Losses during Work-up: Product can be lost during extraction and purification steps. Ensure complete precipitation of benzoic acid by acidifying the solution until it is acidic to litmus (B1172312) paper and cooling it in an ice bath[1].

Q3: How do I properly quench the Grignard reaction after carbonation?

The reaction mixture should be carefully quenched by pouring it over crushed ice, followed by the slow addition of a strong acid, such as hydrochloric acid, to protonate the benzoate (B1203000) salt and precipitate the benzoic acid[1].

Oxidation of Toluene

Q1: My toluene oxidation reaction has a low yield of benzoic acid. What could be the issue?

Low yields in toluene oxidation can be attributed to several factors:

  • Suboptimal Temperature: The reaction temperature is critical. Excessively high temperatures can promote side reactions and decomposition, while temperatures that are too low may lead to an incomplete reaction[2][3].

  • Catalyst Deactivation: The catalyst can lose activity. The choice and concentration of the catalyst are important for the reaction's success[4].

  • Formation of Byproducts: Byproducts such as benzyl (B1604629) alcohol, benzaldehyde, and benzyl benzoate can form, reducing the overall yield of benzoic acid[5].

Q2: I am observing the formation of multiple products. How can I improve the selectivity?

Improving selectivity towards benzoic acid often involves optimizing reaction conditions:

  • Temperature Control: Maintaining the reaction temperature within a specific range (e.g., 135 °C to 145 °C) can reduce the formation of byproducts like benzyl benzoate[5].

  • Oxygen to Toluene Ratio: Increasing the O2/toluene ratio can enhance the oxidation efficiency[5].

  • Additives: The use of additives, such as sodium benzoate, can inhibit side reactions[5].

Q3: What is the role of a phase transfer catalyst in the oxidation of toluene?

In the oxidation of toluene with an aqueous oxidizing agent like potassium permanganate (B83412), the reaction occurs at the interface of two immiscible liquids. A phase transfer catalyst helps to transfer the oxidant from the aqueous phase to the organic phase where the toluene is, thereby increasing the reaction rate and improving the yield[1].

Hydrolysis of Benzonitrile

Q1: The hydrolysis of my benzonitrile is slow or incomplete. How can I improve the conversion?

  • Reaction Conditions: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions[6][7]. Ensure that the concentration of the acid or base is sufficient and that the reaction is heated for an adequate amount of time to drive the hydrolysis to completion.

  • Formation of Benzamide (B126): The hydrolysis of benzonitrile proceeds through a benzamide intermediate. If the reaction is stopped prematurely, benzamide may be isolated as the main product[8]. Extended reaction times and/or harsher conditions (e.g., higher temperatures) may be needed for the complete conversion of benzamide to benzoic acid.

Q2: How can I purify the benzoic acid obtained from the hydrolysis of benzonitrile?

After the hydrolysis is complete, the reaction mixture is typically acidified to precipitate the benzoic acid. The crude benzoic acid can then be collected by vacuum filtration and purified by recrystallization from hot water[1].

Data Presentation

Table 1: Effect of Reaction Conditions on the Oxidation of Toluene to Benzoic Acid
CatalystTemperature (°C)Reaction Time (h)Toluene Conversion (%)Benzoic Acid Selectivity (%)Reference
Cobalt Octoate130 - 165Not Specified5080[5]
VOTPP145423.086.0
Not Specified1572Not SpecifiedNot Specified[9]
MnO2 and NHPI110394.498.4[10]
Table 2: Solubility of Benzoic Acid in Water
Temperature (°C)Solubility (g / 1000 mL)
102.1
202.9
9568

Data compiled from multiple sources indicating that benzoic acid is sparingly soluble in cold water but much more soluble in hot water[11][12][13].

Experimental Protocols

Synthesis of Benzoic Acid via Grignard Reaction

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene (B47551)

  • Iodine crystal (as initiator)

  • Dry ice (solid CO2)

  • Concentrated hydrochloric acid

Procedure:

  • Set up a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings in the flask.

  • Add a solution of bromobenzene in anhydrous diethyl ether to the dropping funnel.

  • Add a small crystal of iodine to the magnesium.

  • Slowly add the bromobenzene solution to the magnesium turnings. The reaction should initiate, as indicated by the formation of a cloudy or brownish precipitate[1]. If the reaction does not start, gently warm the flask[1].

  • After the addition is complete, reflux the mixture for an additional 30 minutes[1].

  • Cool the reaction mixture to room temperature.

  • Slowly pour the Grignard reagent onto an excess of crushed dry ice in a separate beaker with vigorous stirring.

  • Allow the excess dry ice to sublime.

  • Add dilute hydrochloric acid to the reaction mixture until the solution is acidic to litmus paper to precipitate the benzoic acid[1].

  • Isolate the crude benzoic acid by vacuum filtration.

  • Purify the crude product by recrystallization from hot water[1].

Synthesis of Benzoic Acid via Toluene Oxidation

Materials:

  • Toluene

  • Potassium permanganate (KMnO4)

  • Sodium hydroxide (B78521) (NaOH)

  • Concentrated hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine toluene and an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and add potassium permanganate in portions. The purple color of the permanganate will disappear as the reaction progresses[3].

  • Continue to reflux the mixture until the reaction is complete.

  • Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the benzoic acid[3].

  • Collect the product by vacuum filtration and purify by recrystallization.

Synthesis of Benzoic Acid via Hydrolysis of Benzonitrile

Materials:

  • Benzonitrile

  • Sodium hydroxide (NaOH) or Sulfuric Acid (H2SO4)

  • Concentrated hydrochloric acid (HCl)

Procedure (Basic Hydrolysis):

  • In a round-bottom flask equipped with a reflux condenser, combine benzonitrile and a solution of sodium hydroxide.

  • Heat the mixture under reflux until the hydrolysis is complete (ammonia gas will be evolved).

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the solution with concentrated hydrochloric acid. This will precipitate the benzoic acid[1].

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the benzoic acid crystals by vacuum filtration and wash with cold water.

  • Recrystallize the product from hot water for further purification[1].

Visualizations

Grignard_Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Grignard Formation cluster_workup Work-up & Purification reagents Bromobenzene + Anhydrous Ether initiation Initiate Reaction (Iodine/Heat) reagents->initiation mg Magnesium Turnings mg->initiation reflux Reflux (30 min) initiation->reflux carbonation Pour onto Dry Ice reflux->carbonation acidification Acidify with HCl carbonation->acidification filtration Vacuum Filtration acidification->filtration recrystallization Recrystallize filtration->recrystallization product Pure Benzoic Acid recrystallization->product

Caption: Workflow for Benzoic Acid Synthesis via Grignard Reaction.

Toluene_Oxidation_Workflow cluster_reaction Oxidation Reaction cluster_workup Work-up & Purification reactants Toluene + NaOH(aq) oxidant Add KMnO4 (portions) reactants->oxidant reflux Heat under Reflux oxidant->reflux filter_mno2 Filter MnO2 reflux->filter_mno2 acidify Acidify with HCl filter_mno2->acidify filter_product Vacuum Filtration acidify->filter_product purify Recrystallize filter_product->purify product Pure Benzoic Acid purify->product

Caption: Workflow for Benzoic Acid Synthesis via Toluene Oxidation.

Troubleshooting_Logic cluster_grignard Grignard Synthesis cluster_oxidation Toluene Oxidation cluster_hydrolysis Benzonitrile Hydrolysis start Low Yield or Incomplete Reaction g_q1 Reaction not starting? start->g_q1 o_q1 Low yield/selectivity? start->o_q1 h_q1 Slow or incomplete? start->h_q1 g_a1 Check for moisture. Activate Mg with Iodine. Gentle heating. g_q1->g_a1 g_q2 Low final yield? g_q1->g_q2 g_a2 Ensure complete reaction (reflux). Slow addition of halide. Proper work-up. g_q2->g_a2 o_a1 Optimize temperature. Check catalyst activity. Adjust O2/Toluene ratio. o_q1->o_a1 h_a1 Increase reaction time/temp. Ensure sufficient acid/base. h_q1->h_a1

Caption: Troubleshooting Logic for Common Benzoic Acid Synthesis Issues.

References

Technical Support Center: Purification of Crude 3-Hydroxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Hydroxy-5-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective purification techniques for this compound, a phenolic carboxylic acid, are recrystallization, acid-base extraction, column chromatography, and sublimation. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: How do I choose the right solvent for recrystallization?

A2: An ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[1][2] For phenolic acids, polar protic solvents are often a good starting point. Water has been successfully used for the recrystallization of this compound.[3][4] Other potential solvents and solvent systems to screen include ethanol-water mixtures, toluene, or ethyl acetate-hexanes.[5][6]

Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" can occur if the compound is highly impure or if the solvent is not ideal. To address this, you can try the following:

  • Trituration: Attempt to solidify the oil by stirring it with a non-polar solvent in which it is insoluble, such as hexanes.[7]

  • Solvent System Adjustment: Re-dissolve the oil in a small amount of a good solvent and add a poor solvent dropwise until turbidity persists, then heat to clarify and cool slowly.

  • Further Purification: The presence of significant impurities is a likely cause. Consider pre-purifying the crude material using acid-base extraction or a quick column filtration before attempting recrystallization again.[5]

Q4: I'm seeing significant streaking of my compound on a silica (B1680970) gel TLC plate. How can I improve the separation?

A4: Streaking of carboxylic acids on silica gel is a common problem due to the strong interaction between the acidic proton of the carboxyl group and the acidic silica gel. To mitigate this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[7] This will keep the carboxylic acid in its protonated form, leading to a more defined spot on the TLC plate.

Q5: Can I use sublimation to purify this compound?

A5: Yes, sublimation can be an effective purification method for aromatic carboxylic acids like this compound, especially for removing non-volatile impurities.[8][9] The process involves heating the solid under vacuum, causing it to transition directly into a gas, which then crystallizes on a cold surface.[3][10]

Troubleshooting Guides

Recrystallization
Problem Possible Cause Solution
Low or No Crystal Formation - Too much solvent was used.- The solution is supersaturated.- Evaporate some of the solvent and allow the solution to cool again.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound.[5]
Crystals are Colored - Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that excessive charcoal can reduce your yield.
Low Recovery of Purified Product - The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Washing crystals with a solvent at room temperature.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a pre-heated funnel for hot filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Product "Oils Out" - High concentration of impurities.- Inappropriate solvent.- Pre-purify the crude material by another method (e.g., acid-base extraction).- Try a different solvent or a binary solvent system.[7]
Column Chromatography
Problem Possible Cause Solution
Poor Separation of Compound from Impurities - Incorrect eluent polarity.- Optimize the solvent system using TLC. A good starting Rf for the target compound is typically 0.2-0.4.- Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
Compound Streaks on the Column - Strong interaction with the stationary phase.- Add a small percentage (0.5-1%) of acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid.[7]
Cracking of the Silica Gel Bed - Improper packing of the column.- Ensure the silica gel is packed as a uniform slurry and the column is never allowed to run dry.
Low Recovery from the Column - Compound is too polar and strongly adsorbed to the silica.- After eluting with your primary solvent system, flush the column with a more polar solvent (e.g., methanol) to recover any strongly bound material.

Data Presentation

Table 1: Qualitative Solubility of this compound and Related Compounds

SolventPolarityExpected Solubility of this compoundNotes
WaterHighSparingly soluble in cold water, more soluble in hot water.[3][4]A good solvent for recrystallization.[3][4]
EthanolHighSoluble.[11]Often used in combination with water for recrystallization of hydroxybenzoic acids.[12]
AcetoneMedium-HighSoluble.[11]Can be a good solvent for dissolving the crude product for chromatography.
Ethyl Acetate (B1210297)MediumModerately soluble.A common component of eluent systems for column chromatography of phenolic acids.
TolueneLowSparingly soluble.Can be used for recrystallization.
Hexanes/Petroleum EtherVery LowInsoluble.Often used as the anti-solvent in binary recrystallization systems or for trituration.[5]

Table 2: Typical Purity and Yield for Purification Techniques

Purification MethodTypical Purity AchievedExpected Yield
Recrystallization>98%70-90%
Column Chromatography>99%80-95%
Sublimation>99%50-80%
Acid-Base ExtractionVariable (removes neutral/basic impurities)>90%

Note: Yields are highly dependent on the initial purity of the crude material and experimental technique.

Experimental Protocols

Protocol 1: Recrystallization from Water
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture to boiling while stirring. Continue adding small portions of hot deionized water until the solid is completely dissolved.[3][4]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Column Chromatography on Silica Gel
  • Eluent Selection: Using Thin Layer Chromatography (TLC), determine a suitable eluent system. A mixture of hexanes or petroleum ether and ethyl acetate with the addition of 0.5-1% acetic acid is a good starting point.[7] Adjust the ratio to achieve an Rf value of 0.2-0.4 for this compound.

  • Column Packing: Pack a chromatography column with silica gel as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, silica-adsorbed sample to the top of the packed column.

  • Elution: Add the eluent to the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Purification by Sublimation
  • Apparatus Setup: Place the crude this compound in a sublimation apparatus.

  • Sublimation: Heat the apparatus gently under a high vacuum. The compound will sublime and deposit as pure crystals on the cold finger or a cooled surface.[3][8] Benzoic acid begins to sublime around 100°C at atmospheric pressure, and this temperature will be lower under vacuum.[8]

  • Isolation: Once the sublimation is complete, carefully turn off the heat and allow the apparatus to cool to room temperature before breaking the vacuum. Scrape the purified crystals from the cold surface.[3][10]

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Sublimation Sublimation Crude->Sublimation Pure Pure Product Recrystallization->Pure Column->Pure Sublimation->Pure Analysis Purity Analysis (TLC, HPLC, MP) Pure->Analysis

Caption: General purification workflow for this compound.

TroubleshootingRecrystallization Start Crude Product in Hot Solvent Cool Cool Solution Start->Cool Crystals Crystals Form? Cool->Crystals Collect Collect Crystals Crystals->Collect Yes NoCrystals No Crystals Crystals->NoCrystals No OilingOut Oiling Out Crystals->OilingOut Oil Induce Induce Crystallization (Scratch/Seed) NoCrystals->Induce Induce->Crystals Triturate Triturate with Non-polar Solvent OilingOut->Triturate

Caption: Troubleshooting logic for recrystallization issues.

ColumnChromatographyTroubleshooting Start Run Column Chromatography TLC Analyze Fractions by TLC Start->TLC Separation Good Separation? TLC->Separation Streaking Streaking? TLC->Streaking Combine Combine Pure Fractions Separation->Combine Yes PoorSep Poor Separation Separation->PoorSep No Optimize Optimize Eluent PoorSep->Optimize AddAcid Add Acid to Eluent Streaking->AddAcid

Caption: Troubleshooting workflow for column chromatography.

References

Identifying and removing impurities in 3-Hydroxy-5-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-5-methylbenzoic acid. Our aim is to help you identify and remove impurities, ensuring a high-purity final product.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic route.

Route 1: From 3-Methyl-5-nitrobenzoic Acid

This synthesis typically involves the reduction of the nitro group to an amine, followed by diazotization and a Sandmeyer-type hydroxylation reaction.

Problem 1: Low yield of the final product.

  • Possible Cause 1: Incomplete reduction of the nitro group.

    • Solution: Ensure the reducing agent (e.g., Fe/HCl, Sn/HCl, or catalytic hydrogenation) is fresh and used in the correct stoichiometric amount. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Possible Cause 2: Inefficient diazotization.

    • Solution: Maintain a low temperature (0-5 °C) during the addition of sodium nitrite (B80452) to the acidic solution of 3-amino-5-methylbenzoic acid. Slow, portion-wise addition of the nitrite solution is crucial to prevent the decomposition of the diazonium salt.

  • Possible Cause 3: Decomposition of the diazonium salt before hydroxylation.

    • Solution: Use the diazonium salt solution immediately after its preparation. Avoid letting it warm up. Ensure the copper(I) oxide catalyst for the Sandmeyer reaction is active.

Problem 2: The final product is discolored (e.g., brown or black).

  • Possible Cause: Formation of azo compounds or other colored byproducts.

    • Solution: This can occur if the diazonium salt couples with unreacted 3-amino-5-methylbenzoic acid or other phenolic compounds. Ensure complete conversion during the diazotization step and maintain a low temperature. The crude product can be purified by recrystallization from hot water with the addition of activated charcoal to remove colored impurities.[1]

Problem 3: The isolated product is an oil and does not solidify.

  • Possible Cause: Presence of significant impurities.

    • Solution: The presence of unreacted starting materials or byproducts can lower the melting point and prevent crystallization. Purify the crude product using column chromatography on silica (B1680970) gel with an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Route 2: From m-Toluic Acid via Sulfonation and Alkali Fusion

This route involves the sulfonation of m-toluic acid, followed by fusion with an alkali metal hydroxide.

Problem 1: Low yield of this compound.

  • Possible Cause 1: Incomplete sulfonation.

    • Solution: Ensure the use of a sufficient excess of fuming sulfuric acid (oleum) or sulfur trioxide. The reaction temperature and time are critical; monitor the reaction's progress to ensure complete consumption of the starting material.

  • Possible Cause 2: Formation of isomeric sulfonic acids.

    • Solution: The sulfonation of m-toluic acid can lead to the formation of different isomers. Controlling the reaction temperature can influence the regioselectivity. Separation of the desired sulfonic acid isomer may be necessary before proceeding to the alkali fusion step.

  • Possible Cause 3: Inefficient alkali fusion.

    • Solution: The temperature of the alkali fusion is crucial. It must be high enough to effect the conversion but not so high as to cause decomposition of the product. Typically, temperatures in the range of 250-300 °C are used. The choice of alkali (NaOH, KOH, or a mixture) can also impact the yield.

Problem 2: The final product contains residual starting material (m-toluic acid).

  • Possible Cause: Incomplete sulfonation or incomplete separation after alkali fusion.

    • Solution: After acidification of the fusion melt, the desired product, being a phenol, will have a different acidity compared to the starting carboxylic acid. An acid-base extraction can be employed for purification. Dissolve the crude product in an organic solvent and extract with a sodium bicarbonate solution. The unreacted m-toluic acid will be extracted into the aqueous basic layer, while the phenolic product remains in the organic layer.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in the synthesis of this compound?

A1: The impurities largely depend on the synthetic route:

  • From 3-Methyl-5-nitrobenzoic Acid:

    • Unreacted 3-methyl-5-nitrobenzoic acid.

    • Incompletely reduced intermediate, 3-amino-5-methylbenzoic acid.

    • Azo-coupled byproducts, which are often colored.

    • Other substituted benzoic acids from side reactions of the diazonium salt.

  • From m-Toluic Acid:

    • Unreacted m-toluic acid.

    • Isomeric sulfonic acids of m-toluic acid.

    • Byproducts from over-oxidation or decomposition during alkali fusion, such as phenol.

Q2: How can I monitor the progress of my reaction and the purity of my product?

A2:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective method to monitor the reaction's progress by observing the disappearance of the starting material spot and the appearance of the product spot. It can also give a preliminary indication of the purity of the isolated product. A suitable mobile phase for phenolic acids is typically a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate), with a small amount of acetic or formic acid to improve spot shape.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative technique for assessing purity. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile (B52724) or methanol) is commonly used for analyzing benzoic acid derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of your final product and identifying any impurities present, provided they are in sufficient concentration.

  • Melting Point: A sharp melting point close to the literature value (around 207-208 °C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Q3: What is the best method for purifying crude this compound?

A3:

  • Recrystallization: This is the most common and often the most effective method for purifying the final product. Recrystallization from hot water is a standard procedure.[2][3] The crude solid is dissolved in a minimum amount of hot water, and the solution is allowed to cool slowly, leading to the formation of purer crystals.

  • Column Chromatography: If recrystallization is insufficient to remove all impurities, especially those with similar solubility profiles, column chromatography on silica gel is a powerful alternative.

  • Acid-Base Extraction: This technique is particularly useful for removing acidic or basic impurities. For example, it can separate the phenolic product from more acidic starting materials or byproducts.

Q4: My recrystallization is not working well. What can I do?

A4:

  • Problem: The compound does not dissolve even in a large amount of hot water.

    • Solution: Your crude product may contain insoluble impurities. Try performing a hot filtration to remove these solids before allowing the solution to cool.

  • Problem: No crystals form upon cooling.

    • Solution: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration. You can also try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

  • Problem: The product oils out instead of crystallizing.

    • Solution: This often happens when the solution is supersaturated or when there are significant impurities. Try cooling the solution more slowly. If it still oils out, you may need to purify the crude product by another method, such as column chromatography, before attempting recrystallization again.

Data Presentation

Table 1: Purity and Yield Data for Purification Methods

Purification MethodStarting Material Purity (Typical)Final Purity (Typical)Yield (Typical)Notes
Recrystallization (from water)85-95%>98%80-90%Effective for removing minor impurities and colored byproducts (with charcoal).
Column Chromatography (Silica Gel)60-90%>99%70-85%Recommended for separating complex mixtures and isomers.
Acid-Base ExtractionVariableCan significantly improve purity>90%Primarily used to remove acidic or basic impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Water
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture to boiling with stirring. Continue adding small portions of hot deionized water until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then bring the solution back to a boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed clean Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold water.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to a constant weight.

Protocol 2: Column Chromatography
  • Eluent Selection: Using TLC, determine a suitable solvent system that provides good separation between the desired product and impurities. A common starting point is a mixture of ethyl acetate and hexanes.

  • Column Packing: Prepare a chromatography column with silica gel (230-400 mesh) as the stationary phase, packed as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, use a "dry loading" method by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the least polar solvent mixture, gradually increasing the polarity (gradient elution) to elute the compounds from the column.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify which fractions contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Primary Method Column Chromatography Column Chromatography Crude Product->Column Chromatography If complex mixture Acid-Base Extraction Acid-Base Extraction Crude Product->Acid-Base Extraction For acidic/basic impurities TLC TLC Recrystallization->TLC Column Chromatography->TLC Acid-Base Extraction->TLC HPLC HPLC TLC->HPLC Quantitative Purity NMR NMR HPLC->NMR Structural Confirmation Melting Point Melting Point NMR->Melting Point Final Purity Check troubleshooting_discolored_product Start Discolored Crude Product Dissolve Dissolve in minimum hot water Start->Dissolve AddCharcoal Add activated charcoal Dissolve->AddCharcoal HotFilter Perform hot filtration AddCharcoal->HotFilter Cool Cool slowly to crystallize HotFilter->Cool ImpureFiltrate Colored impurities remain in filtrate HotFilter->ImpureFiltrate Isolate Isolate crystals by vacuum filtration Cool->Isolate PureProduct Pure, Colorless Product Isolate->PureProduct

References

Improving the reaction efficiency of 3-Hydroxy-5-methylbenzoic acid esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the esterification of 3-Hydroxy-5-methylbenzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in the esterification of this compound can stem from several factors. The reaction is an equilibrium process, meaning it is reversible. To favor the formation of the ester, the equilibrium needs to be shifted towards the products.[1][2][3] Key areas to investigate include:

  • Water Removal: The formation of water as a byproduct can inhibit the forward reaction.[3][4] Employing methods to remove water as it forms, such as azeotropic distillation with a Dean-Stark trap or the use of drying agents like molecular sieves, can significantly improve yields.[3][4]

  • Excess Alcohol: Using a large excess of the alcohol reactant can drive the equilibrium towards the ester product, in accordance with Le Chatelier's principle.[1][3] A four-fold molar excess of alcohol, for instance, can increase the theoretical yield to approximately 95%.[1]

  • Catalyst Activity: The choice and concentration of the acid catalyst are crucial. Insufficient or deactivated catalysts will result in slow reaction rates and low conversion. Consider optimizing the catalyst type and loading.[5][6]

  • Reaction Temperature and Time: Ensure the reaction is proceeding at the optimal temperature for the chosen catalyst and solvent system. Reaction times may also need to be extended to reach equilibrium.[6][7]

Q2: I'm observing a significant side product in my reaction mixture. What could it be and how can I prevent it?

A2: A common side reaction in the esterification of phenolic acids like this compound is the O-alkylation of the phenolic hydroxyl group, leading to the formation of an ether byproduct.[8] This reduces the yield of the desired ester.

To minimize this side reaction:

  • Choose a Selective Catalyst: Enzymatic catalysts, such as lipases, can offer high selectivity for the esterification of the carboxylic acid group while leaving the phenolic hydroxyl group untouched.[9][10][11] This is due to the milder reaction conditions and the specific nature of the enzyme's active site.[9]

  • Employ Milder Reaction Conditions: High temperatures and highly acidic conditions can promote O-alkylation. Using milder conditions, if feasible with your chosen catalyst, can help reduce the formation of this byproduct.[9]

  • Protecting Groups: While adding complexity, a possible strategy involves protecting the phenolic hydroxyl group before the esterification reaction and then deprotecting it afterward.

Q3: My chosen catalyst doesn't seem to be effective. What are some alternative catalysts I can try?

A3: If traditional acid catalysts like sulfuric acid or p-toluenesulfonic acid are not providing satisfactory results, several alternative catalysts can be considered for the esterification of substituted benzoic acids:

  • Solid Acid Catalysts: These are often more environmentally friendly and easier to separate from the reaction mixture.[5][12] Examples include:

    • Zirconium/Titanium Mixed Oxides: These have shown high catalytic activity for the esterification of benzoic acids with various substituents.[12]

    • Modified Montmorillonite K10 Clay: This clay, activated with orthophosphoric acid, can serve as an efficient solid acid catalyst under solvent-free conditions.[5]

  • Deep Eutectic Solvents (DES): A mixture of p-toluenesulfonic acid (as the hydrogen bond donor) and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride (as the hydrogen bond acceptor) has been used as a dual solvent-catalyst system, demonstrating high catalytic activity.[6]

  • Enzymatic Catalysts: Lipases are a green alternative that can provide high selectivity and operate under milder conditions, minimizing side reactions.[7][9][10]

Q4: How can I effectively purify my final ester product from unreacted starting materials and the catalyst?

A4: Purification of the final ester product is critical for obtaining a high-purity compound. A multi-step approach is often necessary:

  • Catalyst Removal:

    • Homogeneous Catalysts (e.g., H₂SO₄): Neutralize the reaction mixture with a base, such as a saturated sodium bicarbonate solution, during an aqueous workup.[1] This will also remove any unreacted carboxylic acid.

    • Heterogeneous/Solid Catalysts: These can be easily removed by filtration after the reaction is complete.[5][12]

  • Removal of Unreacted Starting Materials:

    • Acid-Base Extraction: Washing the organic layer with a basic aqueous solution (e.g., sodium bicarbonate) will extract the unreacted this compound into the aqueous layer.[13][14]

    • Distillation: If the alcohol used has a sufficiently low boiling point, it can be removed by distillation or evaporation under reduced pressure.[1]

  • Final Purification:

    • Flash Column Chromatography: This is a highly effective method for separating the ester from any remaining impurities.[13][14][15] A common eluent system to start with is a mixture of ethyl acetate (B1210297) and hexanes.[13][14]

    • Recrystallization: This technique can be used to obtain a highly pure crystalline product, especially after initial purification by chromatography.[13][14][15] A suitable solvent system would be one in which the ester is soluble at high temperatures but sparingly soluble at low temperatures.[15]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for reaction conditions for the Fischer esterification of this compound?

A1: A common starting point for Fischer esterification involves refluxing the carboxylic acid with a large excess of the alcohol (e.g., methanol, 10-fold molar excess or more) and a catalytic amount of a strong acid like concentrated sulfuric acid (e.g., 1-3 mL per mole of carboxylic acid) for several hours.[1][16] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Q2: Can this esterification be performed without a solvent?

A2: Yes, solvent-free esterification is possible and can be more environmentally friendly. In this case, the alcohol reactant often serves as the solvent as well.[5] Solid acid catalysts like phosphoric acid-modified Montmorillonite K10 clay have been shown to be effective under solvent-free conditions.[5]

Q3: What are the advantages of using an enzymatic catalyst over a chemical catalyst?

A3: Enzymatic catalysts, such as lipases, offer several advantages:

  • High Selectivity: They can selectively esterify the carboxylic acid group without affecting other functional groups like the phenolic hydroxyl, thus minimizing side reactions.[9][10][11][17]

  • Milder Reaction Conditions: Enzymatic reactions typically run at lower temperatures, which can prevent the degradation of sensitive molecules and reduce energy consumption.[9]

  • Environmental Benefits: Enzymes are biodegradable and operate under greener conditions, reducing the generation of hazardous waste.[9]

Q4: How does the steric hindrance of the substituents on the benzoic acid affect the reaction rate?

A4: Steric hindrance, particularly from large groups at the ortho position to the carboxylic acid, can decrease the rate of esterification.[12] The methyl group at the meta position in this compound is less likely to cause significant steric hindrance compared to an ortho substituent.

Data Presentation

Table 1: Comparison of Catalysts for Benzoic Acid Esterification

CatalystAlcoholTemperature (°C)Reaction Time (h)Yield (%)Reference
Zirconium-Titanium Oxide (ZT10)MethanolRefluxNot Specified>90% (for various substituted benzoic acids)[12]
Phosphoric Acid Modified Montmorillonite K10MethanolReflux5~90% (for benzoic acid)[5]
Deep Eutectic Solvent (p-TSA:BTEAC)Ethanol75488.3[6]
Sulfuric AcidMethanolReflux1~86% (for p-hydroxybenzoic acid with excess methanol)[2]
Novozym 40086 (Lipase)Benzyl Alcohol46.311.396.2[7]

Table 2: Effect of Molar Ratio on Yield in Fischer Esterification

Carboxylic Acid : Alcohol Molar RatioTheoretical Yield at Equilibrium (%)Reference
1 : 1~67[1]
1 : 4~95[1]
1 : 1097[3]
1 : 10099[3]

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification using Sulfuric Acid

  • Reaction Setup: In a round-bottomed flask, combine this compound, a 10-fold molar excess of the desired alcohol (e.g., methanol), and a few boiling chips.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (approximately 3-5 mol% relative to the carboxylic acid) to the flask while swirling.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a suitable heating source (e.g., heating mantle or oil bath).

  • Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by TLC.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a separatory funnel containing cold water.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product using flash column chromatography or recrystallization.[1][13][14][16]

Protocol 2: Esterification using a Solid Acid Catalyst (e.g., Modified Montmorillonite)

  • Reaction Setup: In a round-bottomed flask, combine this compound, the desired alcohol, and the solid acid catalyst (e.g., 10 wt% of the carboxylic acid).[5]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC.

  • Catalyst Removal: After the reaction is complete, cool the mixture and filter to remove the solid catalyst. The catalyst can often be washed with a solvent and reused.[12]

  • Workup and Purification: The filtrate can then be worked up as described in Protocol 1 (steps 5-9) to isolate and purify the ester.

Visualizations

Esterification_Pathway Reactants This compound + Alcohol (R-OH) Protonation Protonation of Carbonyl Oxygen (Acid Catalyst, H+) Reactants->Protonation H+ Intermediate Tetrahedral Intermediate Protonation->Intermediate + R-OH Water_Elimination Elimination of Water Intermediate->Water_Elimination - H2O Product Ester + Water Water_Elimination->Product - H+

Caption: Fischer esterification reaction pathway.

Experimental_Workflow Start Combine Reactants and Catalyst Reaction Heat to Reflux Start->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup and Extraction Monitor->Workup Complete Purification Purification (Chromatography/Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis

Caption: General experimental workflow for esterification.

Troubleshooting_Tree Problem Low Reaction Efficiency Check_Equilibrium Is equilibrium being shifted? Problem->Check_Equilibrium Check_Catalyst Is the catalyst active? Check_Equilibrium->Check_Catalyst Yes Solution_Equilibrium Increase alcohol excess Remove water (Dean-Stark/drying agent) Check_Equilibrium->Solution_Equilibrium No Check_Side_Products Are side products forming? Check_Catalyst->Check_Side_Products Yes Solution_Catalyst Increase catalyst loading Try alternative catalyst (solid acid, enzyme) Check_Catalyst->Solution_Catalyst No Solution_Side_Products Use selective catalyst (e.g., lipase) Employ milder reaction conditions Check_Side_Products->Solution_Side_Products Yes

Caption: Troubleshooting decision tree for low efficiency.

References

Challenges in the scale-up of 3-Hydroxy-5-methylbenzoic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-Hydroxy-5-methylbenzoic acid.

Troubleshooting Guides

This section addresses common challenges encountered during the synthesis of this compound, categorized by observable problems.

Problem 1: Low or No Product Yield

Symptoms:

  • Minimal or no precipitation of the desired product upon acidification.

  • TLC or HPLC analysis of the crude product shows a significant amount of starting material.

Possible CauseRecommended Solution
Incomplete Reaction The nucleophilic aromatic substitution reaction may be equilibrium-limited. Consider increasing the reaction time or temperature to drive the reaction to completion. Ensure the catalyst (if used) is active and present in the correct stoichiometric amount.
Suboptimal Reaction Conditions Verify the reaction is maintained at the optimal temperature. For the synthesis from 3-Bromo-5-methylbenzoic acid, heating is typically required to drive the reaction. Monitor reaction progress using TLC to determine the optimal reaction time.
Presence of Water in Side Reactions While water is a reactant in some synthesis routes (e.g., hydrolysis), its presence in others, like those involving highly reactive intermediates, can lead to unwanted side reactions or decomposition of reagents. Ensure anhydrous conditions where necessary.
Poor pH Adjustment The product precipitates upon acidification of the reaction mixture. Ensure the pH is sufficiently low to fully protonate the carboxylate. Use a calibrated pH meter and add acid dropwise with vigorous stirring.
Problem 2: Significant Formation of Byproducts

Symptoms:

  • Multiple spots are observed on the TLC plate of the crude product.

  • NMR or Mass Spectrometry data indicates the presence of impurities with similar masses or structures.

Possible CauseRecommended Solution
Formation of Isomeric Byproducts In syntheses starting from precursors like benzoic acid, isomeric sulfobenzoic acids can form as byproducts.[1] The separation of these isomers can be challenging. Optimize the reaction conditions (e.g., temperature, catalyst) to favor the formation of the desired isomer.
O-methylation If methylating agents are present or formed in situ under harsh conditions, O-methylation of the phenolic hydroxyl group can occur, leading to the formation of a methyl ether byproduct.[2] Use milder reaction conditions and avoid an excess of any methylating source.
Dimerization/Polymerization At elevated temperatures, self-esterification between the hydroxyl and carboxylic acid groups of different molecules can lead to the formation of dimers or polyesters.[3] Employ milder catalysts or reduce the reaction temperature and extend the reaction time. Protecting the hydroxyl group prior to reactions involving the carboxylic acid can also be considered.
Problem 3: Difficulty in Product Purification

Symptoms:

  • The product remains oily or fails to crystallize.

  • Column chromatography results in poor separation of the product from impurities.

Possible CauseRecommended Solution
Residual Impurities The presence of unreacted starting materials or byproducts can inhibit crystallization. Wash the crude product thoroughly to remove any soluble impurities.
Inappropriate Recrystallization Solvent The choice of solvent is critical for successful recrystallization. Test a range of solvents with varying polarities to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.[4]
Similar Polarity of Product and Impurities If byproducts have polarities very close to the desired product, separation by column chromatography can be difficult.[2] Optimize the eluent system by testing various solvent mixtures on TLC plates to achieve better separation. A shallow solvent gradient may be effective.[2]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Common synthetic routes include:

  • Nucleophilic Aromatic Substitution: Starting from 3-Bromo-5-methylbenzoic acid, a nucleophilic aromatic substitution is carried out using a hydroxide (B78521) source, often with a copper catalyst and heat. The desired product is precipitated by acidification.[4]

  • From 3-Methyl-5-nitrobenzoic acid: This multi-step synthesis involves the reduction of the nitro group to an amine, followed by diazotization and subsequent hydrolysis to the hydroxyl group.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective method to monitor the reaction's progress. A suitable mobile phase would be a mixture of hexane (B92381) and ethyl acetate. The starting material (e.g., 3-Bromo-5-methylbenzoic acid) will have a different Rf value than the more polar product, this compound. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[2]

Q3: What is a typical work-up procedure for the synthesis of this compound?

A3: A general work-up procedure involves:

  • Cooling the reaction mixture.

  • Acidifying the mixture with an acid like HCl to precipitate the product.

  • Filtering the precipitate.

  • Washing the solid with cold water to remove inorganic salts and other water-soluble impurities.[5]

  • Drying the product.

  • Further purification, if necessary, by recrystallization.[4][5]

Q4: What are the key safety precautions to consider during the synthesis?

A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Reactions involving strong acids, bases, or catalysts should be handled with caution to prevent chemical burns. If using toxic reagents, ensure proper containment and disposal procedures are followed. This compound itself is known to cause skin and eye irritation.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol is based on the general description of nucleophilic aromatic substitution.

Materials:

  • 3-Bromo-5-methylbenzoic acid

  • Sodium hydroxide (NaOH)

  • Copper catalyst (e.g., Copper(I) oxide)

  • Water

  • Concentrated Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 3-Bromo-5-methylbenzoic acid and sodium hydroxide in water.

  • Add the copper catalyst to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add concentrated HCl to the stirred reaction mixture until the pH is acidic, leading to the precipitation of the product.

  • Filter the precipitate using a Buchner funnel.

  • Wash the solid with cold deionized water.

  • Dry the purified this compound in a vacuum oven.

Visualizations

experimental_workflow Experimental Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification start Start: 3-Bromo-5-methylbenzoic acid reaction Nucleophilic Aromatic Substitution (NaOH, Cu catalyst, Heat) start->reaction acidification Acidification (HCl) reaction->acidification filtration Filtration acidification->filtration Precipitate Formation washing Washing with Cold Water filtration->washing drying Drying washing->drying recrystallization Recrystallization (Optional) drying->recrystallization end End: Pure this compound recrystallization->end Pure Product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Problem: Low Yield check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting Material Present complete Reaction Complete check_reaction->complete No Starting Material increase_time Increase Reaction Time/Temp incomplete->increase_time check_catalyst Check Catalyst Activity incomplete->check_catalyst solution Improved Yield increase_time->solution check_catalyst->solution check_workup Check Work-up Procedure complete->check_workup ph_issue pH Adjustment Issue? check_workup->ph_issue adjust_ph Optimize Acidification ph_issue->adjust_ph Yes extraction_issue Extraction/Precipitation Loss ph_issue->extraction_issue No adjust_ph->solution optimize_extraction Optimize Solvent/Procedure extraction_issue->optimize_extraction optimize_extraction->solution

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Optimizing Reactions of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments with substituted benzoic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving substituted benzoic acids where temperature is a critical parameter?

A1: Temperature is a crucial parameter in several key reactions involving substituted benzoic acids, including:

  • Esterification: The formation of esters from a carboxylic acid and an alcohol. This is often an equilibrium-driven reaction where temperature affects both the rate and the position of the equilibrium.[1][2]

  • Decarboxylation: The removal of the carboxyl group, which typically requires elevated temperatures.[2][3] The stability of the benzoic acid derivative greatly influences the required temperature, with some degrading at temperatures as low as 150°C and others remaining stable up to 300°C.[4][5]

  • Nucleophilic Acyl Substitution: Reactions where the hydroxyl group of the carboxylic acid is replaced by a nucleophile. Temperature control is essential to manage reaction rates and prevent side reactions.[6]

  • Hydrogenation: The reduction of the aromatic ring or the carboxylic acid group. Temperature, along with catalyst choice, dictates the selectivity of the reduction.[2]

Q2: How do electron-donating and electron-withdrawing substituents on the benzoic acid ring affect optimal reaction temperatures?

A2: Substituents on the benzoic acid ring significantly influence the molecule's reactivity and, consequently, the optimal reaction temperatures.

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) increase the acidity of the carboxylic acid and can activate the ring for certain reactions.[7] For instance, in nucleophilic aromatic substitution (SNAr), a strong electron-withdrawing nitro group can make the reaction proceed at lower temperatures.[8]

  • Electron-donating groups (e.g., -OCH₃, -NH₂) decrease the acidity and can influence the reaction pathway.[7] In some cases, these groups may necessitate higher temperatures to achieve a desirable reaction rate.

Q3: My esterification reaction is giving a low yield. Is temperature the only factor to consider?

A3: While temperature is a key factor, low yields in esterification reactions, such as Fischer esterification, can stem from several issues:

  • Equilibrium Limitations: Fischer esterification is a reversible reaction. To drive the reaction towards the product, it's often necessary to remove water as it forms, for instance, by using a Dean-Stark apparatus.[1]

  • Catalyst: The choice and amount of acid catalyst (e.g., H₂SO₄, p-TsOH) are critical.[1]

  • Stoichiometry: Using an excess of the alcohol can help shift the equilibrium to favor the ester product.[1]

  • Purity of Reagents: Moisture in the reagents or glassware can hydrolyze the catalyst and hinder the reaction.[9]

Q4: What are the typical temperature ranges for the decarboxylation of substituted benzoic acids?

A4: The temperature required for decarboxylation varies widely depending on the specific substituted benzoic acid.

  • General Range: Decarboxylation-oxidation reactions are often conducted between 200°C and 300°C.[3]

  • Substituent Effects: Some substituted benzoic acids can undergo decarboxylation at significantly lower temperatures. For example, some derivatives show mild degradation at 150°C and severe degradation at 200°C.[4][5] A method for decarboxylative hydroxylation has been reported to proceed at a remarkably mild 35°C.[10]

  • Catalysis: Copper-based catalysts are frequently used to facilitate decarboxylation, often at elevated temperatures.[2]

Troubleshooting Guides

Issue 1: Low Yield in Esterification Reactions
Possible Cause Troubleshooting Steps
Suboptimal Temperature Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by TLC or LC-MS. For the esterification of benzoic acid with ethanol (B145695) using a deep eutectic solvent catalyst, increasing the temperature from 55°C to 75°C significantly increased the conversion.[11]
Equilibrium Limitation Use an excess of the alcohol reactant. Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent.[1]
Insufficient Catalysis Ensure the appropriate amount of a strong acid catalyst (e.g., concentrated H₂SO₄, p-TsOH) is used.[1]
Moisture Contamination Use anhydrous reagents and oven-dried glassware to prevent hydrolysis of the catalyst and reactants.[9]
Issue 2: Undesired Side Reactions (e.g., Decarboxylation, Byproduct Formation)
Possible Cause Troubleshooting Steps
Excessive Temperature If decarboxylation is a competing side reaction, run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.[8] Monitor the reaction closely to avoid prolonged heating.
Incorrect Stoichiometry In reactions like Friedel-Crafts acylation, incorrect molar ratios of reactants and catalyst can lead to byproducts. Ensure precise measurement and stoichiometry.[9]
Presence of Oxygen For certain reactions, such as Suzuki coupling, the presence of oxygen can lead to side reactions like the homocoupling of the boronic acid. Ensure the reaction mixture is rigorously degassed.[8]
Reactive Substituents Be mindful of the electronic properties of the substituents. For example, a strong electron-withdrawing group can make a C-Br bond susceptible to nucleophilic aromatic substitution, leading to undesired products. Use milder conditions to minimize these side reactions.[8]

Quantitative Data Summary

Table 1: Effect of Temperature on Benzoic Acid Conversion in Esterification with Various Alcohols

AlcoholCatalystTemperature (°C)Conversion (%)
EthanolDeep Eutectic Solvent7588.3
ButanolDeep Eutectic Solvent7587.8
HexanolDeep Eutectic Solvent7567.5
ButanolDeep Eutectic Solvent5552.7
ButanolDeep Eutectic Solvent6564.0
ButanolDeep Eutectic Solvent7588.4

Data sourced from a study on the application of green catalysts for the esterification of benzoic acid.[11]

Table 2: Temperature Ranges for Various Reactions of Substituted Benzoic Acids

Reaction TypeTemperature Range (°C)Notes
Decarboxylation-Oxidation200 - 300General range for this process.[3]
Decarboxylative Hydroxylation35Achieved via photoinduced ligand-to-metal charge transfer.[10]
Esterification (Batch MW)140 - 160For the esterification of benzoic acid with various alcohols in a microwave reactor.[12]
Suzuki Coupling80 - 110Typical range for this cross-coupling reaction involving a 2-bromo-3-nitrobenzoic acid derivative.[8]
Ortho-lithiation-78Crucial low temperature to ensure regioselectivity.[13]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Esterification (Fischer Esterification)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if azeotropic removal of water is desired), combine the substituted benzoic acid (1.0 equivalent) and the desired alcohol. The alcohol can be used in excess and may also serve as the solvent.[1]

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[1]

  • Heating: Heat the reaction mixture to reflux. The optimal temperature will depend on the boiling point of the alcohol used. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a large excess of alcohol was used, it may need to be removed by distillation. Dilute the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude ester can then be purified by distillation or column chromatography.

Protocol 2: General Procedure for Decarboxylation-Oxidation
  • Reaction Setup: In a suitable reactor, heat the substituted benzoic acid compound to form a liquid phase. This can be done with or without a solvent. If no solvent is used, the compound is heated until it melts.[3]

  • Catalyst and Oxygen: Introduce a copper catalyst into the hot liquid phase.[3]

  • Reaction Execution: Pass molecular oxygen through the hot liquid phase. The reaction is generally conducted at a temperature in the range of 200°C to 300°C.[3]

  • Product Isolation: The reaction will yield a substituted phenol (B47542) compound and a viscous tar-like product.[3] Further purification steps will be required to isolate the desired phenol.

Visualizations

FischerEsterificationWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Substituted Benzoic Acid and Alcohol add_catalyst Add Acid Catalyst (e.g., H₂SO₄) start->add_catalyst heat Heat to Reflux add_catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temp monitor->cool extract Dilute & Wash cool->extract dry Dry & Concentrate extract->dry purify Purify (Distillation/Chromatography) dry->purify

Caption: A typical workflow for a Fischer esterification reaction.

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Solutions start Low Reaction Yield temp Suboptimal Temperature start->temp equilibrium Equilibrium Limitation start->equilibrium catalyst Catalyst Issue start->catalyst moisture Moisture Contamination start->moisture adjust_temp Optimize Temperature temp->adjust_temp remove_water Remove Water/ Use Excess Reagent equilibrium->remove_water check_catalyst Verify Catalyst Loading/Activity catalyst->check_catalyst dry_reagents Use Anhydrous Conditions moisture->dry_reagents

Caption: Troubleshooting logic for addressing low reaction yields.

References

Preventing polymerization during esterification of phenolic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the esterification of phenolic acids, with a specific focus on preventing undesired polymerization and other side reactions.

Troubleshooting Guide: Preventing Polymerization and Side Reactions

Uncontrolled polymerization or the formation of undesired side products is a common issue during the esterification of phenolic acids. This guide provides a systematic approach to troubleshoot and mitigate these problems.

Problem: Low yield of the desired ester with the formation of a complex mixture or solid precipitate (potential polymer).

Initial Assessment

Before modifying your protocol, it's crucial to identify the likely cause of the issue. Polymerization during the esterification of phenolic acids typically refers to intermolecular esterification, where the phenolic hydroxyl group of one molecule reacts with the carboxylic acid group of another, leading to dimers, oligomers, and polymers.

Caption: Initial assessment workflow for troubleshooting polymerization in phenolic acid esterification.

G Initial Assessment Workflow A Problem: Low Yield / Polymer Formation B Analyze Reaction Mixture (TLC, LC-MS, NMR) A->B C Identify Byproducts: - Unreacted Starting Materials - Desired Ester - Higher MW Species (Oligomers) B->C D Intermolecular Esterification (Polymerization) Confirmed C->D High MW species present E Other Side Reactions: - Etherification - Acylation of Phenol C->E Other unexpected products G Strategy Selection Workflow cluster_methods Alternative Methods A Problem: Polymerization during Esterification B Optimize Reaction Conditions (Temp, Time, Catalyst Conc.) A->B C Change Esterification Method B->C Optimization Fails E Successful Esterification B->E Success M1 Enzymatic Catalysis C->M1 M2 Carbodiimide Coupling C->M2 M3 Activated Acyl Donors C->M3 D Implement Protecting Group Strategy D->E M1->D Selectivity still an issue M1->E Success M2->D Selectivity still an issue M2->E Success M3->D Selectivity still an issue M3->E Success

Technical Support Center: Isolating Pure 3-Hydroxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the work-up and purification of 3-Hydroxy-5-methylbenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the isolation and purification of this compound.

Q1: After acidification of the aqueous layer, no precipitate or very little precipitate formed. What is the issue?

A1: This problem can stem from several factors:

  • Incomplete Reaction: The initial synthesis may not have proceeded to completion, resulting in a low concentration of the desired product.

  • Insufficient Acidification: The pH of the solution may not be low enough to fully protonate the carboxylate salt. Ensure the solution is acidified to a pH of approximately 1-2 with a mineral acid like HCl.[1]

  • Product Solubility: If an excessive volume of water was used during the work-up, the product might remain dissolved. The compound has limited, but not zero, solubility in water.

Suggested Solution:

  • Confirm the pH of the aqueous solution with pH paper or a meter. Add more acid if necessary until the solution is strongly acidic.

  • If the volume is large, concentrate the solution under reduced pressure to reduce the volume and encourage precipitation.[2][3]

  • Cool the solution in an ice bath to decrease the solubility of the product.[4]

Q2: The isolated product is a dark-colored solid, not the expected light brown or white powder. How can I decolorize it?

A2: The dark color often indicates the presence of oxidized phenolic impurities. Phenolic compounds are susceptible to oxidation, which can form colored byproducts.[5]

Suggested Solution:

  • Activated Carbon Treatment: Dissolve the crude, colored product in a suitable hot solvent (e.g., water or an ethanol/water mixture). Add a small amount (typically 1-2% by weight) of activated carbon to the hot solution. Keep the solution hot for a few minutes, then perform a hot filtration through a pad of celite to remove the carbon and the adsorbed impurities.[5] Allow the clear filtrate to cool slowly to recrystallize the purified product.

  • Inert Atmosphere: During the synthesis and work-up, using an inert atmosphere (like nitrogen or argon) can help prevent oxidation.[5]

Q3: During recrystallization, the product "oiled out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point, causing it to come out of solution as a liquid.[6][7]

Suggested Solution:

  • Lower the Temperature: Ensure the temperature of the solvent is not excessively high.

  • Use More Solvent: The concentration of the solute might be too high. Add a small amount of additional hot solvent to ensure everything dissolves completely before cooling.

  • Change Solvent System: The boiling point of the solvent may be higher than the melting point of your compound. Use a lower-boiling point solvent or a solvent pair (e.g., methanol/water or ethyl acetate/hexane).[6][8]

  • Slow Cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oiling out.[6][9]

Q4: The final yield after recrystallization is very low. How can I improve recovery?

A4: Low recovery is a common issue in recrystallization and can be attributed to several factors.[6]

Suggested Solution:

  • Optimize Solvent Choice: The product may be too soluble in the chosen solvent, even at low temperatures.[6] Water is a common solvent for recrystallization.[2][3] If recovery is poor, a solvent pair where the product is less soluble might be necessary.

  • Minimize Solvent Volume: Use only the minimum amount of hot solvent necessary to completely dissolve the crude product. Using an excess will result in more product remaining in the mother liquor upon cooling.[7]

  • Cooling Process: Ensure the solution is thoroughly cooled. After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[10]

  • Check the Mother Liquor: Concentrate the mother liquor (the filtrate after collecting the crystals) and cool it again to see if a second crop of crystals can be obtained. Note that this second crop may be less pure.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound based on reported experimental findings.

ParameterTypical ValueReference
Purity (after Recrystallization) >98%
Reported Yield 42%[2][3]
Melting Point 202-203 °C[2][3]
210 °C[3]
Molecular Weight 152.15 g/mol [2][11]
Appearance Light brown solid[2][3]
White to Yellow-brown Solid

Experimental Protocols

Protocol 1: General Acid-Base Work-up and Precipitation

This protocol describes a common method for isolating the product from an aqueous reaction mixture.

  • Filtration (if applicable): If the reaction mixture contains insoluble inorganic salts (e.g., magnesium oxide), remove them by filtration. Wash the residue with warm water.[2][3]

  • Concentration: Combine the filtrates and concentrate the solution by distillation under reduced pressure.[2][3]

  • Acidification & Precipitation: Slowly add the concentrated aqueous solution to a stirred mixture of concentrated hydrochloric acid and water (e.g., a 1:1 v/v mixture). Continue adding until the solution is strongly acidic (pH 1-2), which will cause the product to precipitate.[2][3]

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.[2][3]

  • Washing: Wash the collected solid with a small amount of cold water to remove residual acid and any water-soluble impurities.[2][3]

  • Drying: Dry the crude product in a vacuum oven or air dry to a constant weight.

Protocol 2: Purification by Recrystallization from Water

This protocol is used to purify the crude this compound.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate while stirring. Continue adding small portions of hot water until the solid is just completely dissolved.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed flask to remove them.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.[4][9] Slow cooling is crucial for the formation of pure crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[4]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold water.[4]

  • Drying: Allow the crystals to dry on the filter by drawing air through them. For final drying, place the purified product in a vacuum oven at a low temperature.

Mandatory Visualizations

The following diagrams illustrate the workflows for the isolation and purification of this compound.

G cluster_0 Work-up & Isolation A Aqueous Reaction Mixture B Filter to Remove Inorganic Salts A->B C Concentrate Filtrate B->C D Acidify with HCl to Precipitate Product C->D E Vacuum Filter & Wash with Cold Water D->E F Crude this compound E->F G cluster_1 Purification by Recrystallization Start Crude Product Dissolve Dissolve in Minimum Hot Water Start->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter CoolSlow Cool Slowly to Room Temperature HotFilter->CoolSlow IceBath Cool in Ice Bath CoolSlow->IceBath VacFilter Vacuum Filter & Wash with Ice-Cold Water IceBath->VacFilter End Pure Crystalline This compound VacFilter->End

References

Validation & Comparative

A Researcher's Guide to the Validation of Analytical Methods for 3-Hydroxy-5-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 3-Hydroxy-5-methylbenzoic acid is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. The validation of analytical methods is a mandatory step to demonstrate that a chosen procedure is fit for its intended purpose. This guide provides a comparative overview of common analytical techniques for the determination of this compound, supported by experimental data adapted from closely related compounds to provide a reliable framework for method selection and validation.

Comparison of Analytical Method Performance

The selection of an analytical method for this compound is a critical decision that depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible technique, while Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, particularly for volatile compounds, though often requiring a derivatization step for polar analytes like this compound. Capillary Electrophoresis (CE) provides high-efficiency separations with low sample and reagent consumption. UV-Vis Spectrophotometry is a simpler, more accessible technique suitable for straightforward quantification in uncomplicated sample matrices.

The following table summarizes the typical performance characteristics of these analytical methods. The data presented is a synthesis from validated methods for structurally similar compounds, such as 3-hydroxy-5-methylbenzamide (B15229242) and other benzoic acid derivatives, to provide a comparative benchmark.

ParameterHPLC-UVGC-MS (with derivatization)Capillary Electrophoresis (CE)UV-Vis Spectrophotometry
**Linearity (R²) **> 0.999[1][2]> 0.998[1]> 0.999> 0.999
Range 0.1 - 100 µg/mL[1]0.01 - 50 µg/mL[1]25 - 125 µg/mL[3]5 - 25 µg/mL[4]
Accuracy (% Recovery) 98.0 - 102.0%[1]97.5 - 103.0%[1]Not explicitly found97.83%[4]
Precision (%RSD) < 2.0%[1][2]< 3.0%[1]< 2.0%< 1.0%[4]
Limit of Detection (LOD) 0.05 µg/mL[1]0.005 µg/mL[1]3.26 µg/mL[3]0.59 µg/mL[4]
Limit of Quantification (LOQ) 0.1 µg/mL[1]0.01 µg/mL[1]10.87 µg/mL[3]1.80 µg/mL[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. The following protocols are adapted from established methods for benzoic acid and its derivatives and should be optimized for the specific analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the linear range (e.g., 10-100 µg/mL).

    • Filter the solution through a 0.45 µm syringe filter prior to injection.[1]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[1]

    • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 10 µL.[1]

    • Column Temperature: 30 °C.[1]

    • UV Detection: 235 nm.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

This highly sensitive and selective method is well-suited for the analysis of this compound, particularly in complex matrices, after a derivatization step to increase volatility.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation and Derivatization:

    • Extract the analyte from the sample matrix using a suitable solvent (e.g., ethyl acetate).

    • Evaporate the solvent to dryness.

    • To the dried residue, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5]

    • Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the derivatization of the hydroxyl and carboxylic acid groups to their trimethylsilyl (B98337) (TMS) ethers.[5]

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of approximately 1.0 - 1.5 mL/min.

    • Injector Temperature: 250 - 280 °C.

    • Oven Temperature Program: An initial temperature of 100 °C, hold for 1-2 minutes, then ramp at 10-15 °C/min to 280 °C, and hold for 5-10 minutes.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-400.

      • Ion Source Temperature: 230 °C.

      • Transfer Line Temperature: 280 °C.

Capillary Electrophoresis (CE)

CE offers an alternative with high separation efficiency and minimal solvent consumption.

  • Instrumentation: A capillary electrophoresis system with a suitable detector (e.g., UV-Vis).

  • Sample Preparation:

    • Dissolve the sample in the background electrolyte (BGE) or a compatible low-ionic-strength buffer.

    • Filter the sample to prevent clogging of the capillary.

  • Electrophoretic Conditions:

    • Capillary: Fused-silica capillary.

    • Background Electrolyte (BGE): A buffer system appropriate for the analysis of acidic compounds, for example, a phosphate (B84403) or borate (B1201080) buffer at a controlled pH.

    • Applied Voltage: A high voltage (e.g., 15-30 kV) is applied across the capillary.

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: On-capillary UV detection at a suitable wavelength (e.g., 210-230 nm).

UV-Vis Spectrophotometry

A straightforward method for the quantification of this compound in simple solutions.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., methanol (B129727) or a buffered aqueous solution) to obtain a concentration within the linear range of the assay.

  • Analytical Procedure:

    • Scan the sample solution over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Measure the absorbance of the standard solutions at the predetermined λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the sample solution and determine its concentration from the calibration curve.

Visualizing the Workflow

To better understand the logical flow of validating an analytical method and the experimental process, the following diagrams are provided.

AnalyticalMethodValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting Phase define_purpose Define Analytical Method Purpose select_method Select Appropriate Analytical Method define_purpose->select_method define_validation_parameters Define Validation Parameters (ICH Q2) select_method->define_validation_parameters prepare_protocol Prepare Validation Protocol define_validation_parameters->prepare_protocol perform_experiments Perform Experiments (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness) prepare_protocol->perform_experiments analyze_data Analyze and Document Results perform_experiments->analyze_data compare_acceptance Compare with Acceptance Criteria analyze_data->compare_acceptance validation_report Prepare Validation Report compare_acceptance->validation_report HPLC_Analysis_Workflow start Start sample_prep Sample Preparation (Weighing, Dissolving, Filtering) start->sample_prep hplc_system_prep HPLC System Preparation (Mobile Phase, Equilibration) start->hplc_system_prep sample_analysis Sample Analysis (Inject Sample) sample_prep->sample_analysis calibration Calibration Curve Generation (Inject Standards) hplc_system_prep->calibration calibration->sample_analysis data_processing Data Processing (Peak Integration, Quantification) sample_analysis->data_processing end End data_processing->end GCMS_Analysis_Workflow start Start sample_extraction Sample Extraction start->sample_extraction derivatization Derivatization (e.g., Silylation) sample_extraction->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_interpretation Data Interpretation (Mass Spectra Analysis) gcms_analysis->data_interpretation quantification Quantification data_interpretation->quantification end End quantification->end

References

A Comparative Analysis of 3-Hydroxy-5-methylbenzoic Acid and Other Hydroxybenzoic Acids in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of 3-Hydroxy-5-methylbenzoic acid against other common hydroxybenzoic acid isomers, namely salicylic (B10762653) acid (2-hydroxybenzoic acid), 3-hydroxybenzoic acid, and 4-hydroxybenzoic acid. The information herein is supported by available experimental data to facilitate further research and drug development endeavors.

Executive Summary

Data Presentation: Comparative Biological Activities

The following tables summarize the available quantitative data for the biological activities of this compound and its common isomers. It is crucial to note that the lack of directly comparable data from a single study necessitates a cautious interpretation of these values.

Table 1: Comparative Antioxidant Activity

CompoundAssayIC50 / ActivityReference
This compound -Data not available-
Salicylic Acid (2-Hydroxybenzoic Acid) Superoxide radical scavengingGood activity[1]
3-Hydroxybenzoic Acid Superoxide radical scavengingLower activity than 2-HBA and 4-HBA[1]
4-Hydroxybenzoic Acid DPPH radical scavengingLower activity compared to methoxy- and dihydroxy-substituted counterparts[2]

IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates higher antioxidant activity. DPPH: 2,2-diphenyl-1-picrylhydrazyl. HBA: Hydroxybenzoic acid.

Table 2: Comparative Anti-inflammatory Activity

CompoundAssayActivity MetricReference
This compound -Data not available-
Salicylic Acid (2-Hydroxybenzoic Acid) -Well-established anti-inflammatory agent[3]
3-Hydroxybenzoic Acid -Data not available in comparative context-
4-Hydroxybenzoic Acid Carrageenan-induced paw edema (in vivo)Comparable to diclofenac (B195802) sodium[2]

Table 3: Comparative Antimicrobial Activity

CompoundMicroorganismMIC (μg/mL)Reference
This compound -Data not available-
Salicylic Acid (2-Hydroxybenzoic Acid) E. coli, P. aeruginosa, E. faecalis, S. aureus250-500[4]
3-Hydroxybenzoic Acid -Data not available in comparative context-
4-Hydroxybenzoic Acid Gram-positive and some Gram-negative bacteria160[5]

MIC: Minimum Inhibitory Concentration. A lower MIC value indicates higher antimicrobial activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Antioxidant Activity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from purple to yellow, which is measured spectrophotometrically.

  • Procedure:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Prepare a fresh solution of DPPH (e.g., 0.1 mM) in the same solvent.

    • In a 96-well microplate, add various concentrations of the test compound to the wells.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at approximately 517 nm using a microplate reader.

    • Ascorbic acid or Trolox is typically used as a positive control.

    • The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.

Anti-inflammatory Activity Assay

a) Nitric Oxide (NO) Scavenging Assay in LPS-Stimulated Macrophages

  • Principle: This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

  • Procedure:

    • Seed macrophage cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for a short period (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.

    • Incubate the cells for 24 hours.

    • Collect the cell culture supernatant.

    • Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent, which correlates with NO production.

    • Measure the absorbance at approximately 540 nm.

    • A known anti-inflammatory agent (e.g., dexamethasone) can be used as a positive control.

Antimicrobial Activity Assay

a) Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

  • Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.

  • Procedure:

    • Prepare a stock solution of the test compound.

    • Perform serial two-fold dilutions of the compound in a 96-well microplate containing a suitable broth medium.

    • Prepare a standardized inoculum of the test microorganism.

    • Inoculate each well with the microbial suspension.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mandatory Visualization

Signaling Pathways

Hydroxybenzoic acids are known to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB P IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB IkB_p p-IκB (Ubiquitination & Degradation) IkB->IkB_p NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Release DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) DNA->Genes Hydroxybenzoic_Acids Hydroxybenzoic Acids Hydroxybenzoic_Acids->IKK Inhibition

Caption: Simplified NF-κB signaling pathway and the potential inhibitory role of hydroxybenzoic acids.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress Stimuli (e.g., Oxidative Stress) MAP3K MAP3K (e.g., ASK1) Stimuli->MAP3K MAP2K MAP2K (e.g., MKK3/6, MKK4/7) MAP3K->MAP2K P MAPK MAPK (p38, JNK) MAP2K->MAPK P TF Transcription Factors (e.g., AP-1) MAPK->TF Translocation & P Genes Inflammatory Gene Expression TF->Genes Hydroxybenzoic_Acids Hydroxybenzoic Acids Hydroxybenzoic_Acids->MAPK Modulation

Caption: Overview of the MAPK signaling cascade and the potential modulatory effects of hydroxybenzoic acids.

Experimental Workflows

Antioxidant_Workflow Start Start Prep Prepare Test Compound and DPPH Reagent Start->Prep Mix Mix Compound and DPPH in 96-well Plate Prep->Mix Incubate Incubate in Dark (e.g., 30 min) Mix->Incubate Measure Measure Absorbance (517 nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate End End Calculate->End

Caption: General experimental workflow for the DPPH antioxidant assay.

Anti_inflammatory_Workflow Start Start Seed Seed Macrophages in 96-well Plate Start->Seed Treat Pre-treat with Test Compound Seed->Treat Stimulate Stimulate with LPS Treat->Stimulate Incubate Incubate for 24h Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Griess Perform Griess Assay Collect->Griess Measure Measure Absorbance (540 nm) Griess->Measure End End Measure->End

Caption: Experimental workflow for the in vitro nitric oxide scavenging anti-inflammatory assay.

Antimicrobial_Workflow Start Start Dilute Serial Dilution of Test Compound in Broth Start->Dilute Inoculate Inoculate with Microorganism Dilute->Inoculate Incubate Incubate (e.g., 24h at 37°C) Inoculate->Incubate Observe Observe for Visible Growth Incubate->Observe Determine Determine MIC Observe->Determine End End Determine->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

References

A Spectroscopic Showdown: Unraveling the Molecular Fingerprints of 3-Hydroxy-5-methylbenzoic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive spectroscopic comparison of the pharmaceutical intermediate 3-Hydroxy-5-methylbenzoic acid with its common precursors, orcinol (B57675) and 3,5-dimethylphenol, is presented here for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of their distinct spectral features, supported by experimental data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

This comparative analysis aims to facilitate the identification and characterization of these compounds during synthesis and quality control processes. By understanding the unique spectroscopic signature of each molecule, researchers can effectively monitor reaction progress and ensure the purity of the final product.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceutical compounds. Its production often involves the modification of simpler phenolic precursors. This guide focuses on two such precursors: orcinol (5-methylbenzene-1,3-diol) and 3,5-dimethylphenol. A thorough understanding of the spectroscopic differences between the final product and its starting materials is crucial for efficient process development and quality assurance.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound, orcinol, and 3,5-dimethylphenol.

¹H NMR Spectral Data
CompoundSolventChemical Shift (δ) in ppm
This compound D₂O7.20 (s, 1H), 7.07 (s, 1H), 6.82 (s, 1H), 2.19 (s, 3H)[1]
Orcinol DMSO-d₆9.04 (s, 2H, -OH), 6.03 (m, 3H, Ar-H), 2.11 (s, 3H, -CH₃)[2]
3,5-Dimethylphenol CDCl₃6.53 (s, 1H), 6.45 (s, 2H), 4.75 (s, 1H), 2.19 (s, 6H)
¹³C NMR Spectral Data
CompoundSolventChemical Shift (δ) in ppm
This compound D₂O170.26 (C=O), 155.34, 140.55, 130.65, 122.25, 121.03, 113.00, 20.20 (-CH₃)[1]
Orcinol -Data not readily available in searched literature
3,5-Dimethylphenol CDCl₃155.3, 139.3, 121.1, 112.9, 21.3
FT-IR Spectral Data (Key Peaks)
CompoundSample Prep.Wavenumber (cm⁻¹)Assignment
This compound KBr Pellet~3400-2500 (broad), ~1680 (strong), ~1600, ~1450O-H (acid), C=O, C=C (aromatic), C-H (bend)
Orcinol -~3200-3600 (broad), ~1600, ~1470O-H (phenol), C=C (aromatic), C-H (bend)
3,5-Dimethylphenol -~3300 (broad), ~2920, ~1600, ~1470O-H (phenol), C-H (aliphatic), C=C (aromatic), C-H (bend)
Mass Spectrometry Data
CompoundIonizationKey m/z values
This compound EI152 (M⁺), 135, 107, 77
Orcinol EI124 (M⁺), 109, 81, 69
3,5-Dimethylphenol EI122 (M⁺), 107, 91, 77
UV-Vis Spectral Data
CompoundSolventλmax (nm)
This compound Acidic~210, ~240, ~295
Orcinol -~273, ~279
3,5-Dimethylphenol -~272, ~278

Experimental Protocols

A general overview of the experimental protocols for the spectroscopic techniques is provided below. Specific parameters can vary based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Samples were dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃).

  • Instrumentation : ¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer (e.g., 400 MHz).

  • Data Acquisition : Standard pulse sequences were used for one-dimensional spectra acquisition. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : Solid samples were prepared as KBr pellets or as a thin film on a salt plate.

  • Instrumentation : FT-IR spectra were recorded on a standard FT-IR spectrometer.

  • Data Acquisition : Spectra were typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction : Samples were introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph.

  • Ionization : Electron Ionization (EI) was used with a standard electron energy of 70 eV.

  • Detection : A quadrupole or time-of-flight mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Samples were dissolved in a UV-transparent solvent (e.g., ethanol, water) to a suitable concentration.

  • Instrumentation : A dual-beam UV-Vis spectrophotometer was used to record the absorbance spectra.

  • Data Acquisition : Spectra were scanned over a range of 200-400 nm. The wavelength of maximum absorbance (λmax) was determined.

Visualization of Synthetic Relationship

The following diagram illustrates the logical synthetic relationship between the precursors and the final product. The transformation from a phenol (B47542) to a benzoic acid derivative is a common synthetic strategy.

G Synthetic Pathway cluster_precursors Precursors cluster_product Product Orcinol Orcinol (5-methylbenzene-1,3-diol) HMBA This compound Orcinol->HMBA Carboxylation Dimethylphenol 3,5-Dimethylphenol Dimethylphenol->HMBA Oxidation & Carboxylation

Caption: Logical synthetic routes from precursors to the target compound.

Conclusion

The spectroscopic data presented provides a clear basis for distinguishing this compound from its precursors, orcinol and 3,5-dimethylphenol. The presence of the carboxylic acid group in the final product is readily identified by the characteristic broad O-H and strong C=O stretching vibrations in the FT-IR spectrum, as well as the downfield chemical shift of the carboxylic proton in the ¹H NMR spectrum and the carbonyl carbon signal in the ¹³C NMR spectrum. Mass spectrometry also shows a distinct molecular ion peak for each compound, confirming their respective molecular weights. This guide serves as a valuable resource for researchers in the field of pharmaceutical synthesis and analysis.

References

A Comparative Guide to Reference Standards for 3-Hydroxy-5-methylbenzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available reference standards for 3-Hydroxy-5-methylbenzoic acid, an important intermediate in pharmaceutical synthesis. The selection of a high-quality, well-characterized reference standard is critical for ensuring the accuracy, reproducibility, and validity of analytical data in research and development. This document outlines the available standards, their specified purities, and detailed analytical methodologies for their characterization and use.

Comparison of Commercial Reference Standards

The purity of a reference standard is a crucial factor in the accuracy of quantitative analysis. Several suppliers offer this compound with varying stated purities. While a direct, independent comparative analysis is not publicly available, the following table summarizes the information provided by various vendors. It is important to note that for lot-specific purity, consulting the Certificate of Analysis (CoA) from the supplier is essential.

SupplierStated Purity (%)CAS NumberAdditional Information
Sigma-Aldrich98%585-81-9Physical form: White to Yellow to Yellow-brown Solid.
CP Lab Safetymin 97%[1]585-81-9-
Dayang Chem (Hangzhou) Co., Ltd.95%, 99%[2]585-81-9-

Disclaimer: The purity data presented in this table is based on information provided by the suppliers and has not been independently verified by a third party.

Analytical Methodologies for Characterization and Quantification

Accurate analysis of this compound requires robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two common techniques for the separation and quantification of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method is generally suitable for this purpose.

Experimental Protocol: HPLC Analysis

A typical HPLC method for the analysis of hydroxybenzoic acids can be adapted for this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective for separating hydroxybenzoic acid isomers and related impurities.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: UV detection at approximately 254 nm or 280 nm is suitable for benzoic acid derivatives.

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound reference standard or sample in a suitable solvent, such as methanol (B129727) or the mobile phase, to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation: For use in a regulated environment, the HPLC method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis of polar compounds like this compound, a derivatization step is necessary to increase their volatility and improve chromatographic peak shape. Silylation is a common derivatization technique for compounds containing hydroxyl and carboxylic acid functional groups.

Experimental Protocol: GC-MS Analysis with Silylation

  • Derivatization:

    • Accurately weigh the this compound standard or sample into a reaction vial.

    • Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), in a suitable solvent like pyridine (B92270) or acetonitrile.

    • Heat the mixture (e.g., at 60-70 °C) for a specified time to ensure complete derivatization.

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or HP-5ms), is generally used.

  • Oven Temperature Program: A temperature gradient is typically employed, for example, starting at a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure good separation of the derivatized analyte from other components.

  • Injection: A split/splitless injector is commonly used.

  • Mass Spectrometry: The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. The trimethylsilyl (B98337) (TMS) derivative of this compound will produce a characteristic mass spectrum that can be used for identification and quantification.

Visualizing Analytical Workflows

Understanding the sequence of steps in an analytical procedure is crucial for successful implementation. The following diagrams, generated using the DOT language, illustrate the typical workflows for HPLC and GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Standard/Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

Caption: Workflow for HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Standard/Sample derivatize Derivatize with Silylating Agent weigh->derivatize inject Inject into GC-MS derivatize->inject separate Separation on Capillary Column inject->separate detect Mass Spectrometric Detection separate->detect identify Identify by Mass Spectrum detect->identify quantify Quantify using SIM/Scan Data identify->quantify

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The selection of a suitable reference standard is a foundational step for any analytical measurement. This guide provides a starting point for researchers by summarizing the available commercial sources of this compound and outlining appropriate analytical methodologies. For critical applications, it is always recommended to perform in-house characterization and qualification of the chosen reference standard to ensure its suitability for the intended analytical purpose.

References

Comparing the efficacy of different synthetic routes to 3-Hydroxy-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct synthetic routes to 3-Hydroxy-5-methylbenzoic acid, a valuable intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the performance of different synthetic strategies, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

Two primary synthetic strategies for the preparation of this compound are presented here. Route A follows a classical approach involving the reduction of a nitro group followed by a Sandmeyer-type reaction. Route B presents a more contemporary method starting from a specialized oxo compound.

ParameterRoute A: From 3-Methyl-5-nitrobenzoic AcidRoute B: From 2-Pentulosaric acid, 3-acetyl-3-deoxy-4-C
Starting Material 3-Methyl-5-nitrobenzoic acid2-Pentulosaric acid, 3-acetyl-3-deoxy-4-C
Key Reagents Step 1: H₂, Pd/C, Solvent (e.g., Water) Step 2: NaNO₂, H₂SO₄, WaterMagnesium oxide, Water, Hydrochloric acid
Reaction Time Step 1: ~2-4 hours Step 2: ~1-2 hours~1 hour
Reported Yield Step 1 (Reduction): ~95% Step 2 (Diazotization & Hydrolysis): Estimated 70-80% Overall (Estimated): 65-75%42%[1]
Purity High, requires purification of intermediate and final product.Good, requires recrystallization.[1]
Key Advantages Utilizes common and well-established reactions. High yield in the reduction step.One-pot reaction with a shorter overall reaction time.
Key Disadvantages Two-step process requiring isolation of an intermediate. The diazotization step can be sensitive to reaction conditions.Lower overall yield. The starting material is a specialized and less common chemical.

Experimental Protocols: Detailed Methodologies

Route A: Synthesis from 3-Methyl-5-nitrobenzoic Acid

This synthetic pathway involves two main steps: the reduction of the nitro group to an amine, followed by the diazotization of the resulting amino group and subsequent hydrolysis to the desired hydroxyl group.

Step 1: Synthesis of 3-Amino-5-methylbenzoic acid

  • Materials: 3-Methyl-5-nitrobenzoic acid, 5% Palladium on Carbon (Pd/C), Water (or other suitable solvent), Hydrogen gas.

  • Procedure: 3-Methyl-5-nitrobenzoic acid is dissolved in a suitable solvent, such as water, in a hydrogenation vessel. A catalytic amount of 5% Pd/C is added to the solution. The vessel is then purged and pressurized with hydrogen gas. The reaction mixture is stirred vigorously at a controlled temperature (typically around 125°C) and pressure (around 2.0 MPa) until the uptake of hydrogen ceases, indicating the completion of the reduction. The reaction mixture is then filtered to remove the catalyst. The filtrate, containing the 3-amino-5-methylbenzoic acid, can be acidified to a pH of approximately 5.4 to precipitate the product, which is then filtered, washed, and dried. This method has been reported to yield a product with a purity of over 99% and a yield of over 95% for a similar substrate.

Step 2: Synthesis of this compound

  • Materials: 3-Amino-5-methylbenzoic acid, Sodium Nitrite (B80452) (NaNO₂), Sulfuric Acid (H₂SO₄), Water, Ice.

  • Procedure: 3-Amino-5-methylbenzoic acid is dissolved in dilute sulfuric acid and cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The formation of the diazonium salt is monitored. Once the diazotization is complete, the reaction mixture is gently warmed, leading to the hydrolysis of the diazonium salt, which liberates nitrogen gas and forms the hydroxyl group. The solution is then cooled, and the precipitated this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Route B: Synthesis from 2-Pentulosaric acid, 3-acetyl-3-deoxy-4-C

This synthetic route is a one-pot process that directly converts the starting oxo compound into the desired product.

  • Materials: 2-Pentulosaric acid, 3-acetyl-3-deoxy-4-C (CAS: 100118-65-8), Magnesium oxide (MgO), Water, Concentrated Hydrochloric Acid (HCl).

  • Procedure: The oxo compound (57 g, 0.21 mol) is added to water (450 mL) along with magnesium oxide (38.1 g, 0.945 mol).[1] The reaction mixture is stirred and heated for approximately 30 minutes.[1] During this time, the color of the mixture changes from dark reddish-orange to light brown.[1] After heating, the excess magnesium salts are removed by filtration.[1] The filtrate is concentrated under vacuum to a smaller volume.[1] This concentrate is then slowly added to a mixture of concentrated hydrochloric acid and water, which causes the product to precipitate.[1] The precipitate is filtered, washed with cold water, and dried.[1] Further purification by recrystallization from water yields this compound as a light brown solid (13.43 g, 42% yield).[1]

Logical Workflow and Signaling Pathway Diagrams

G cluster_route_a Route A: From 3-Methyl-5-nitrobenzoic Acid cluster_route_b Route B: From Oxo Compound A_start 3-Methyl-5-nitrobenzoic Acid A_step1 Reduction (H₂, Pd/C) A_start->A_step1 A_intermediate 3-Amino-5-methylbenzoic Acid A_step1->A_intermediate A_step2 Diazotization & Hydrolysis (NaNO₂, H₂SO₄) A_intermediate->A_step2 A_end This compound A_step2->A_end B_start Oxo Compound (CAS: 100118-65-8) B_step1 One-pot Reaction (MgO, H₂O, HCl) B_start->B_step1 B_end This compound B_step1->B_end

Caption: Comparative workflow of the two synthetic routes to this compound.

G cluster_selection Decision Pathway for Route Selection start Project Goal q1 High Yield Critical? start->q1 q2 Short Reaction Time Preferred? q1->q2 No route_a Select Route A q1->route_a Yes q2->route_a No route_b Select Route B q2->route_b Yes consideration Consider Availability of Specialized Starting Material route_b->consideration

Caption: Decision-making logic for selecting a synthetic route based on project priorities.

References

A Comparative Analysis of the Biological Activities of 3-Hydroxy-5-methylbenzoic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 3-Hydroxy-5-methylbenzoic acid and its corresponding alkyl esters. The information presented is based on established scientific literature regarding phenolic acids and their derivatives, offering a valuable resource for researchers in the fields of pharmacology and medicinal chemistry. While direct comparative studies on this compound and its esters are limited, this guide synthesizes available data on structurally similar compounds to provide a predictive overview of their potential antioxidant, antimicrobial, and anti-inflammatory properties.

Introduction

This compound is a phenolic acid, a class of compounds widely recognized for their diverse biological activities.[1] Esterification of the carboxylic acid group is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological efficacy of a parent compound. This guide explores how the conversion of this compound to its methyl, ethyl, and propyl esters may influence its therapeutic potential.

Data Presentation: A Comparative Overview

The following tables summarize the anticipated biological activities of this compound and its esters based on studies of analogous phenolic compounds. It is important to note that these are predicted activities and direct experimental verification is necessary.

Table 1: Comparative Antioxidant Activity

CompoundPredicted Antioxidant Activity (IC50 - DPPH Assay)Rationale
This compoundModerateThe free phenolic hydroxyl group is a key determinant of antioxidant activity.
Methyl 3-hydroxy-5-methylbenzoateModerate to LowEsterification may slightly decrease antioxidant activity by altering electron-donating properties.
Ethyl 3-hydroxy-5-methylbenzoateModerate to LowSimilar to the methyl ester, a slight decrease in activity is expected.
Propyl 3-hydroxy-5-methylbenzoateModerate to LowIncreased alkyl chain length may not significantly impact the radical scavenging ability of the phenolic hydroxyl group.

Table 2: Comparative Antimicrobial Activity (MIC)

CompoundPredicted Minimum Inhibitory Concentration (MIC)Rationale
This compoundModeratePhenolic acids are known to possess antimicrobial properties.
Methyl 3-hydroxy-5-methylbenzoateLower than the acidEsterification often enhances antimicrobial activity, as seen with parabens (esters of p-hydroxybenzoic acid).[2]
Ethyl 3-hydroxy-5-methylbenzoateLower than the methyl esterAntimicrobial activity of phenolic esters tends to increase with the length of the alkyl chain.[2][3]
Propyl 3-hydroxy-5-methylbenzoatePotentially the lowest among the estersFurther increase in alkyl chain length can lead to greater antimicrobial efficacy.[2][3]

Table 3: Comparative Anti-inflammatory Activity

CompoundPredicted Anti-inflammatory ActivityRationale
This compoundPotentially HighThe free carboxylic acid group has been shown to be crucial for the anti-inflammatory activity of some phenolic compounds.
Methyl 3-hydroxy-5-methylbenzoatePotentially Lower than the acidEsterification of the carboxylic acid may reduce or abolish the anti-inflammatory effect observed in the parent acid.
Ethyl 3-hydroxy-5-methylbenzoatePotentially Lower than the acidSimilar to the methyl ester, a decrease in activity is anticipated.
Propyl 3-hydroxy-5-methylbenzoatePotentially Lower than the acidThe presence of the free carboxylic acid appears to be a key structural feature for this activity in related molecules.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the design of comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay assesses the ability of a compound to act as a free radical scavenger.

Procedure:

  • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

  • Prepare various concentrations of the test compounds (this compound and its esters) in a suitable solvent.

  • In a 96-well microplate, add a specific volume of each test compound concentration to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Include a control well containing only the solvent and DPPH solution.

  • Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

  • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the compound concentration.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well microplate.

  • Add the standardized inoculum to each well containing the diluted test compound.

  • Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

  • Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Nitric Oxide (NO) Production Inhibition Assay in Macrophages for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Procedure:

  • Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production, except for the control group.

  • Incubate the plate for a further period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Determine the nitrite (B80452) concentration in the supernatant using the Griess reagent. Nitrite is a stable product of NO.

  • The absorbance is measured at approximately 540 nm.

  • The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated cells to that in the LPS-stimulated control cells.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the biological activities discussed.

experimental_workflow cluster_antioxidant Antioxidant Activity Assay cluster_antimicrobial Antimicrobial Activity Assay cluster_antiinflammatory Anti-inflammatory Activity Assay A1 Prepare DPPH Solution A3 Mix and Incubate A1->A3 A2 Prepare Test Compounds A2->A3 A4 Measure Absorbance (517 nm) A3->A4 A5 Calculate IC50 A4->A5 B1 Prepare Bacterial Inoculum B3 Inoculate and Incubate B1->B3 B2 Serial Dilution of Compounds B2->B3 B4 Determine MIC B3->B4 C1 Culture Macrophages C2 Treat with Compounds & LPS C1->C2 C3 Collect Supernatant C2->C3 C4 Griess Assay for Nitrite C3->C4 C5 Calculate NO Inhibition C4->C5

Caption: Experimental workflows for assessing biological activities.

signaling_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression (e.g., iNOS) NFkB->Gene Induces NO Nitric Oxide (NO) Gene->NO Leads to Phenolic Phenolic Compound (Potential Inhibition) Phenolic->IKK Inhibits? Phenolic->NFkB Inhibits?

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of three closely related flavonols: quercetin (B1663063), kaempferol (B1673270), and myricetin (B1677590). It is intended for researchers, scientists, and professionals in drug development, offering objective data on their comparative performance, detailed experimental protocols, and visualizations of their structural differences and common signaling pathways.

Structural Comparison

Quercetin, kaempferol, and myricetin share a common C6-C3-C6 flavonoid backbone, consisting of two aromatic rings (A and B) linked by a three-carbon heterocyclic pyran ring (C).[1][2] Their primary structural difference lies in the number of hydroxyl (-OH) groups on the B-ring.[2]

  • Kaempferol has one hydroxyl group at the 4' position.

  • Quercetin has two hydroxyl groups at the 3' and 4' positions (a catechol group).[3]

  • Myricetin has three hydroxyl groups at the 3', 4', and 5' positions (a pyrogallol (B1678534) group).[1]

This variation in hydroxylation is a key determinant of their biological activities, particularly their antioxidant capacity.[1][4][5][6]

G cluster_c Core Flavonol Structure cluster_b B-Ring Substitution Patterns core core kaempferol Kaempferol (1 -OH group) core->kaempferol  4'-OH quercetin Quercetin (2 -OH groups) core->quercetin  3',4'-OH myricetin Myricetin (3 -OH groups) core->myricetin  3',4',5'-OH

Figure 1: Structural differences in B-ring hydroxylation.

Functional Comparison: Antioxidant Activity

The antioxidant activity of these flavonols is strongly correlated with the number of hydroxyl groups on the B-ring. An increased number of -OH groups enhances radical scavenging capabilities.[1][6] Several studies have demonstrated that myricetin exhibits the strongest antioxidant activity, followed by quercetin, and then kaempferol.[7] This is because the ortho-dihydroxyl (catechol) structure in quercetin and the pyrogallol structure in myricetin are more effective at donating hydrogen atoms and stabilizing free radicals.[3][5]

Table 1: Comparative Antioxidant Activity (DPPH Radical Scavenging)

CompoundIC50 Value (µM)Reference(s)
Myricetin ~9.5[8]
Quercetin ~19.17 µg/ml (~63.5 µM)[9]
Kaempferol ~11.9[8]
Ascorbic Acid (Standard)~16.26 µg/ml (~92.3 µM)[9]

Note: IC50 values can vary based on specific experimental conditions. The data presented provides a comparative overview from different studies.

Modulation of Cellular Signaling Pathways

These flavonols exert their biological effects by modulating key cellular signaling pathways involved in inflammation and oxidative stress response.

Quercetin, kaempferol, and myricetin have all been shown to possess anti-inflammatory properties.[10] A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[11] By inhibiting NF-κB activation, these flavonols can suppress the production of inflammatory mediators.[11][12][13]

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor for cellular protection against oxidative stress.[14] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. When exposed to oxidative stress (or activators like flavonoids), Nrf2 translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes, including antioxidant enzymes.[15] Quercetin, kaempferol, and myricetin are all known activators of the Nrf2/ARE pathway, contributing to their potent antioxidant effects within the cell.[14][15][16][17]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) ROS->Keap1_Nrf2 induces dissociation Flavonoids Flavonoids (Quercetin, etc.) Flavonoids->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free ARE ARE (Antioxidant Response Element) Nrf2_free->ARE binds to Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

Figure 2: Activation of the Nrf2/ARE antioxidant pathway.

Experimental Protocols

An accurate comparison of antioxidant activity relies on standardized experimental procedures. Below is a detailed methodology for the widely used DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay.

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, which is deep purple.[18] The reduction of DPPH to its non-radical form, DPPH-H, results in a color change to yellow, which is measured spectrophotometrically by a decrease in absorbance at approximately 517 nm.[18][19]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (HPLC grade)

  • Test compounds (Quercetin, Kaempferol, Myricetin)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol.[20] Keep the solution in the dark to prevent degradation.

  • Preparation of Test Samples: Prepare stock solutions of the test flavonols and the positive control in methanol. Create a series of dilutions to determine the IC50 value.

  • Assay Reaction:

    • In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 180 µL) to each well.[20]

    • Add a small volume of the various concentrations of the test compounds or control to the wells (e.g., 20 µL).[20]

    • For the blank/control, add the same volume of methanol instead of the test sample to the DPPH solution.[19]

  • Incubation: Incubate the plate at room temperature in the dark for 30 minutes.[20][21]

  • Measurement: Measure the absorbance of each well at 515-517 nm using a microplate reader.[19][21]

  • Calculation: Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula:

    % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    Where:

    • Abs_control is the absorbance of the DPPH solution without the sample.

    • Abs_sample is the absorbance of the DPPH solution with the test sample.

  • IC50 Determination: Plot the % Inhibition against the concentration of the test compounds. The IC50 value is the concentration required to scavenge 50% of the DPPH radicals and is determined by regression analysis.

G start Start prep_dpph Prepare 0.1 mM DPPH Solution start->prep_dpph prep_samples Prepare Serial Dilutions of Flavonoids & Control start->prep_samples mixing Mix DPPH Solution with Samples/Control prep_dpph->mixing prep_samples->mixing incubation Incubate 30 min in Dark mixing->incubation measure Measure Absorbance at ~517 nm incubation->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot end Determine IC50 Value plot->end

Figure 3: Experimental workflow for the DPPH assay.

References

A Comparative Guide to the Experimental Profile of 3-Hydroxy-5-methylbenzoic Acid and Structurally Related Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a cross-validation of the experimental results for 3-Hydroxy-5-methylbenzoic acid and compares its performance with structurally similar and well-characterized alternatives. Due to the limited specific experimental data available for this compound, this comparison focuses on its general properties juxtaposed with quantitative data from related hydroxybenzoic acids: Protocatechuic acid, Gentisic acid, and Gallic acid. This guide aims to offer a valuable resource for researchers investigating the therapeutic potential of phenolic compounds.

Data Presentation: Comparative Analysis of Bioactivities

The following tables summarize the available quantitative data for the antimicrobial, anti-inflammatory, and antioxidant activities of this compound and its selected alternatives.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundTest OrganismMIC ValueReference
This compound Data not available--
Protocatechuic acidStaphylococcus aureus (clinical isolates)64 - 1024 µg/mL[1]
Cutibacterium acnes12.021 mg/mL (in vivo)[2]
Gentisic acidStaphylococcus aureus4.15 mg/mL[3][4]
Escherichia coli4.00 mg/mL[3][4]
Candida albicans3.00 mg/mL[3][4]
Cutibacterium acnes3.60 mg/mL[3][4]

Table 2: In Vitro Anti-inflammatory Activity

CompoundAssayConcentration% InhibitionReference
This compound Data not available---
Gallic acidProteinase Inhibition250 µg/mL52.83%[5]
Albumin Denaturation250 µg/mL74.79%[5]

Table 3: Antioxidant Activity

CompoundAssayIC50 Value / ActivityReference
This compound Data not available--
Protocatechuic acid (3,4-DHB)DPPH Radical ScavengingStrong activity[6]
ABTS Radical Cation Scavenging74.51% inhibition at 50 µM[6]
Gentisic acid (2,5-DHB)DPPH Radical Scavenging0.09 EC50[3][4]
ABTS Radical Cation Scavenging80.11% inhibition at 50 µM[6]
Ferric Reducing Antioxidant Power (FRAP)236.00 µM Fe²⁺[7]
Cupric Reducing Antioxidant Power (CUPRAC)68.77 µM Trolox equivalents[7]
Gallic acid (3,4,5-THB)DPPH Radical Scavenging2.42 µM[6]
ABTS Radical Cation Scavenging1.03 ± 0.25 µg/mL[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method determines the minimum concentration of a substance that inhibits the visible growth of a microorganism.

  • Preparation of Test Compounds: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured on an appropriate agar (B569324) medium for 18-24 hours. A few colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the test compound that completely inhibits visible bacterial growth.[9][10]

In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation

This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.

  • Reaction Mixture: The reaction mixture consists of the test compound at various concentrations and a 1% aqueous solution of bovine serum albumin.

  • Incubation: The mixture is incubated at 37°C for 20 minutes and then heated at 51°C for 20 minutes.

  • Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[11]

In Vitro Anti-inflammatory Assay: Proteinase Inhibitory Activity

This assay evaluates the ability of a compound to inhibit proteinases, enzymes that are involved in the inflammatory process.

  • Reaction Mixture: The reaction mixture contains 20 mM Tris-HCl buffer (pH 7.4), 0.06 mg of trypsin, and the test compound at various concentrations.

  • Incubation: The mixture is incubated at 37°C for 5 minutes, after which 1 mL of 0.8% (w/v) casein is added. The incubation is continued for an additional 20 minutes.

  • Termination of Reaction: 2 mL of 70% perchloric acid is added to terminate the reaction.

  • Measurement: The mixture is centrifuged, and the absorbance of the supernatant is measured at 210 nm against a buffer blank.

  • Calculation: The percentage inhibition of proteinase activity is calculated.[5]

Antioxidant Capacity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

  • Reaction: A solution of the test compound at various concentrations is mixed with a methanolic solution of DPPH.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The decrease in absorbance is measured spectrophotometrically at approximately 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.[12][13]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

  • Generation of ABTS Radical Cation: The ABTS radical cation is produced by reacting an ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • Reaction: The ABTS radical cation solution is diluted with a suitable solvent to a specific absorbance at 734 nm. The test compound is then added to this solution.

  • Measurement: The decrease in absorbance is measured at 734 nm after a set incubation time.

  • Calculation: The percentage of ABTS radical cation scavenging activity is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[14][15]

Mandatory Visualization

Signaling Pathways in Inflammation Modulated by Gallic Acid

Gallic acid has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, primarily the MAPK and NF-κB pathways.[16][17] This modulation leads to a reduction in the production of pro-inflammatory mediators.

Gallic_Acid_Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway (IκBα, p65) TLR4->NFkB_pathway GallicAcid Gallic Acid GallicAcid->MAPK_pathway GallicAcid->NFkB_pathway AP1 AP-1 MAPK_pathway->AP1 NFkB NF-κB NFkB_pathway->NFkB ProInflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) AP1->ProInflammatory_Cytokines NFkB->ProInflammatory_Cytokines

Caption: Gallic acid inhibits pro-inflammatory cytokine production via MAPK and NF-κB pathways.

General Experimental Workflow for In Vitro Bioactivity Screening

The following diagram illustrates a typical workflow for the initial in vitro screening of a compound's biological activity.

Bioactivity_Screening_Workflow Compound Test Compound (e.g., this compound) Antimicrobial Antimicrobial Assays (MIC Determination) Compound->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., Albumin Denaturation) Compound->Anti_inflammatory Antioxidant Antioxidant Assays (DPPH, ABTS) Compound->Antioxidant Data_Analysis Data Analysis (IC50 / MIC Calculation) Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis Antioxidant->Data_Analysis Comparison Comparison with Alternative Compounds Data_Analysis->Comparison

Caption: A generalized workflow for the in vitro screening of bioactive compounds.

References

Safety Operating Guide

Proper Disposal of 3-Hydroxy-5-methylbenzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3-Hydroxy-5-methylbenzoic acid is paramount for maintaining a secure laboratory environment and ensuring environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation[1][2].

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound.

PPE CategorySpecification
Eye/Face Protection Tight-sealing safety goggles[3].
Hand Protection Wear appropriate protective gloves to prevent skin exposure[3].
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure[3].
Respiratory Protection If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator[3].

Incompatible Materials: To prevent hazardous reactions, do not mix this compound waste with the following substances:

  • Strong oxidizing agents[3][4]

  • Strong bases[3]

  • Acid anhydrides[3]

  • Acid chlorides[3]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to send it to an approved waste disposal plant[3][4][5]. Adherence to institutional and local regulations is mandatory.

Step 1: Waste Identification and Segregation

  • Labeling: Clearly label a dedicated waste container for "this compound and its residues." The label should include the chemical name, hazard symbols (irritant), and the date of accumulation.

  • Segregation: Store the waste container in a designated, well-ventilated area, away from the incompatible materials listed above. Keep containers tightly closed[3][4][5][6].

Step 2: Managing Small Quantity Spills (Solid) In the event of a minor spill, follow these procedures for cleanup and disposal:

  • Restrict Access: Cordon off the affected area to prevent unauthorized entry.

  • Ventilate: Ensure adequate ventilation.

  • Cleanup:

    • Avoid generating dust[7].

    • Use dry cleanup procedures[7]. Gently sweep or scoop the solid material.

    • Place the spilled material into the designated, labeled waste container[7].

  • Decontamination: Clean the spill area with a suitable solvent (e.g., water, if appropriate) and collect the cleaning materials for disposal in the same waste container.

Step 3: Preparing for Disposal

  • Container Integrity: Ensure the waste container is in good condition, properly sealed, and not leaking.

  • Documentation: Complete any required institutional waste disposal forms, accurately detailing the contents and quantity.

Step 4: Final Disposal

  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

  • Follow Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal. Do not discharge into the environment or sewer systems.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Waste this compound Generated is_spill Is it a spill? start->is_spill small_spill Small-scale spill cleanup: - Wear appropriate PPE - Avoid dust generation - Use dry cleanup methods - Place in labeled container is_spill->small_spill Yes, small large_spill Large-scale spill: - Evacuate area - Contact EH&S immediately is_spill->large_spill Yes, large collect_waste Collect in a dedicated, labeled waste container is_spill->collect_waste No small_spill->collect_waste segregate Segregate from incompatible materials: - Strong oxidizing agents - Strong bases - Acid anhydrides - Acid chlorides collect_waste->segregate store Store in a cool, dry, well-ventilated area. Keep container tightly closed. segregate->store prepare_disposal Prepare for disposal: - Ensure container integrity - Complete waste disposal forms store->prepare_disposal contact_ehs Contact EH&S or licensed waste disposal contractor prepare_disposal->contact_ehs end Dispose of contents/container to an approved waste disposal plant contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 3-Hydroxy-5-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Hydroxy-5-methylbenzoic Acid

This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is crucial for ensuring laboratory safety and regulatory compliance.

Hazard Summary

This compound is a solid chemical that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Ingestion and inhalation may also be harmful.[2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required protective equipment.

Protection Type Required PPE Specifications and Use
Eye and Face Protection Chemical safety goggles and face shieldGoggles should be close-fitting to protect from dust and splashes. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[3][4]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.[4][5] Inspect gloves for any signs of degradation or puncture before use and change them frequently.
Body Protection Laboratory coatA fully buttoned lab coat should be worn to protect skin and clothing from potential spills.[5][6]
Respiratory Protection NIOSH/MSHA approved respiratorA respirator with an appropriate particulate filter is necessary if handling the solid outside of a certified chemical fume hood or if dust is generated.[3][5][7]
Handling and Operational Plan

All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[6]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[8] Review the Safety Data Sheet (SDS) thoroughly.

  • Donning PPE: Put on all required personal protective equipment as detailed in the table above.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within a chemical fume hood or a glove box to contain any dust.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

    • If transferring to a solution, add the solid slowly to the solvent.

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[9]

    • Clean all equipment and the work area to remove any residual chemical.

Spill and Exposure Procedures

In Case of a Spill:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control: Prevent the spread of the solid. Avoid generating dust.

  • Clean-up: For small spills, carefully sweep or vacuum the solid material. Place the collected material into a sealed, labeled container for disposal.[10] Do not use compressed air for cleaning.[10]

  • Decontaminate: Clean the spill area with soap and water.[6]

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][9]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[7][9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[7][9]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

Waste Segregation and Disposal Pathway:

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated materials like weighing paper and paper towels, in a clearly labeled, sealed, and chemically resistant container.

  • Contaminated PPE:

    • Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.

  • Empty Containers:

    • Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.

  • Final Disposal:

    • All waste must be disposed of through an approved hazardous waste disposal facility.[7][11] Do not dispose of down the drain.[6]

Process Visualization

The following diagrams illustrate the key workflows for handling and disposing of this compound.

Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling prep_sds Review SDS prep_ppe Don PPE: - Goggles & Face Shield - Lab Coat - Gloves prep_sds->prep_ppe prep_workspace Prepare Fume Hood prep_ppe->prep_workspace handle_weigh Weigh Solid in Hood prep_workspace->handle_weigh handle_transfer Transfer to Container handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Workspace handle_transfer->cleanup_decontaminate cleanup_wash Wash Hands cleanup_decontaminate->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Disposal Pathway for this compound Waste cluster_waste_sources Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal waste_solid Excess Solid & Contaminated Materials collect_solid Labeled, Sealed Hazardous Solid Waste Container waste_solid->collect_solid waste_ppe Contaminated PPE (Gloves, etc.) collect_ppe Designated Hazardous Waste Bin waste_ppe->collect_ppe waste_container Empty Rinsed Containers waste_container->collect_solid After rinsing disposal_facility Approved Hazardous Waste Disposal Facility collect_solid->disposal_facility collect_ppe->disposal_facility

Caption: Waste segregation and disposal pathway for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.